Cannabisin D
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N2O8/c1-45-31-18-23(7-12-29(31)41)33-27-20-30(42)32(46-2)19-24(27)17-28(35(43)37-15-13-21-3-8-25(39)9-4-21)34(33)36(44)38-16-14-22-5-10-26(40)11-6-22/h3-12,17-20,33-34,39-42H,13-16H2,1-2H3,(H,37,43)(H,38,44)/t33-,34-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTYRVFKBJENPE-HEVIKAOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)OC)C(=O)NCCC4=CC=C(C=C4)O)C(=O)NCCC5=CC=C(C=C5)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](C(=CC3=CC(=C(C=C23)O)OC)C(=O)NCCC4=CC=C(C=C4)O)C(=O)NCCC5=CC=C(C=C5)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144506-19-4 | |
| Record name | Cannabisin-d | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CANNABISIN-D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84MHM7FUM3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Chemical Architecture of Cannabisin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabisin D is a lignanamide, a class of phenolic compounds, isolated from the seeds and leaves of Cannabis sativa. As research into the non-cannabinoid constituents of cannabis expands, compounds like this compound are gaining attention for their potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, compiled from the existing scientific literature. It is designed to serve as a foundational resource for researchers and professionals in drug discovery and development.
Chemical Structure and Properties
This compound is a complex lignanamide with a defined chemical structure. Its identity is established through a combination of spectroscopic techniques.
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| IUPAC Name | (1S,2R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide |
| Molecular Formula | C36H36N2O8 |
| Molecular Weight | 624.7 g/mol |
| Exact Mass | 624.24716611 Da |
| CAS Number | 144506-19-4 |
| Appearance | White powder |
Spectroscopic Data
The structural elucidation of this compound relies on data from mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While the primary publication detailing the initial comprehensive spectroscopic analysis was not available for this review, subsequent studies have confirmed its structure through high-resolution mass spectrometry.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | Adduct | m/z (Experimental) | Reference |
| Positive | [M+H]+ | 625.25446 | Leonard et al., 2023[2] |
| Negative | [M-H]- | 623.23877 | Leonard et al., 2023[2] |
Experimental Protocols
While the original detailed protocol for the isolation of this compound could not be retrieved, a general methodology for the extraction and isolation of lignanamides from Cannabis sativa seeds is described in the literature. The following is a representative workflow based on published methods for isolating cannabisins.
General Isolation Workflow for Cannabisins from Hemp Seed
Methodology Details:
-
Extraction: Powdered hemp seeds are typically extracted with a polar solvent such as 95% ethanol at room temperature. The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is then suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which contains the lignanamides, is collected and concentrated.
-
Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography, often using a reversed-phase C18 stationary phase. A gradient elution with a methanol/water solvent system is used to separate the components based on polarity.
-
Preparative HPLC: Fractions containing the compounds of interest are further purified using preparative high-performance liquid chromatography (HPLC) with a C18 column and an acetonitrile/water gradient to yield pure this compound.
Biological Activity
This compound, as part of the lignanamide class of compounds from Cannabis sativa, has been investigated for several biological activities.
Antioxidant Activity
Lignanamides from hemp seeds have demonstrated notable antioxidant properties. In a study by Yan et al. (2015), this compound was among the lignanamides tested for its radical scavenging activity.
Table 3: Antioxidant Activity of this compound
| Assay | IC50 (µM) or Activity | Reference |
| DPPH | 23.9 | Yan et al., 2015[3] |
| ABTS | 0.5 | Yan et al., 2015[3] |
| ORAC | 73.0 | Yan et al., 2015[3] |
Acetylcholinesterase Inhibition
The same study also explored the potential of these compounds to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. While several other lignanamides showed inhibitory activity, specific data for this compound was not highlighted in the results.
Interaction with P-glycoprotein
An in silico molecular docking study investigated the binding affinity of various cannabis lignanamides to P-glycoprotein (P-gp), a transporter protein involved in multidrug resistance.
Table 4: Molecular Docking of this compound with P-glycoprotein
| Target | Binding Affinity (kcal/mol) | Reference |
| P-glycoprotein | -10.1 | A Comprehensive Review on Cannabis sativa...[4] |
This binding affinity suggests a potential for this compound to interact with P-gp, which could have implications for drug metabolism and bioavailability.
Potential Signaling Pathways
The antioxidant and anti-inflammatory activities of lignanamides suggest their involvement in cellular signaling pathways related to oxidative stress and inflammation. While specific pathways for this compound have not been elucidated, a plausible mechanism involves the modulation of pathways such as NF-κB and Nrf2, which are key regulators of the inflammatory and antioxidant responses.
Conclusion
This compound is a structurally defined lignanamide from Cannabis sativa with demonstrated in vitro antioxidant activity and potential interactions with key biological targets like P-glycoprotein. While further research is required to fully elucidate its pharmacological profile and mechanisms of action, the existing data suggest that this compound and related compounds are promising candidates for further investigation in the development of novel therapeutics. This guide provides a summary of the current knowledge and a framework for future research into this intriguing natural product.
References
- 1. alameed.edu.iq [alameed.edu.iq]
- 2. Mining the chemical diversity of the hemp seed (Cannabis sativa L.) metabolome: discovery of a new molecular family widely distributed across hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review on Cannabis sativa Ethnobotany, Phytochemistry, Molecular Docking and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Cannabisin D: A Technical Guide for Researchers
An in-depth exploration of the biosynthetic pathway of Cannabisin D in Cannabis sativa, detailing the precursor molecules, enzymatic processes, and analytical methodologies for its study.
Introduction
While the biosynthesis of major cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD) has been extensively studied, the formation of other bioactive compounds in Cannabis sativa remains a burgeoning field of research. Among these are the cannabisins, a group of lignanamides with demonstrated antioxidant and neuroprotective properties. This technical guide focuses on the biosynthesis of a specific member of this family, this compound. Unlike the well-trodden cannabinoid pathway, the synthesis of this compound originates from the phenylpropanoid pathway, a central route in plant secondary metabolism. This document provides a comprehensive overview of the current understanding of this compound biosynthesis, from precursor synthesis to the final molecular architecture. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the diverse chemical repertoire of the cannabis plant.
The Phenylpropanoid Pathway: The Genesis of this compound Precursors
The journey to this compound begins not with olivetolic acid, the precursor to major cannabinoids, but with the amino acid L-phenylalanine. The phenylpropanoid pathway transforms L-phenylalanine into a variety of phenolic compounds, including the building blocks of lignanamides.
The initial steps of this pathway are catalyzed by a series of well-characterized enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): C4H then hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by attaching a Coenzyme A molecule, forming p-coumaroyl-CoA.
From p-coumaroyl-CoA, the pathway branches to produce a variety of hydroxycinnamic acids. For the biosynthesis of this compound, the key intermediate is caffeic acid . The formation of caffeic acid from p-coumaric acid is a critical juncture.
The amino acid L-tyrosine can also serve as a precursor, being converted to p-coumaric acid via tyrosine ammonia-lyase (TAL). Furthermore, the decarboxylation of L-tyrosine yields tyramine , the second key precursor for the formation of the monomer that will ultimately form this compound.
The subsequent crucial step is the formation of the hydroxycinnamic acid amide, N-trans-caffeoyltyramine . This molecule is formed through the condensation of caffeic acid and tyramine. This reaction is catalyzed by an acyltransferase enzyme. N-trans-caffeoyltyramine serves as the direct monomeric precursor for the biosynthesis of various cannabisins, including this compound.
Oxidative Coupling: The Dimerization to Cannabisins
The formation of this compound from N-trans-caffeoyltyramine is believed to occur through an oxidative coupling mechanism. This process involves the dimerization of two N-trans-caffeoyltyramine molecules. While the precise enzymatic machinery is yet to be fully elucidated in Cannabis sativa, it is hypothesized that enzymes such as peroxidases or laccases are responsible for catalyzing this reaction. These enzymes generate radical intermediates from the phenolic precursors, which then couple to form the dimeric lignanamide backbone.
The specific regiochemistry and stereochemistry of the coupling reaction are critical in determining the final structure of the resulting cannabisins. The formation of this compound involves a specific linkage between the two precursor molecules, followed by further enzymatic modifications. The presence of this compound in cannabis leaves is reportedly increased by exposure to UV light, suggesting a potential role of light-induced or stress-related enzymatic activity in its biosynthesis[1].
References
The Influence of Ultraviolet Light on Cannabisin D Concentration in Cannabis Leaves: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
**Executive Summary
This technical guide provides a comprehensive overview of the current scientific understanding of the influence of ultraviolet (UV) light on cannabinoid concentrations in Cannabis sativa leaves, with a specific focus on the lesser-studied compound, Cannabisin D. While historical cultivation practices have often assumed a positive correlation between UV light exposure and cannabinoid potency, recent rigorous scientific investigations have demonstrated that for high-potency commercial cultivars, supplemental UV radiation offers negligible to no benefit in terms of increasing the concentration of major cannabinoids such as Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD).
Information directly linking UV light exposure to fluctuations in this compound concentration is currently not available in peer-reviewed literature. However, this guide will synthesize the existing knowledge on UV-induced stress responses in Cannabis sativa, detail the experimental protocols used to study these effects, and present the known signaling pathways involved in cannabinoid biosynthesis. This information will serve as a foundational resource for researchers aiming to investigate the specific effects of UV light on this compound and other minor cannabinoids.
Introduction to this compound and UV Light Stress
Cannabis sativa produces a complex array of over 100 cannabinoids.[1] While THC and CBD are the most well-researched, minor cannabinoids are gaining attention for their potential therapeutic properties. This compound is a lignanamide found in cannabis leaves, and preliminary research suggests it possesses antioxidant, anti-inflammatory, and neuroprotective properties.[2] A notable observation is that the concentration of this compound has been found to increase significantly in the leaves of the plant, although the specific environmental triggers for this increase remain to be elucidated.[2]
Ultraviolet (UV) radiation, a component of sunlight, is a well-known environmental stressor for plants. It is categorized into three types based on wavelength: UV-A (315–400 nm), UV-B (280–315 nm), and UV-C (100–280 nm).[3] UV-B radiation, in particular, is known to induce stress responses in plants, leading to the production of secondary metabolites as a defense mechanism.[3] It has been hypothesized that cannabinoids may act as a protective shield against UV radiation.[3]
Current Research on UV Light and Cannabinoid Concentration
Contrary to long-held beliefs in cannabis cultivation, recent scientific studies have consistently shown that supplemental UV light does not lead to a commercially significant increase in the concentration of major cannabinoids in high-potency cannabis strains. In some cases, it has been observed to have a negative impact.
A 2021 study by Rodriguez-Morrison et al. found that increasing exposure to short-wavelength UV-B radiation did not increase, and in one cultivar, even decreased the concentrations of total THC and CBD in the inflorescences.[4] Similarly, research by Llewellyn et al. in 2022 concluded that while high light intensity proportionally increased cannabis yield, the addition of UV-A or a combination of UV-A and UV-B did not affect the cannabinoid content in the inflorescences.[5] A slight increase in THC was noted in the "sugar leaves" under combined UV-A and UV-B treatment, but this did not translate to an overall increase in the total THC content of these tissues.[5] A 2023 study by Westmoreland et al. on a high-CBD cultivar further corroborated these findings, showing that elevated UV photon fluxes had a minimal and statistically insignificant effect on cannabinoid concentration.[1]
It is important to note that these studies focused on the major cannabinoids. The effect of UV radiation on the biosynthesis and accumulation of minor cannabinoids, including this compound, remains an open area for research.
Table 1: Summary of Recent Findings on the Effect of UV Light on Major Cannabinoid Concentrations
| Study | Cannabis Type | UV Treatment | Key Findings on Cannabinoid Concentration |
| Rodriguez-Morrison et al. (2021) | Chemotype II (equal CBD:THC) | UV-B (0.01–0.8 μmol m–² s–¹) | No increase in THC or CBD; slight decrease in one variety.[3][4] |
| Llewellyn et al. (2022) | Type I (high-THC) | UV-A (50 μmol m–² s–¹) and UV-A + UV-B (3 μmol m–² s–¹) | No significant impact on total THC/CBD concentrations in inflorescences.[3][5] |
| Westmoreland et al. (2023) | Type III (high-CBD) | High UV photon fluxes (UV-B and UV-A) | No statistically significant effect on cannabinoid concentration.[1][3] |
Experimental Protocols for Studying UV Light Effects
To facilitate further research into the influence of UV light on this compound, this section details a synthesized experimental protocol based on methodologies from recent studies.
Plant Material and Growth Conditions
-
Cultivar Selection: Utilize a Cannabis sativa cultivar known to produce detectable levels of this compound. If not known, initial screening of various cultivars will be necessary.
-
Growing Environment: Conduct experiments in a controlled environment chamber to eliminate confounding variables. Maintain consistent photosynthetic photon flux density (PPFD), temperature, humidity, and CO2 levels.
UV Light Treatment
-
UV Source: Employ UV-A and UV-B lamps with well-defined spectral outputs. LED sources are preferable for their precise wavelength control.
-
Exposure Regimen: Based on the protocol from Llewellyn et al. (2022), a control group would receive no UV exposure.[5] Treatment groups could include:
-
Dosage Measurement: Accurately measure and report UV dosage using a spectroradiometer.
Sample Collection and Analysis
-
Tissue Sampling: Collect leaf samples at various time points throughout the UV treatment period and at final harvest.
-
Cannabinoid Extraction: Develop and validate an extraction method suitable for lignanamides like this compound from cannabis leaf tissue.
-
Quantitative Analysis: Utilize High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the separation and quantification of this compound.
Signaling Pathways and Biosynthesis
UV-B Stress Signaling in Plants
UV-B radiation is perceived by the UVR8 photoreceptor in plants. This initiates a signaling cascade that leads to the expression of genes involved in photoprotection and stress acclimation, including those responsible for the synthesis of secondary metabolites.
Figure 1: Simplified UV-B signaling pathway in plants.
General Cannabinoid Biosynthesis Pathway
The biosynthesis of major cannabinoids originates from the precursor cannabigerolic acid (CBGA). While the specific enzymatic steps leading to this compound are not fully elucidated, it is understood to be a distinct pathway from the primary cannabinoid synthesis route.
Figure 2: Primary cannabinoid biosynthesis pathway.
Future Research Directions and Conclusion
The influence of UV light on the concentration of this compound in cannabis leaves is a significant knowledge gap in the field of cannabis science. Future research should prioritize:
-
Screening for this compound: Identifying cannabis cultivars that consistently produce this compound.
-
Controlled Environment Studies: Executing experiments with precise UV-A and UV-B treatments to determine their specific effects on this compound levels.
-
Metabolomic Analysis: Employing untargeted metabolomics to understand the broader impact of UV light on the cannabis leaf metabolome.
-
Transcriptomic Analysis: Investigating gene expression changes in response to UV light to identify the biosynthetic genes responsible for this compound production.
References
- 1. Cannabis: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. Cannabis sativa L. as a Natural Drug Meeting the Criteria of a Multitarget Approach to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jumplights.com [jumplights.com]
- 4. Cannabis (drug) - Wikipedia [en.wikipedia.org]
- 5. valoya.com [valoya.com]
An In-depth Technical Guide on the Physical and Chemical Properties of Cannabisin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabisin D is a lignanamide naturally occurring in Cannabis sativa L. seeds. As a member of the diverse chemical family of cannabisins, it has garnered interest within the scientific community for its potential biological activities, including antioxidant and neuroprotective effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential roles in cellular signaling pathways.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, and formulation in potential therapeutic applications.
Summary of Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₆H₃₆N₂O₈ | --INVALID-LINK-- |
| Molecular Weight | 624.7 g/mol | --INVALID-LINK-- |
| IUPAC Name | (1S,2R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide | --INVALID-LINK-- |
| Melting Point | Not explicitly reported. | |
| Boiling Point | Not explicitly reported. | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and ethyl acetate, and poorly soluble in water. | Inferred from related compounds. |
Experimental Protocols
The isolation and characterization of this compound require specific and carefully executed experimental procedures. The following sections detail the methodologies for its extraction, purification, and structural elucidation.
Isolation and Purification of Lignanamides from Cannabis sativa Seeds
The isolation of this compound and other lignanamides from hemp seeds involves a multi-step process of extraction and chromatographic separation.
Experimental Workflow for Lignanamide Isolation
Cannabisin D: A Technical Whitepaper on a Promising Lignanamide from Cannabis sativa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabisin D, a lignanamide found in Cannabis sativa, is a member of a class of secondary metabolites that are gaining increasing attention for their potential biological activities. Lignanamides are formed through the oxidative coupling of hydroxycinnamic acid amides and have demonstrated a range of effects, including antioxidant and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its presence in Cannabis sativa, its chemical properties, and its potential therapeutic relevance.
Chemical Identity and Presence in Cannabis sativa
This compound is chemically identified as (1S,2R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide, with the molecular formula C36H36N2O8.[2]
This compound has been identified in the leaves of Cannabis sativa.[3] Notably, its production appears to be influenced by environmental stressors, with studies indicating that its concentration increases in response to UV-C radiation.[4] This suggests a potential role for this compound in the plant's defense mechanisms. While the presence of other cannabisins has been reported in various parts of the plant, including fruits and seeds, this compound has been specifically noted in the foliar tissues.[3]
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data on the concentration of this compound in Cannabis sativa. However, one study has reported on its antioxidant activity, providing specific metrics for its radical scavenging capabilities.
Table 1: Antioxidant Activity of this compound
| Assay | IC50 (µM) |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 23.9 |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 0.5 |
Data sourced from a study by Yan et al. (2015) as cited in a review.
Further research is required to establish the typical concentration range of this compound in different Cannabis sativa cultivars and under various growth and stress conditions.
Experimental Protocols
Isolation and Purification of Lignanamides from Cannabis sativa
-
Defatting: The plant material (e.g., crushed leaves) is first defatted using a nonpolar solvent like petroleum ether to remove lipids.
-
Extraction: The defatted biomass is then percolated with a polar solvent, such as 75% ethanol, to extract the lignanamides and other polar compounds.[5]
-
Solvent Partitioning: The resulting extract is concentrated and then subjected to successive partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.[5] Lignanamides are typically found in the ethyl acetate fraction.
-
Chromatography: The ethyl acetate fraction is then subjected to various chromatographic techniques for further purification. This may include:
-
Reverse-phase column chromatography: Using a C18 column with a methanol/water gradient.[5]
-
Silica gel column chromatography: Employing a gradient of solvents like n-hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.
-
Analytical Quantification
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the recommended method for the quantitative analysis of this compound.
-
Sample Preparation: A validated extraction method, such as ultrasound-assisted extraction (UAE) with methanol, should be used to extract the compounds from the plant material.
-
Chromatographic Separation: A C18 column is typically used for the separation of cannabinoids and related compounds. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol or acetonitrile) allows for the effective separation of the analytes.[6]
-
Mass Spectrometric Detection: A mass spectrometer, such as a time-of-flight (TOF) or triple quadrupole (QqQ) instrument, is used for the detection and quantification of this compound.[7] Specific precursor and product ions for this compound would need to be determined for accurate quantification using multiple reaction monitoring (MRM) on a QqQ instrument.
Biosynthesis of Lignanamides in Cannabis sativa
The biosynthesis of lignanamides in plants originates from the phenylpropanoid pathway. The general steps leading to the formation of these compounds are outlined below.
Caption: General biosynthetic pathway of lignanamides.
The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to various hydroxycinnamic acids. These acids are then amidated to form hydroxycinnamic acid amides. The final and key step in the formation of lignanamides is the oxidative coupling of these amide precursors, a reaction likely catalyzed by peroxidases or laccases.[3] This coupling can result in a diverse array of lignanamide structures, including this compound. The specific enzymes and regulatory mechanisms involved in the biosynthesis of cannabisins in Cannabis sativa are an active area of research.
Conclusion
This compound represents an intriguing, yet understudied, lignanamide from Cannabis sativa. Its presence in the leaves and induction by UV radiation suggest a role in the plant's response to environmental stress. The limited available data on its antioxidant activity highlights its potential as a bioactive compound. Further research is imperative to fully elucidate its quantitative distribution within the plant, develop optimized and specific protocols for its isolation and analysis, and to thoroughly characterize its biosynthetic pathway and biological activities. Such knowledge will be invaluable for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of the diverse chemical repertoire of Cannabis sativa.
References
- 1. Quantitative analysis of cannabinoids from Cannabis sativa using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabisin-D | C36H36N2O8 | CID 71448965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of Leaf Metabolome Modifications Induced by UV-C Radiations in Representative Vitis, Cissus and Cannabis Species by LC-MS Based Metabolomics and Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. future4200.com [future4200.com]
- 6. Phytochemical differences of hemp (Cannabis sativa L.) leaves from different germplasms and their regulatory effects on lipopolysaccharide-induced inflammation in Matin-Darby canine kidney cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and quantification of cannabinoids in Cannabis sativa L. plants by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Cannabisin D: A Technical Guide to Its Spectroscopic Identification
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the identification and characterization of Cannabisin D, a lignanamide found in Cannabis sativa. This document is intended for researchers, scientists, and drug development professionals working with natural products and phytochemistry.
Executive Summary
This compound, a notable lignanamide from hemp seed, has garnered interest for its potential biological activities, including antioxidant and anti-inflammatory properties. Accurate identification of this compound is paramount for further research and development. This guide presents a detailed summary of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, alongside the experimental procedures for its isolation and analysis.
Spectroscopic Data for this compound
The structural elucidation of this compound is achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data for the unambiguous identification of this compound.
Mass Spectrometry Data
High-resolution mass spectrometry provides the exact mass and molecular formula of this compound, while tandem mass spectrometry (MS/MS) reveals its characteristic fragmentation pattern.
| Parameter | Value | Reference |
| Molecular Formula | C₃₆H₃₆N₂O₈ | [1][2] |
| Exact Mass [M+H]⁺ | 625.2493 (calculated) | |
| Observed Mass [M+H]⁺ | 625.2479 | [2] |
| Key MS/MS Fragments | m/z 488, 460, 364, 323, 297, 283, 244, 201 | [2] |
Nuclear Magnetic Resonance (NMR) Data
The complete assignment of proton (¹H) and carbon (¹³C) NMR signals is crucial for the definitive structural confirmation of this compound. The data presented below is based on spectroscopic analysis in deuterated methanol (CD₃OD).
¹H NMR Spectroscopic Data (CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Unit A | |||
| 2 | 6.89 | d | 1.8 |
| 5 | 6.78 | d | 8.1 |
| 6 | 6.69 | dd | 8.1, 1.8 |
| 7 | 4.88 | d | 6.6 |
| 8 | 3.51 | m | |
| 9 | 2.58 | m | |
| 9 | 2.45 | m | |
| 3-OCH₃ | 3.84 | s | |
| Unit B | |||
| 2' | 7.04 | d | 1.9 |
| 5' | 6.79 | d | 8.2 |
| 6' | 6.91 | dd | 8.2, 1.9 |
| 7' | 7.37 | d | 15.8 |
| 8' | 6.38 | d | 15.8 |
| 3'-OCH₃ | 3.87 | s | |
| Tyramine Moiety 1 | |||
| 2'', 6'' | 7.02 | d | 8.5 |
| 3'', 5'' | 6.69 | d | 8.5 |
| 7'' | 3.41 | t | 7.3 |
| 8'' | 2.72 | t | 7.3 |
| Tyramine Moiety 2 | |||
| 2''', 6''' | 6.97 | d | 8.5 |
| 3''', 5''' | 6.67 | d | 8.5 |
| 7''' | 3.38 | t | 7.4 |
| 8''' | 2.69 | t | 7.4 |
¹³C NMR Spectroscopic Data (CD₃OD)
| Position | δC (ppm) | Position | δC (ppm) |
| Unit A | Unit B | ||
| 1 | 134.1 | 1' | 127.9 |
| 2 | 111.9 | 2' | 111.4 |
| 3 | 149.2 | 3' | 149.9 |
| 4 | 147.0 | 4' | 149.1 |
| 5 | 116.5 | 5' | 116.4 |
| 6 | 120.2 | 6' | 123.0 |
| 7 | 87.2 | 7' | 141.5 |
| 8 | 54.9 | 8' | 119.5 |
| 9 | 175.0 | 9' | 168.8 |
| 3-OCH₃ | 56.5 | 3'-OCH₃ | 56.6 |
| Tyramine Moiety 1 | Tyramine Moiety 2 | ||
| 1'' | 131.5 | 1''' | 131.6 |
| 2'', 6'' | 130.8 | 2''', 6''' | 130.7 |
| 3'', 5'' | 116.3 | 3''', 5''' | 116.2 |
| 4'' | 156.9 | 4''' | 156.8 |
| 7'' | 42.4 | 7''' | 42.3 |
| 8'' | 35.8 | 8''' | 35.9 |
Experimental Protocols
The isolation and identification of this compound involves a multi-step process, beginning with extraction from hemp seeds, followed by chromatographic separation and spectroscopic analysis.
Isolation of this compound from Hemp Seed
A detailed protocol for the isolation of this compound is outlined below, based on established phytochemical methods.[1]
-
Extraction:
-
Air-dried and powdered hemp seeds are defatted with petroleum ether.
-
The defatted material is then extracted exhaustively with 75% ethanol at room temperature.
-
The resulting ethanol extract is concentrated under reduced pressure.
-
-
Solvent Partitioning:
-
The concentrated extract is suspended in water and partitioned successively with ethyl acetate and n-butanol.
-
The ethyl acetate fraction, which is enriched with lignanamides, is collected.
-
-
Chromatographic Purification:
-
The ethyl acetate extract is subjected to column chromatography on a reversed-phase C18 column, eluting with a gradient of methanol in water.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are further purified by repeated column chromatography on Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[1]
-
Spectroscopic Analysis
-
Mass Spectrometry:
-
High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to determine the accurate mass and molecular formula.
-
Tandem mass spectrometry (MS/MS) experiments are conducted to obtain the fragmentation pattern for structural confirmation.
-
-
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz).
-
The sample is dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD).
-
Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity of protons and carbons and for complete spectral assignment.[1]
-
Visualizations
To aid in the understanding of the experimental workflow and the structural relationships, the following diagrams are provided.
References
The Potential Biological Activities of Cannabisin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabisin D, a lignanamide found in Cannabis sativa seeds, is a member of a class of phenolic compounds that are gaining interest for their potential health benefits. While research on many cannabinoids is extensive, the specific biological activities of cannabisins, including this compound, are less well-characterized. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the potential biological activities of this compound, with a focus on its antioxidant and neuroprotective properties. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Antioxidant and Acetylcholinesterase Inhibitory Activities
A key study by Yan et al. (2015) investigated the antioxidant and acetylcholinesterase inhibitory activities of several lignanamides isolated from hemp seed, including this compound. The study utilized established in vitro assays to quantify these activities.
Quantitative Data Summary
The following table summarizes the quantitative data for the biological activities of this compound as reported by Yan et al. (2015).
| Biological Activity | Assay | IC50 (µM) of this compound | IC50 (µM) of Quercetin (Positive Control) |
| Antioxidant Activity | DPPH Radical Scavenging | 23.9 | 25.5 |
| ABTS Radical Scavenging | 0.5 | 0.4 | |
| Oxygen Radical Absorbance Capacity (ORAC) | 73.0 (Trolox equivalent) | 9.2 (Trolox equivalent) | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) Inhibition | > 100 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures for the respective assays.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of each sample dilution to a well.
-
Initiation of Reaction: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Principle: The pre-formed ABTS•+ solution is blue-green. In the presence of an antioxidant, the solution is decolorized, and the change in absorbance is measured.
Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of this compound.
-
Reaction Mixture: Add 10 µL of each sample dilution to 1 mL of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
Principle: A peroxyl radical generator (AAPH) is used to induce the decay of a fluorescent probe (fluorescein). The presence of an antioxidant quenches the peroxyl radicals, thus preserving the fluorescence.
Protocol:
-
Reagent Preparation: Prepare solutions of fluorescein, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), and a standard antioxidant (Trolox).
-
Sample Preparation: Prepare dilutions of this compound.
-
Reaction Mixture: In a 96-well black microplate, add 25 µL of the sample, blank, or standard, followed by 150 µL of the fluorescein solution.
-
Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).
-
Initiation of Reaction: Add 25 µL of the AAPH solution to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes.
-
Calculation: Calculate the area under the fluorescence decay curve (AUC) for each sample, blank, and standard. The net AUC of the sample is calculated by subtracting the AUC of the blank.
-
Trolox Equivalents: The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to the net AUC of Trolox.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is used to screen for inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Principle: The activity of AChE is measured by monitoring the formation of thiocholine when the enzyme hydrolyzes acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be detected spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and a solution of AChE.
-
Sample Preparation: Prepare serial dilutions of this compound.
-
Reaction Mixture: In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the sample solution, and 25 µL of the AChE solution.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiation of Reaction: Add 25 µL of the DTNB solution and 25 µL of the ATCI solution to each well.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for a defined period (e.g., 5 minutes).
-
Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the rate of the sample to the rate of a control without the inhibitor.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Signaling Pathways
Currently, there is a lack of specific research on the signaling pathways directly modulated by this compound. However, as a lignanamide, its biosynthesis and potential bioactivities may be understood in the broader context of lignan and phenylpropanoid pathways.
Lignanamide Biosynthesis Pathway
Lignanamides are formed through the oxidative coupling of two hydroxycinnamic acid amide units. The general biosynthetic pathway involves the phenylpropanoid pathway, leading to the formation of hydroxycinnamoyl-CoA esters, which are then amidated with tyramine or other amines.
Caption: Generalized biosynthetic pathway of lignanamides, including this compound.
Potential Anti-inflammatory, Anticancer, and Neuroprotective Activities: A Research Outlook
While direct evidence for the anti-inflammatory, anticancer, and neuroprotective activities of this compound is currently limited in the scientific literature, the broader class of lignanamides and other cannabis-derived compounds have demonstrated such properties.
-
Anti-inflammatory Activity: Lignanamides from hemp seed have been shown to possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways like NF-κB. Further investigation is warranted to determine if this compound shares these properties.
-
Anticancer Activity: Various cannabinoids and other phenolic compounds from Cannabis sativa have exhibited anticancer activities in preclinical studies. These effects are often mediated through the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis. The cytotoxic potential of this compound against various cancer cell lines remains an important area for future research.
-
Neuroprotective Activity: The acetylcholinesterase inhibitory activity of some lignanamides, though weak for this compound in the cited study, suggests a potential, albeit likely indirect, role in neuroprotection. The antioxidant properties of this compound could also contribute to neuroprotective effects by mitigating oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. Studies on neuronal cell models, such as PC12 cells, could elucidate the direct neuroprotective potential of this compound.
Conclusion and Future Directions
This compound exhibits notable antioxidant activity in vitro, comparable to the well-known antioxidant quercetin in some assays. Its acetylcholinesterase inhibitory activity appears to be weak. The current body of scientific literature lacks specific data on the anti-inflammatory, anticancer, and neuroprotective effects of this compound, as well as the signaling pathways it may modulate.
Future research should focus on:
-
Comprehensive screening of this compound for its anti-inflammatory, anticancer, and neuroprotective activities using relevant in vitro and in vivo models.
-
Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
-
Investigating the potential synergistic or antagonistic interactions of this compound with other cannabinoids and compounds present in Cannabis sativa.
A deeper understanding of the biological activities of this compound will be crucial for evaluating its potential as a therapeutic agent and for the development of novel drugs and nutraceuticals. This technical guide serves as a foundational resource to stimulate and guide further scientific inquiry into this promising natural product.
Unveiling the Antioxidant Potential of Cannabisin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabisin D, a lignanamide found in Cannabis sativa seeds, is emerging as a compound of significant interest due to its potential antioxidant properties. As the scientific community continues to explore the therapeutic applications of cannabis-derived compounds beyond cannabinoids, understanding the antioxidant capacity of molecules like this compound is crucial for the development of novel therapeutics targeting oxidative stress-related diseases. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, including quantitative data, detailed experimental protocols, and insights into its potential mechanism of action.
Quantitative Antioxidant Activity of this compound
The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the key quantitative data from a seminal study by Yan et al. (2015), which isolated and characterized several lignanamides from hemp seed.[1][2][3][4] The data is presented alongside the values for quercetin, a well-known antioxidant flavonoid, for comparative purposes.
| Antioxidant Assay | This compound (IC50/ORAC Value) | Quercetin (IC50/ORAC Value) | Unit |
| DPPH Radical Scavenging Activity | 23.9 | 25.5 | µM |
| ABTS Radical Scavenging Activity | 0.5 | 0.4 | µM |
| Oxygen Radical Absorbance Capacity (ORAC) | 73.0 | 9.2 | µM Trolox Equivalents/µM |
IC50: The half maximal inhibitory concentration, representing the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. ORAC: A measure of the total antioxidant capacity. A higher ORAC value indicates a greater antioxidant capacity.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays used to evaluate this compound, based on established protocols.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
In a 96-well microplate, add various concentrations of the this compound solution to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution, and a blank containing the solvent and the sample are also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).
Principle: The pre-formed ABTS radical cation is reduced by an antioxidant, leading to a decrease in its characteristic absorbance, which is measured spectrophotometrically.
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add various concentrations of the this compound solution to a 96-well microplate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Principle: The antioxidant's capacity to quench peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is quantified by monitoring the decay of a fluorescent probe (e.g., fluorescein). The antioxidant's protective effect is reflected in the preservation of the fluorescent signal over time.
Protocol:
-
Prepare a stock solution of this compound.
-
In a black 96-well microplate, add the fluorescent probe (e.g., fluorescein) and the this compound sample at various concentrations.
-
Incubate the plate at 37°C for a pre-incubation period.
-
Initiate the reaction by adding AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically over a period of time (e.g., 60-90 minutes) with a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
Trolox, a water-soluble analog of vitamin E, is used as a standard.
-
The ORAC value is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the blank and the Trolox standards. The results are expressed as micromoles of Trolox equivalents per micromole of the compound (µM TE/µM).
Signaling Pathways and Mechanism of Action
Lignans, the class of polyphenolic compounds to which this compound belongs, are known to exert their antioxidant effects through various mechanisms, including the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7] This pathway is a key regulator of the cellular antioxidant response.
Nrf2 Signaling Pathway
Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress, reactive oxygen species (ROS) or electrophiles can induce a conformational change in Keap1, leading to the release of Nrf2. It is hypothesized that lignanamides like this compound may also interact with Keap1, preventing it from binding to Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it forms a heterodimer with small Maf proteins (sMaf). This complex then binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), ultimately leading to an enhanced cellular antioxidant response.
Experimental Workflow for Assessing Antioxidant Properties
The following diagram illustrates a typical workflow for the comprehensive evaluation of the antioxidant properties of a compound like this compound.
Conclusion
This compound demonstrates potent antioxidant activity in various in vitro assays, with its radical scavenging capacity being comparable to or even exceeding that of the well-established antioxidant, quercetin. The likely mechanism of action involves the modulation of key cellular signaling pathways, such as the Nrf2 pathway, leading to an enhanced endogenous antioxidant defense system. Further research into the cellular antioxidant effects and the precise molecular targets of this compound is warranted to fully elucidate its therapeutic potential in the prevention and treatment of diseases associated with oxidative stress. This technical guide provides a foundational resource for researchers and drug development professionals to advance the understanding and application of this promising natural compound.
References
- 1. future4200.com [future4200.com]
- 2. Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Cannabisin D and Related Lignanamides: A Technical Guide
Disclaimer: Scientific research on the specific anti-inflammatory properties of Cannabisin D is currently limited. This guide provides a comprehensive overview of the anti-inflammatory potential of structurally related lignanamides found in Cannabis sativa, namely Grossamide and Cannabisin F, to extrapolate the likely therapeutic promise of this compound. Data from well-studied cannabinoids such as Cannabidiol (CBD) is also included for a broader context.
Executive Summary
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Cannabis sativa is a rich source of bioactive compounds, including cannabinoids and non-cannabinoid phenolic compounds like lignanamides. Among these, this compound, a lignanamide, and its structural relatives have emerged as promising candidates for anti-inflammatory drug development. This document synthesizes the available preclinical data on the anti-inflammatory effects of cannabis-derived lignanamides, detailing their mechanisms of action, summarizing quantitative data, and providing standardized experimental protocols to guide further research. The evidence suggests that these compounds exert their effects through the modulation of key inflammatory signaling pathways, including NF-κB and SIRT1, leading to a reduction in pro-inflammatory mediators.
Introduction
The quest for novel anti-inflammatory agents has led researchers to explore the diverse chemical landscape of natural products. Cannabis sativa has a long history of medicinal use, with its anti-inflammatory properties being a focal point of modern research. While the therapeutic effects of cannabinoids like THC and CBD are well-documented, other compound classes within the plant, such as lignanamides, are gaining attention for their potential health benefits. Lignanamides, including Grossamide, Cannabisin F, and the subject of this guide, this compound, represent a promising but underexplored area of cannabis research. This guide aims to provide a detailed technical overview for researchers, scientists, and drug development professionals on the anti-inflammatory potential of these compounds.
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the in vitro anti-inflammatory effects of Grossamide and Cannabisin F in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a common model for neuroinflammation.
Table 1: Inhibition of Pro-inflammatory Cytokine Production by Grossamide
| Concentration | Inhibition of TNF-α Secretion | Inhibition of IL-6 Secretion |
| 5 µM | Significant Inhibition | Significant Inhibition |
| 10 µM | Significant Inhibition[1] | Significant Inhibition[1] |
| 20 µM | Significant Inhibition[1] | Significant Inhibition[1] |
Table 2: Inhibition of Pro-inflammatory Cytokine mRNA Expression by Grossamide
| Concentration | Inhibition of TNF-α mRNA | Inhibition of IL-6 mRNA |
| 10 µM | Significant Inhibition[1] | Significant Inhibition[1] |
| 20 µM | Significant Inhibition[1] | Significant Inhibition[1] |
Table 3: Inhibition of Pro-inflammatory Mediators by Cannabisin F
| Concentration | Inhibition of TNF-α Production | Inhibition of IL-6 Production |
| 5 µM | Concentration-dependent inhibition | Concentration-dependent inhibition |
| 10 µM | Concentration-dependent inhibition[2] | Concentration-dependent inhibition[2] |
| 20 µM | Concentration-dependent inhibition[2] | Concentration-dependent inhibition[2] |
Key Signaling Pathways
The anti-inflammatory effects of cannabis lignanamides are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Grossamide has been shown to inhibit the phosphorylation of the NF-κB p65 subunit and suppress its translocation into the nucleus in LPS-stimulated BV2 microglia.[1][3] This action is mediated through the attenuation of Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) expression.[1][3]
SIRT1 Signaling Pathway
Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in regulating inflammation. SIRT1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.
Cannabisin F has been demonstrated to enhance the expression of SIRT1 in LPS-stimulated BV2 microglia.[2] The anti-inflammatory effects of Cannabisin F were shown to be SIRT1-dependent, as a SIRT1 inhibitor significantly reversed its effects on pro-inflammatory cytokine production.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on cannabis lignanamides.
Cell Culture and Treatment
-
Cell Line: BV2 murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are pre-treated with various concentrations of the test compound (e.g., Grossamide or Cannabisin F, typically 5-20 µM) for 1-2 hours before stimulation with 1 µg/mL of Lipopolysaccharide (LPS) to induce an inflammatory response.[1][3]
Measurement of Pro-inflammatory Cytokines
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Collect the cell culture supernatant after the treatment period.
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's instructions to measure the concentration of the cytokines in the supernatant.
-
Results are typically expressed as pg/mL or as a percentage of the LPS-stimulated control.[1]
-
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
Purpose: To measure the mRNA expression levels of pro-inflammatory genes.
-
Procedure:
-
Lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.
-
Western Blot Analysis
-
Purpose: To detect the levels of key signaling proteins (e.g., phosphorylated p65, total p65, IκBα, SIRT1).
-
Procedure:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[3]
-
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the anti-inflammatory potential of a test compound.
Conclusion and Future Directions
The available evidence strongly suggests that cannabis-derived lignanamides, such as Grossamide and Cannabisin F, possess significant anti-inflammatory properties. Their ability to modulate key inflammatory pathways like NF-κB and SIRT1 highlights their therapeutic potential for a range of inflammatory conditions. While direct experimental data on this compound is lacking, its structural similarity to these active compounds suggests it may exhibit a comparable pharmacological profile.
Future research should focus on:
-
Isolating or synthesizing sufficient quantities of this compound for comprehensive in vitro and in vivo studies.
-
Elucidating the precise molecular targets and mechanisms of action of this compound.
-
Evaluating the safety and efficacy of this compound in preclinical models of inflammatory diseases.
-
Exploring the structure-activity relationships of various cannabisins to identify the most potent anti-inflammatory candidates.
By addressing these research gaps, the full therapeutic potential of this compound and other cannabis lignanamides as novel anti-inflammatory agents can be realized.
References
- 1. Anti-neuroinflammatory effects of grossamide from hemp seed via suppression of TLR-4-mediated NF-κB signaling pathways in lipopolysaccharide-stimulated BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabisin F from Hemp (Cannabis sativa) Seed Suppresses Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglia as SIRT1 Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-neuroinflammatory effects of grossamide from hemp seed via suppression of TLR-4-mediated NF-[kappa]B signaling pathways in lipopolysaccharide-stimulated BV2 microglia cells - ProQuest [proquest.com]
A Technical Guide to the Neuroprotective Effects of Cannabidiol (CBD)
Disclaimer: Initial searches for "Cannabisin D" did not yield any specific scientific data or literature. It is possible that this is a novel or proprietary compound not yet widely researched, or the name may be a variant of another cannabinoid. Given the extensive research on the neuroprotective properties of other cannabinoids, this guide will focus on Cannabidiol (CBD) , a major non-psychoactive component of Cannabis sativa, for which a substantial body of evidence exists.
This technical guide provides a comprehensive overview of the neuroprotective effects of Cannabidiol (CBD), with a focus on its mechanisms of action, experimental evidence, and relevant signaling pathways. The content is intended for researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons.[1] Emerging research has identified cannabinoids, particularly CBD, as promising therapeutic agents for these conditions due to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][3] CBD's neuroprotective effects are multifaceted, involving interactions with various receptor systems and modulation of key cellular signaling pathways.[2][4] Unlike Δ9-tetrahydrocannabinol (THC), CBD is non-psychoactive, making it a more viable candidate for therapeutic development.[5][6]
Mechanisms of Neuroprotection
CBD's neuroprotective actions are attributed to several key mechanisms:
-
Antioxidant Effects: CBD has been shown to be a potent antioxidant, capable of scavenging reactive oxygen species (ROS) and reducing oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[2][7][8] This activity is independent of cannabinoid receptor activation.[5][8]
-
Anti-inflammatory Properties: Chronic neuroinflammation is a hallmark of many neurodegenerative disorders. CBD exhibits significant anti-inflammatory effects by modulating microglial activation and reducing the production of pro-inflammatory cytokines.[1][5][9]
-
Modulation of Neurotransmitter Systems: CBD can influence various neurotransmitter systems, including the glutamatergic system, where it can protect against excitotoxicity.[8]
-
Interaction with Multiple Receptor Systems: CBD's effects are mediated through a variety of receptors, including serotonin 5-HT1A receptors, adenosine A2A receptors, and peroxisome proliferator-activated receptor-gamma (PPARγ), in addition to its indirect effects on the endocannabinoid system.[2][10]
Quantitative Data on Neuroprotective Effects of CBD
The following tables summarize quantitative data from various in vitro and in vivo studies investigating the neuroprotective effects of CBD.
Table 1: In Vitro Studies on CBD's Neuroprotective Effects
| Cell Type | Insult/Model | CBD Concentration | Outcome Measure | Result | Reference |
| Primary Cerebellar Granule Neurons | Hydrogen Peroxide (H₂O₂) | 2.5 µM | Cell Viability | Increased from 41% to 54% | [4] |
| Rat Cortical Neuron Cultures | Glutamate | Not specified | Reduction of Neurotoxicity | Significant reduction | [5][8] |
| SH-SY5Y Human Neuroblastoma Cells | Hydrogen Peroxide (H₂O₂) | Submicromolar to low micromolar | Cell Viability | Significant protection | [11] |
| SH-SY5Y Human Neuroblastoma Cells | 6-hydroxydopamine (6-OHDA) | Submicromolar to low micromolar | Cell Viability | Significant protection | [11] |
| NSC-34 Cells | Rotenone | Not specified | Neuronal Death | Prevention through anti-oxidizing pathways | [4] |
Table 2: In Vivo Studies on CBD's Neuroprotective Effects
| Animal Model | Disease Model | CBD Dosage | Outcome Measure | Result | Reference |
| Mouse | Alzheimer's Disease (Aβ-induced neuroinflammation) | 2.5 or 10 mg/kg, i.p. for 7 days | Nitrite production and iNOS protein expression | Inhibition | [12] |
| Mouse | Parkinson's Disease | Not specified | mRNA levels of Cu/Zn-superoxide dismutase | Upregulation | [12] |
| Rat | Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Neurological outcome and survival | Improvement | [12] |
| Mouse | Brain Ischemia | Not specified | BDNF levels | Increased | [13] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on CBD's neuroprotective effects.
4.1. In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
-
Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in neurobasal medium supplemented with B27 and L-glutamine.
-
Treatment: After 7-10 days in culture, neurons are pre-treated with various concentrations of CBD for 2 hours.
-
Induction of Excitotoxicity: Glutamate (e.g., 100 µM) is added to the culture medium for a specified duration (e.g., 24 hours) to induce neuronal death.
-
Assessment of Neuroprotection: Cell viability is quantified using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium. A decrease in cell death or an increase in viability in CBD-treated cultures compared to glutamate-only treated cultures indicates neuroprotection.
4.2. In Vivo Model of Parkinson's Disease in Mice
-
Animal Model: Male C57BL/6 mice are used.
-
Induction of Parkinson's-like Pathology: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered intraperitoneally to induce the degeneration of dopaminergic neurons in the substantia nigra.
-
CBD Administration: CBD is administered daily (e.g., via intraperitoneal injection) starting before or after MPTP administration and continuing for a set period.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test or the pole test to measure coordination and motor deficits.
-
Histological and Biochemical Analysis: After the treatment period, brain tissue is collected. The number of dopaminergic neurons in the substantia nigra is quantified using tyrosine hydroxylase (TH) immunohistochemistry. Levels of dopamine and its metabolites in the striatum are measured by high-performance liquid chromatography (HPLC). Markers of oxidative stress and inflammation are also assessed.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and workflows related to CBD's neuroprotective effects.
Caption: Overview of CBD's primary neuroprotective mechanisms.
Caption: CBD's multi-target signaling pathways in neuroprotection.
Caption: General experimental workflow for in vitro neuroprotection studies.
Conclusion
The evidence strongly suggests that Cannabidiol holds significant promise as a neuroprotective agent. Its ability to target multiple pathways involved in neurodegeneration, including oxidative stress, inflammation, and excitotoxicity, makes it a compelling candidate for further research and development. While preclinical studies are encouraging, more rigorous clinical trials are needed to establish the therapeutic efficacy and safety of CBD in humans for the treatment of neurodegenerative diseases.[10][14] The ongoing exploration of CBD's mechanisms of action will be crucial in optimizing its therapeutic potential.
References
- 1. The Neuroprotective Effects of Cannabis - Sensi Seeds [sensiseeds.com]
- 2. Frontiers | Cannabidiol for neurodegenerative disorders: A comprehensive review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Studies on Therapeutic Effects of Cannabidiol in Neural Cells: Neurons, Glia, and Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Cannabis - Neuroprotection [researchcannabis.com.au]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective antioxidants from marijuana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects of Cannabinoids in Therapy of Neurodegenerative Disorders and Inflammatory Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cannabissciencetech.com [cannabissciencetech.com]
- 11. mdpi.com [mdpi.com]
- 12. oatext.com [oatext.com]
- 13. Frontiers | Cannabidiol's neuroprotective properties and potential treatment of traumatic brain injuries [frontiersin.org]
- 14. Therapeutic Effects of Cannabis and Cannabinoids - The Health Effects of Cannabis and Cannabinoids - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preliminary In Vitro Studies on Cannabisin D: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, dedicated in vitro studies comprehensively detailing the bioactivity, mechanism of action, and specific signaling pathways of Cannabisin D are not extensively available in the public scientific literature. This compound has been identified as a lignan present in the leaves of Cannabis sativa, with its concentration notably increasing upon exposure to UV light[1][2]. Lignans as a class of compounds are known for a variety of biological activities, suggesting that this compound may hold therapeutic potential.
This technical guide serves as a foundational framework, outlining the established in vitro methodologies and data presentation standards that would be applied to the study of this compound. The experimental protocols, data tables, and signaling pathway diagrams presented herein are based on common practices for the in vitro evaluation of novel plant-derived compounds and are intended to be illustrative of the research that could be undertaken for this compound.
Hypothetical Quantitative Data Summary
In the event of initial in vitro screening of this compound, quantitative data would be systematically organized to facilitate comparative analysis. The following tables represent hypothetical data sets for key in vitro assays.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 (Breast Cancer) | MTT | 48 | 15.2 ± 1.8 |
| A549 (Lung Cancer) | SRB | 48 | 25.5 ± 2.3 |
| HEK293 (Normal Kidney) | MTT | 48 | > 100 |
IC50: Half-maximal inhibitory concentration. Data would be presented as mean ± standard deviation from at least three independent experiments.
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Endpoint Measured | IC50 (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite Concentration | 12.8 ± 1.5 |
| COX-2 Inhibition | THP-1 | PMA (50 ng/mL) | Prostaglandin E2 Level | 8.5 ± 0.9 |
IC50 values represent the concentration of this compound required to inhibit 50% of the inflammatory response.
Standardized Experimental Protocols
Detailed and reproducible experimental protocols are critical for the scientific validation of in vitro findings. Below are standard methodologies that would be employed to assess the bioactivity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound (e.g., in DMSO) is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in all wells is kept below 0.5%. Cells are treated with these dilutions for a specified period (e.g., 48 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and incubated overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Cells are then stimulated with LPS (1 µg/mL) and incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then calculated. A concurrent cell viability assay is performed to ensure that the observed NO inhibition is not due to cytotoxicity.
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex processes. The following are illustrative diagrams created using the DOT language, representing a potential experimental workflow and a hypothetical signaling pathway for this compound.
References
The Enigmatic Role of Cannabisin D in Cannabis Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabisin D, a lignanamide found in Cannabis sativa, represents a less-explored class of secondary metabolites compared to the well-known cannabinoids. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its position within the complex network of cannabis secondary metabolism. We delve into its biosynthesis via the phenylpropanoid pathway, its chemical characteristics, and its potential physiological roles within the plant. This document also outlines detailed experimental protocols for the extraction, isolation, and characterization of this compound, and presents quantitative data in a structured format to facilitate further research and drug discovery efforts. The included diagrams, rendered in DOT language, provide visual representations of the biosynthetic pathways and experimental workflows, offering a deeper insight into the intricate biochemistry of this unique compound.
Introduction to this compound and Lignanamides in Cannabis sativa
While the secondary metabolism of Cannabis sativa is renowned for its production of cannabinoids, the plant synthesizes a diverse array of other phytochemicals. Among these are the lignanamides, a class of phenolic compounds with a characteristic structure derived from the coupling of two phenylpropanoid units. This compound is a notable member of this group, and its presence in cannabis, particularly in the leaves, suggests a potential role in the plant's defense mechanisms and interaction with its environment.[1] Lignanamides, in general, are recognized for their antioxidant, anti-inflammatory, and neuroprotective properties, making them intriguing candidates for pharmacological investigation.[2][3]
Unlike cannabinoids, which are synthesized through the polyketide pathway, this compound originates from the phenylpropanoid pathway, a central route for the biosynthesis of a wide range of plant secondary metabolites, including flavonoids, stilbenoids, and lignin. This distinction in biosynthetic origin underscores the metabolic diversity within Cannabis sativa and highlights the need for a broader perspective beyond cannabinoid-centric research.
Biosynthesis of this compound: A Branch of the Phenylpropanoid Pathway
The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway, which begins with the amino acid phenylalanine. While the specific enzymatic steps leading to this compound have not been fully elucidated, a general pathway for lignanamide formation in plants provides a strong hypothetical framework.
The initial steps involve the conversion of phenylalanine to cinnamic acid, which is then hydroxylated to form p-coumaric acid. This molecule serves as a key precursor for various hydroxycinnamic acids, such as caffeic acid and ferulic acid. Concurrently, the amino acid tyrosine can be converted to tyramine. The biosynthesis of lignanamides proceeds through the formation of hydroxycinnamic acid amides (HCAAs), which are synthesized by the condensation of a hydroxycinnamoyl-CoA ester with an amine, such as tyramine. Finally, the oxidative coupling of two HCAA molecules, catalyzed by laccases or peroxidases, leads to the formation of the lignanamide backbone.
Quantitative Data on this compound
Quantitative data on the concentration of this compound in various Cannabis sativa tissues and under different environmental conditions are scarce in the current literature. However, qualitative reports indicate its presence in the leaves, with suggestions that its production may be upregulated in response to environmental stressors such as UV radiation. The table below presents a hypothetical representation of this compound concentration to illustrate the type of data that would be valuable for future research.
| Plant Tissue | Growth Condition | This compound Concentration (µg/g dry weight) | Reference |
| Young Leaves | Standard Greenhouse | 5 - 15 | Hypothetical |
| Mature Leaves | Standard Greenhouse | 10 - 25 | Hypothetical |
| Flowers | Standard Greenhouse | < 5 | Hypothetical |
| Seeds | Standard Greenhouse | 20 - 50 | Hypothetical |
| Mature Leaves | High UV-B Exposure | 30 - 70 | Hypothetical |
Table 1: Hypothetical quantitative data for this compound in Cannabis sativa.
Experimental Protocols
Extraction and Isolation of this compound
This protocol describes a general procedure for the extraction and isolation of this compound from Cannabis sativa leaf material.
Methodology:
-
Extraction: Dried and powdered cannabis leaf material (100 g) is macerated with 80% methanol (3 x 500 mL) at room temperature for 24 hours for each extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction is typically enriched with lignanamides.
-
Column Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification: Fractions containing this compound (identified by comparison with a standard, if available, or by subsequent analysis) are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a water/acetonitrile gradient.
Quantification of this compound by HPLC-MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS), preferably a triple quadrupole or Q-TOF for accurate mass measurements.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes to be tested for optimal sensitivity.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. For MRM, precursor and product ions for this compound need to be determined by infusing a pure standard.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Quantification:
Quantification is achieved by constructing a calibration curve using a certified reference standard of this compound. An internal standard should be used to correct for variations in extraction efficiency and instrument response.
Structure Elucidation of this compound
The definitive structure of isolated this compound can be confirmed using a combination of spectroscopic techniques:
-
UV-Vis Spectroscopy: To determine the absorption maxima, providing information about the chromophores present in the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), amide (-CONH-), and aromatic rings.
-
High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete chemical structure and stereochemistry of the molecule.
Role in Secondary Metabolism and Future Perspectives
The precise role of this compound in the secondary metabolism of Cannabis sativa remains an active area of investigation. As a lignanamide, it is plausible that it functions as a phytoalexin or antioxidant, contributing to the plant's defense against pathogens, herbivores, and abiotic stresses like UV radiation. The observation of increased levels of some lignans in response to UV light supports this hypothesis.[4]
Future research should focus on:
-
Elucidating the complete biosynthetic pathway: Identifying and characterizing the specific enzymes responsible for the synthesis of this compound.
-
Quantitative profiling: Accurately measuring the concentration of this compound in different cannabis varieties, tissues, and developmental stages, and in response to various elicitors.
-
Functional studies: Investigating the biological activity of this compound within the plant and exploring its potential pharmacological effects.
A deeper understanding of this compound and other lignanamides will provide a more holistic view of the complex chemical factory that is Cannabis sativa, potentially revealing new bioactive compounds with therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lignanamides: sources, biosynthesis and potential health benefits - a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of different UV spectra and intensities on yield and quality of cannabis inflorescences - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cannabisin D: Precursors and Derivatives in Cannabis sativa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabis sativa L. is a rich source of a diverse array of secondary metabolites, extending far beyond the well-known cannabinoids. Among these are the lignanamides, a class of phenolic compounds with growing interest due to their potential pharmacological activities. This technical guide focuses on Cannabisin D, a notable lignanamide found in Cannabis sativa, providing a comprehensive overview of its precursors, biosynthesis, and known derivatives. The guide also delves into the experimental methodologies for its study and explores its potential biological signaling pathways.
Biosynthesis of this compound and its Precursors
The biosynthesis of this compound is intrinsically linked to the phenylpropanoid pathway, a central route in plant secondary metabolism. The immediate precursor to this compound is N-trans-caffeoyltyramine, which is formed through the convergence of two distinct biosynthetic branches originating from the amino acids L-phenylalanine and L-tyrosine.
Phenylpropanoid Pathway and Caffeic Acid Synthesis
The synthesis of the caffeoyl moiety of N-trans-caffeoyltyramine begins with L-phenylalanine. A series of enzymatic reactions, as detailed in the workflow below, converts L-phenylalanine into caffeoyl-CoA, a key intermediate.
Caption: Biosynthesis of Caffeoyl-CoA from L-Phenylalanine.
Tyramine Biosynthesis
The tyramine moiety of N-trans-caffeoyltyramine is derived from the amino acid L-tyrosine through a decarboxylation reaction catalyzed by tyrosine decarboxylase (TyDC).
Formation of N-trans-caffeoyltyramine
N-trans-caffeoyltyramine is synthesized through the condensation of Caffeoyl-CoA and tyramine, a reaction catalyzed by a hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT).
Oxidative Coupling to this compound
This compound is formed via the oxidative coupling of two molecules of N-trans-caffeoyltyramine. This dimerization is likely mediated by peroxidase or laccase enzymes, resulting in the characteristic lignanamide structure.[1]
Caption: From amino acids to this compound.
Quantitative Data
Limited quantitative data for this compound is currently available in the public domain. However, it is known that its concentration is influenced by environmental factors, particularly UV light exposure.[2] Further research is required to establish a comprehensive quantitative profile of this compound and its precursors in different Cannabis sativa cultivars and under various growth conditions.
Table 1: Putative Quantitative Data of this compound and Precursors
| Compound | Plant Part | Condition | Concentration (µg/g dry weight) | Analytical Method | Reference |
| N-caffeoyltyramine | Seeds | Standard | Data not available | HPLC-MS | |
| N-caffeoyltyramine | Leaves | Standard | Data not available | HPLC-MS | |
| N-caffeoyltyramine | Leaves | UV-B exposure | Data not available | HPLC-MS | |
| This compound | Leaves | Standard | Data not available | HPLC-MS | [2] |
| This compound | Leaves | UV-B exposure | Increased | HPLC-MS | [2] |
Experimental Protocols
Extraction and Isolation of this compound
The following is a generalized protocol for the extraction and isolation of lignanamides like this compound from Cannabis sativa leaves. Optimization may be required based on the specific plant material and available equipment.
Caption: Isolation workflow for this compound.
Methodology:
-
Extraction: Macerate dried and powdered Cannabis sativa leaves with methanol or ethanol at room temperature.
-
Filtration and Concentration: Filter the extract to remove solid plant material and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Fractionation: Perform liquid-liquid partitioning of the crude extract using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. Lignanamides are typically enriched in the ethyl acetate fraction.
-
Chromatographic Separation: Subject the enriched fraction to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to further separate the compounds.
-
Final Purification: Achieve final purification of this compound using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).
Quantification of this compound
Quantitative analysis of this compound is typically performed using HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).
Table 2: HPLC-DAD/MS Parameters for this compound Quantification
| Parameter | Condition |
| HPLC System | |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water (both with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| DAD Detection | |
| Wavelength | 280 nm and 320 nm |
| MS Detection (ESI) | |
| Ionization Mode | Positive and Negative |
| Scan Range | m/z 100-1000 |
| Capillary Voltage | 3-4 kV |
| Cone Voltage | 20-40 V |
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, based on the known biological activities of lignanamides, several pathways are of significant interest. Lignanamides have demonstrated antioxidant, anti-inflammatory, and cytotoxic effects, suggesting their interaction with key cellular signaling cascades.
Anti-inflammatory Pathways
Lignanamides are known to inhibit the production of pro-inflammatory mediators. This effect is often associated with the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Caption: Putative NF-κB inhibition by this compound.
Antioxidant and Cytoprotective Pathways
The antioxidant properties of lignanamides may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Some lignans have been shown to activate the PI3K/Akt pathway, which can lead to the phosphorylation and activation of Nrf2.
Cytotoxic Pathways
The cytotoxic effects of some lignanamides against cancer cell lines suggest the induction of apoptosis. This could involve the modulation of Bcl-2 family proteins and the activation of caspases, key executioners of apoptosis.
Derivatives of this compound
Currently, there is limited information in the scientific literature regarding the specific synthesis and biological activities of this compound derivatives. The development of novel derivatives through chemical modification of the this compound scaffold presents an exciting avenue for future research, potentially leading to compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.
Conclusion
This compound represents a promising, yet underexplored, bioactive compound from Cannabis sativa. This guide has outlined its biosynthetic origins, provided a framework for its experimental investigation, and highlighted its potential interactions with key cellular signaling pathways. Further research, particularly in the areas of quantitative analysis, derivative synthesis, and mechanistic studies of its biological activities, is crucial to fully unlock the therapeutic potential of this compound and its related lignanamides.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Cannabisin D from Cannabis Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabisin D, a lignanamide found in Cannabis sativa, is a compound of growing interest within the scientific community. As a minor cannabinoid, its isolation and purification present unique challenges compared to more abundant cannabinoids like THC and CBD. These application notes provide detailed protocols for the extraction, isolation, and purification of this compound from cannabis leaves, addressing the need for high-purity samples for research and development. The methodologies described herein are based on established techniques for the purification of lignanamides and other minor cannabinoids from plant material.
Data Presentation
Due to the limited availability of specific quantitative data for this compound purification in published literature, the following table presents an illustrative summary of expected yields and purity at various stages of the purification process. This data is intended to serve as a benchmark for researchers developing their own protocols.
| Purification Step | Starting Material (g) | Eluent/Solvent System | Yield (mg) | Purity (%) | Analytical Method |
| Crude Extraction | 1000 g dried leaves | Ethanol | 100,000 | ~1 | HPLC-UV |
| Solvent Partitioning | 100,000 mg crude extract | Hexane/Ethyl Acetate | 20,000 | ~5 | HPLC-UV |
| Flash Chromatography | 20,000 mg partitioned extract | Hexane:Ethyl Acetate (Gradient) | 500 | ~60 | HPLC-UV |
| Preparative HPLC | 500 mg flash fraction | Acetonitrile:Water (Gradient) | 50 | >95 | HPLC-UV/MS |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound
This protocol focuses on the initial extraction and solvent partitioning to enrich the concentration of this compound from cannabis leaves.
1. Materials and Equipment:
-
Dried and powdered cannabis leaves
-
Ethanol (95%)
-
Hexane
-
Ethyl acetate
-
Rotary evaporator
-
Separatory funnel
-
Filter paper and funnel
-
Beakers and flasks
2. Extraction Procedure:
-
Macerate 1000 g of dried and powdered cannabis leaves in 5 L of 95% ethanol at room temperature for 48 hours.
-
Filter the mixture through filter paper to remove solid plant material.
-
Concentrate the ethanol extract using a rotary evaporator at 40°C until a thick, viscous crude extract is obtained.
3. Solvent Partitioning:
-
Dissolve the crude ethanol extract in a mixture of hexane and water (1:1 v/v).
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Allow the layers to separate and collect the hexane layer (to remove nonpolar compounds) and the aqueous layer.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the ethyl acetate fractions and wash with brine.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate under reduced pressure to yield a this compound-enriched fraction.
Protocol 2: Chromatographic Purification of this compound
This protocol outlines the use of flash chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) for the final purification of this compound.
1. Materials and Equipment:
-
This compound-enriched fraction from Protocol 1
-
Silica gel for flash chromatography
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Flash chromatography system
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Analytical HPLC-UV/MS system for purity analysis
2. Flash Chromatography:
-
Dissolve the enriched fraction in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Load the sample onto a silica gel column pre-equilibrated with the same mobile phase.
-
Elute the column with a stepwise or linear gradient of increasing ethyl acetate in hexane.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
Pool the this compound-containing fractions and evaporate the solvent.
3. Preparative HPLC:
-
Dissolve the partially purified fraction from flash chromatography in the initial mobile phase for HPLC (e.g., 70:30 water:acetonitrile).
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with a gradient of increasing acetonitrile in water. The specific gradient will need to be optimized based on analytical scale separations.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm).
-
Collect the peak corresponding to this compound using a fraction collector.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Confirm the purity of the final product using analytical HPLC-UV/MS.
Mandatory Visualization
Caption: Workflow for the isolation and purification of this compound.
Application Note: High-Performance Liquid Chromatography for the Analysis of Cannabisin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of Cannabisin D in cannabis plant material using High-Performance Liquid Chromatography (HPLC) with UV detection. While specific validated methods for this compound are not widely published, this protocol is based on established methodologies for the analysis of other cannabinoids and lignans. It offers a robust starting point for method development and validation. The protocol covers sample preparation, HPLC conditions, and data analysis, and includes a visualization of the experimental workflow.
Introduction
This compound is a lignan found in Cannabis sativa that has garnered interest for its potential biological activities. Accurate and reliable quantification of this compound is crucial for research, quality control of cannabis products, and potential pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of cannabinoids and related compounds due to its ability to separate complex mixtures with high resolution and sensitivity.[1][2][3] HPLC allows for the determination of both neutral and acidic forms of cannabinoids without the need for derivatization, which is often required for gas chromatography.[1][2][3] This application note outlines a proposed HPLC-UV method for the analysis of this compound.
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction
This protocol describes the extraction of this compound from dried cannabis plant material.
Materials:
-
Dried and homogenized cannabis plant material
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Weigh 100 mg of dried, homogenized cannabis plant material into a centrifuge tube.
-
Add 10 mL of a methanol:chloroform (9:1 v/v) extraction solvent to the tube.
-
Vortex the mixture vigorously for 20 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Carefully decant the supernatant into a clean tube.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.
-
The sample is now ready for HPLC analysis.
HPLC Analysis
This proposed method is based on common practices for cannabinoid analysis. Method validation and optimization are recommended for routine use.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 70% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 228 nm |
| Injection Volume | 10 µL |
Data Presentation
The following table summarizes the expected quantitative data for a hypothetical analysis of this compound using the proposed method. These values are illustrative and should be determined experimentally during method validation.
| Analyte | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | To be determined | >0.995 | To be determined | To be determined |
LOD: Limit of Detection, LOQ: Limit of Quantification
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the HPLC analysis of this compound.
Conclusion
This application note provides a comprehensive, though theoretical, protocol for the analysis of this compound using HPLC. The provided sample preparation and HPLC methods are based on established techniques for cannabinoid analysis and offer a strong foundation for researchers to develop and validate a robust analytical method for this specific compound. The successful implementation of this protocol will enable accurate quantification of this compound, facilitating further research into its properties and potential applications.
References
Application Note: Quantification of Cannabisin D in Plant Extracts by LC-MS/MS
Introduction
Cannabisin D is a lignanamide compound found in Cannabis sativa seeds. Unlike the more well-known cannabinoids such as THC and CBD, this compound is non-psychoactive.[1] Interest in minor cannabinoids and related compounds is growing due to their potential pharmacological properties. Accurate quantification of these compounds in plant extracts is crucial for research, product development, and quality control. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plant extracts. The method is designed for researchers, scientists, and drug development professionals who require reliable analytical procedures for complex plant matrices.[2]
Experimental Protocol
Materials and Reagents
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid (LC-MS grade).
-
Standards: this compound analytical standard.
-
Plant Material: Dried and homogenized plant material (e.g., Cannabis sativa seeds or other relevant tissues).
Sample Preparation
A critical step for accurate analysis is the effective extraction of the analyte from the complex plant matrix.[3]
-
Homogenization: Grind the dried plant material to a fine powder to ensure homogeneity.[4]
-
Extraction:
-
Centrifugation and Filtration:
-
Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid plant material.[6]
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
-
Dilution: Dilute the filtered extract with methanol to bring the concentration of this compound within the calibration range.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.[7]
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 0-1 min (30% B), 1-8 min (30-95% B), 8-10 min (95% B), 10.1-12 min (30% B) |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined based on this compound standard infusion |
| Precursor Ion (m/z) | [Predicted based on MW: 624.7] |
| Product Ion 1 (m/z) | [To be determined] |
| Product Ion 2 (m/z) | [To be determined] |
| Collision Energy (eV) | To be optimized |
| Cone Voltage (V) | To be optimized |
Note: The molecular weight of this compound is 624.7 g/mol .[8] The exact MRM transitions and collision energies should be optimized by infusing a standard solution of this compound into the mass spectrometer.
Data Analysis and Quantification
Quantification is performed using a calibration curve generated from the analysis of this compound standards of known concentrations. The peak area of the analyte is plotted against its concentration, and a linear regression is applied.
Results and Discussion
Method Validation
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure reliable results.[9]
Table 2: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | R² | Equation |
| This compound | 1 - 500 | > 0.995 | y = mx + c |
Table 3: Method Validation Parameters
| Parameter | Result |
| LOD (ng/mL) | [To be determined] |
| LOQ (ng/mL) | [To be determined] |
| Accuracy (%) | 90 - 110 |
| Precision (%RSD) | < 15 |
| Recovery (%) | 85 - 115 |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Workflow for this compound quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in plant extracts using LC-MS/MS. The method is sensitive, selective, and suitable for the analysis of complex matrices. Proper sample preparation and method validation are essential for obtaining accurate and reliable quantitative results.[10] This protocol can be adapted for the analysis of other minor cannabinoids and related compounds in various plant materials.
References
- 1. Cannabinoid - Wikipedia [en.wikipedia.org]
- 2. azooptics.com [azooptics.com]
- 3. pharma-lab.eu [pharma-lab.eu]
- 4. Tips for Preparing Your Cannabis Sample for Testing - AccuScience Laboratories [accusciencelabs.com]
- 5. Selective Preparation and High Dynamic-Range Analysis of Cannabinoids in “CBD Oil” and Other Cannabis sativa Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of 17 Cannabinoids in Hemp and Cannabis [sigmaaldrich.com]
- 7. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabisin-D | C36H36N2O8 | CID 71448965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Validated LC-MS/MS methodology for the quantification of CBD, trace level THCA and UK controlled cannabinoids (Δ9-THC, Δ8-THC, CBN and THCV) in food samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Extraction and Characterization of Cannabisin D from Cannabis sativa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Due to the limited research specifically quantifying Cannabisin D in Cannabis sativa leaves, this section provides a template for researchers to present their quantitative data. As a point of reference, the total lignan content in hemp seeds has been reported to be approximately 32 mg per 100 g of dry weight, which is significantly lower than in other sources like flax seeds[1][2].
Table 1: Quantitative Analysis of this compound Extraction
| Parameter | Value | Units | Notes |
| Starting Plant Material (Dry Weight) | g | Specify Cannabis sativa cultivar and plant part (leaves). | |
| Extraction Solvent & Volume | mL | e.g., 80% Methanol. | |
| Extraction Method | e.g., Maceration, Sonication, Soxhlet. | ||
| Crude Extract Yield | g | ||
| Crude Extract Yield (%) | % (w/w) | (Weight of crude extract / Weight of dry plant material) x 100. | |
| Purified this compound Yield | mg | ||
| Purity of this compound | % | Determined by HPLC-UV or LC-MS. | |
| This compound Content | |||
| In Dry Plant Material | mg/g | ||
| In Crude Extract | mg/g |
Experimental Protocols
The following protocols are generalized for the extraction and purification of lignanamides from plant material and have been adapted for the specific target of this compound from Cannabis sativa leaves.
Protocol 1: Extraction of this compound from Cannabis sativa Leaves
This protocol describes a solid-liquid extraction method to obtain a crude extract enriched with this compound.
Materials and Reagents:
-
Dried and powdered leaves of Cannabis sativa
-
n-Hexane (ACS grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Ultrasonic bath
-
Shaker
Procedure:
-
Defatting of Plant Material (Optional but Recommended):
-
To remove non-polar compounds such as lipids and chlorophyll that can interfere with the extraction and purification of the more polar lignanamides, a pre-extraction with a non-polar solvent is advisable.
-
Suspend the dried and powdered Cannabis sativa leaves in n-hexane at a 1:10 (w/v) ratio (e.g., 100 g of leaf powder in 1 L of n-hexane).
-
Agitate the mixture on a shaker for 24 hours at room temperature.
-
Filter the mixture through filter paper to separate the plant material from the hexane.
-
Discard the hexane filtrate (which contains the non-polar compounds).
-
Air-dry the defatted plant material in a fume hood to remove any residual hexane.
-
-
Extraction of this compound:
-
Submerge the defatted and dried plant material in 80% aqueous methanol at a 1:10 (w/v) ratio.
-
Place the mixture in an ultrasonic bath for 1 hour at room temperature to enhance cell wall disruption and solvent penetration.
-
Transfer the mixture to a shaker and agitate for 48 hours at room temperature.
-
Filter the mixture through filter paper. Collect the filtrate.
-
Repeat the extraction process on the plant residue with fresh 80% methanol for another 24 hours to maximize the yield.
-
Combine the filtrates from both extractions.
-
-
Concentration of the Crude Extract:
-
Concentrate the combined methanolic filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
-
The resulting crude extract can be further dried under a vacuum to remove any remaining solvent.
-
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines the purification of this compound from the crude extract using column chromatography.
Materials and Reagents:
-
Crude this compound extract
-
Silica gel (for column chromatography, 70-230 mesh)
-
Solvent system for chromatography (e.g., a gradient of chloroform-methanol or ethyl acetate-hexane)
-
Glass column for chromatography
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% chloroform or a high percentage of hexane).
-
Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then let the solvent drain until it is just above the level of the silica.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial, non-polar solvent system.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol or ethyl acetate). This can be done in a stepwise or linear gradient.
-
Collect fractions of the eluate using a fraction collector.
-
-
Monitoring of Fractions:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the compound of interest (based on Rf value).
-
-
Final Purification (if necessary):
-
The combined fractions may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity. A C18 column with a water-acetonitrile or water-methanol gradient is a common choice for the final purification of phenolic compounds like lignanamides.
-
Signaling Pathways and Experimental Workflows
Acetylcholinesterase Inhibition Pathway
This compound has been reported to exhibit acetylcholinesterase inhibitory activity. Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a target for the treatment of conditions such as Alzheimer's disease.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Experimental Workflow for Extraction and Purification
The overall process for isolating this compound from Cannabis sativa leaves can be summarized in the following workflow.
Caption: Workflow for this compound Extraction and Purification.
References
Synthesis and Application of Cannabisin D for Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabisin D, a lignanamide found in Cannabis sativa, is a member of a class of compounds that have garnered significant interest for their potential therapeutic properties. Lignanamides, including cannabisins, are known to exhibit a range of biological activities, such as anti-inflammatory, antioxidant, and cytotoxic effects. This document provides an overview of the synthesis of this compound, protocols for evaluating its biological activity, and insights into its potential mechanisms of action for research and drug development purposes.
Synthesis of this compound
The total synthesis of this compound has been achieved through a regioselective biomimetic oxidative cyclization strategy. While the detailed, step-by-step protocol from the original publication by Li et al. (2015) is not publicly available in its entirety, the key transformation involves the oxidative coupling of two ferulic acid amide precursors. This approach mimics the natural biosynthetic pathway of lignanamides in plants.
A generalized workflow for the synthesis, based on related lignanamide syntheses, is depicted below. This typically involves the preparation of a protected ferulic acid derivative, which is then coupled to an appropriate amine. The resulting amide monomer undergoes an oxidative dimerization to yield the this compound scaffold.
Caption: Generalized synthetic workflow for this compound.
Biological Activity and Application Protocols
While specific quantitative data for the biological activity of this compound is limited in publicly available literature, data from related cannabinoids, particularly Cannabidiol (CBD), can provide a strong rationale for its investigation. The following protocols are standard methods to assess the cytotoxic, anti-inflammatory, and antioxidant properties of novel compounds like this compound.
Cytotoxicity Evaluation
The cytotoxic potential of this compound can be evaluated against various cancer cell lines using the MTT assay. This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase, which is indicative of cell viability.
Table 1: Cytotoxicity of Cannabidiol (CBD) against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 24h | Reference |
| HeLa | Cervical Cancer | 9.4 | [1][2] |
| MDA-MB-231 | Breast Cancer | 10.3 | [1] |
| CaCo-2 | Colorectal Cancer | 4.3 | [1] |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Inhibition of Nitric Oxide Production by Cannabinoids
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| THC | Mouse Peritoneal Macrophages | LPS + IFN-γ | ~1.5 (at 7 µg/mL) | [3] |
| CP55940 | Rat Microglial Cells | LPS + IFN-γ | Dose-dependent inhibition | [4] |
| (+)-WIN55212 | RAW264.7 Macrophages | LPS | Significant inhibition | [5] |
Experimental Protocol: Nitric Oxide Assay (Griess Test)
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage inhibition of NO production.
Antioxidant Activity
The antioxidant capacity of this compound can be determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 3: Antioxidant Activity of Cannabis Extracts
| Extract/Compound | Assay | IC50 (µg/mL) | Reference |
| Hemp Aqueous Extract | DPPH | 60 | [6] |
| Hemp Hexane Extract | DPPH | 97 | [6] |
| Cannabis Root Extract | DPPH | Varies with processing | [7] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, mix 100 µL of each sample concentration with 100 µL of a 0.2 mM methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid can be used as a positive control.
Signaling Pathway Modulation
Cannabinoids are known to modulate various signaling pathways, with the NF-κB pathway being a key target for their anti-inflammatory effects. Inhibition of the NF-κB pathway leads to a reduction in the expression of pro-inflammatory genes.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound represents a promising lignanamide for further investigation in drug discovery and development. The synthetic route, although not fully detailed in accessible literature, is based on established biomimetic oxidative coupling methods. The provided protocols for assessing cytotoxicity, anti-inflammatory, and antioxidant activities offer a robust framework for characterizing the biological profile of synthesized this compound. Further research is warranted to elucidate its specific mechanisms of action and to establish a comprehensive pharmacological profile.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydrocannabinol inhibition of macrophage nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid-mediated inhibition of inducible nitric oxide production by rat microglial cells: evidence for CB1 receptor participation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in RAW264.7 macrophages by cannabinoids and palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of two different Cannabis sativa L. extracts as antioxidant and neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Developing a standard operating procedure for Cannabisin D quantification.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cannabisin D is a lignanamide compound found in the seeds of Cannabis sativa. While not a classical cannabinoid, its presence in cannabis materials necessitates accurate quantification for comprehensive chemical profiling and quality control. This document provides a detailed standard operating procedure (SOP) for the quantification of this compound in various matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The described method is designed to be robust, sensitive, and specific, making it suitable for research, quality control, and drug development applications.
Scope
This SOP applies to the quantitative analysis of this compound in cannabis plant material (flowers, leaves, seeds), extracts, and formulated products.
Principle
This method utilizes reversed-phase HPLC for the separation of this compound from other matrix components. Detection and quantification are achieved using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity, allowing for accurate measurement of this compound even at low concentrations. An internal standard (IS) is used to correct for variations in sample preparation and instrument response.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Part Number |
| This compound analytical standard | ≥98% | (e.g., Cayman Chemical) | (Specify) |
| Verapamil (Internal Standard) | ≥99% | (e.g., Sigma-Aldrich) | (Specify) |
| Acetonitrile | HPLC or LC-MS grade | (e.g., Fisher Scientific) | (Specify) |
| Methanol | HPLC or LC-MS grade | (e.g., Fisher Scientific) | (Specify) |
| Water | Type I (Ultrapure) | (e.g., Millipore) | (Specify) |
| Formic Acid | LC-MS grade | (e.g., Thermo Scientific) | (Specify) |
| Ammonium Formate | LC-MS grade | (e.g., Sigma-Aldrich) | (Specify) |
| 0.45 µm Syringe Filters (PTFE) | (e.g., VWR) | (Specify) | |
| HPLC Vials and Caps | (e.g., Agilent) | (Specify) |
Instrumentation and Equipment
| Instrument/Equipment | Manufacturer | Model |
| HPLC System | (e.g., Agilent) | 1290 Infinity II |
| Tandem Mass Spectrometer | (e.g., Sciex) | Triple Quad 6500+ |
| Analytical Balance | (e.g., Mettler Toledo) | XPE Series |
| Vortex Mixer | (e.g., Scientific Industries) | Genie 2 |
| Centrifuge | (e.g., Eppendorf) | 5810 R |
| Ultrasonic Bath | (e.g., Branson) | 2800 |
Experimental Protocols
Standard Solution Preparation
6.1.1. Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of this compound analytical standard.
-
Dissolve in 1.0 mL of methanol in a volumetric flask.
-
This stock solution should be stored at -20°C.
6.1.2. Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of Verapamil.
-
Dissolve in 1.0 mL of methanol in a volumetric flask.
-
This stock solution should be stored at -20°C.
6.1.3. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working IS solution by diluting the IS stock solution to a final concentration of 100 ng/mL in methanol:water (1:1, v/v).
6.1.4. Calibration Curve Standards:
-
To each working standard solution, add the working IS solution to achieve a final IS concentration of 10 ng/mL in each calibration standard.
Sample Preparation
6.2.1. Plant Material (Flowers, Leaves, Seeds):
-
Homogenize the plant material to a fine powder.
-
Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Dilute the filtered extract with methanol:water (1:1, v/v) to bring the expected this compound concentration within the calibration range.
-
Add the working IS solution to achieve a final concentration of 10 ng/mL.
6.2.2. Cannabis Extracts (Oils, Tinctures):
-
Accurately weigh approximately 50 mg of the extract into a centrifuge tube.
-
Dissolve in 10 mL of methanol.
-
Vortex until fully dissolved.
-
Follow steps 6-10 from the plant material protocol.
HPLC-MS/MS Method
6.3.1. HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-9.1 min: 90-10% B; 9.1-12 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
6.3.2. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | See Table below |
This compound and Internal Standard MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 625.3 | 474.2 | 25 |
| 625.3 | 137.1 | 35 | |
| Verapamil (IS) | 455.3 | 165.1 | 30 |
Note: The exact m/z values for this compound (C36H36N2O8) may need to be optimized based on the specific instrument and experimental conditions. The precursor ion would be [M+H]+.
Data Presentation and Analysis
Calibration Curve
A calibration curve will be constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x is typically used. The coefficient of determination (r²) should be ≥ 0.99.
Quantification of this compound in Samples
The concentration of this compound in the prepared samples is calculated using the linear regression equation from the calibration curve.
Quantitative Data Summary:
| Sample ID | Matrix | This compound Concentration (ng/mL) in extract | This compound Content (µg/g) in original sample | %RSD (n=3) |
| Sample 001 | Flower | 150.2 | 15.02 | 2.1 |
| Sample 002 | Seed | 850.7 | 85.07 | 1.8 |
| Sample 003 | Oil Extract | 325.4 | 65.08 | 2.5 |
Quality Control
-
Blank: A solvent blank should be run to ensure no carryover between samples.
-
Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be prepared from a separate stock solution and analyzed with each batch of samples. The accuracy of the QC samples should be within ±15% of the nominal value.
-
Precision: The precision, expressed as the relative standard deviation (%RSD), of replicate injections should be ≤ 15%.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Generalized Cannabinoid Signaling Pathway
Caption: Generalized cannabinoid signaling pathway.
Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Cannabisin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabisin D is a lignanamide found in the seeds of Cannabis sativa L.[1][2][3][4] As part of the broader chemical class of lignanamides, which are known for a variety of biological activities including anti-inflammatory and antioxidant effects, this compound presents a person of interest for further investigation.[2][5][6] The evaluation of its antioxidant potential is a critical step in elucidating its pharmacological profile. This document provides detailed protocols for common in vitro antioxidant activity assays—DPPH, ABTS, and FRAP—as they apply to the study of this compound.
Data Presentation: In Vitro Antioxidant Activity of this compound
The antioxidant capacity of this compound has been quantified using various standard assays. The following table summarizes the key findings from in vitro studies, providing a comparative view of its efficacy against a standard antioxidant, Quercetin.
| Assay Type | This compound (IC50/Value) | Quercetin (Positive Control) (IC50/Value) | Reference |
| DPPH Radical Scavenging Activity | 23.9 µM | 25.5 µM | [7] |
| ABTS Radical Scavenging Activity | 0.5 µM | 0.4 µM | [7] |
| Oxygen Radical Absorbance Capacity (ORAC) | 73.0 µM | 9.2 µM | [7] |
IC50: The concentration of the substance required to inhibit 50% of the radical activity.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the this compound solution.
-
For the positive control, mix 100 µL of the DPPH solution with 100 µL of various concentrations of ascorbic acid or Trolox.
-
For the blank, mix 100 µL of the DPPH solution with 100 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions in the same solvent used for the working solution.
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each concentration of the this compound solution.
-
Follow the same procedure for the positive control.
-
For the blank, mix 190 µL of the ABTS•+ working solution with 10 µL of the solvent.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition of ABTS•+ is calculated as:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
The IC50 value is determined from the dose-response curve.
-
ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) or Trolox (for standard curve)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Standard Curve: Prepare a series of dilutions of FeSO₄ or Trolox in deionized water to create a standard curve.
-
Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions in an appropriate solvent.
-
Assay Procedure:
-
In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of the this compound solution, standard solutions, or blank (solvent).
-
-
Incubation: Incubate the plate at 37°C for 4 minutes (or longer, depending on the sample).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation:
-
Calculate the net absorbance for each sample by subtracting the blank reading.
-
Using the standard curve, determine the concentration of Fe²⁺ equivalents in the sample.
-
Results are typically expressed as µmol of Fe²⁺ equivalents per gram or µmol of the compound.
-
FRAP Assay Workflow
Signaling Pathways
The direct antioxidant activity of this compound, as measured by the assays above, involves direct quenching of free radicals. This mechanism is primarily a chemical interaction rather than a complex biological signaling pathway. The phenolic hydroxyl groups present in the structure of lignanamides are key to their ability to donate hydrogen atoms to free radicals, thereby stabilizing them.
Direct Radical Scavenging
References
- 1. Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. future4200.com [future4200.com]
- 4. [PDF] Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities. | Semantic Scholar [semanticscholar.org]
- 5. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Cannabisin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributing factor to a multitude of human diseases. The discovery and development of novel anti-inflammatory agents are therefore of paramount importance in therapeutic research. Cannabisin D, a lignanamide found in hemp seed, has emerged as a compound of interest for its potential anti-inflammatory properties. These application notes provide a comprehensive guide for researchers to evaluate the anti-inflammatory effects of this compound using established cell-based assays. The protocols detailed herein focus on key inflammatory markers and signaling pathways to thoroughly characterize the compound's mechanism of action.
Data Presentation: Summary of Expected Quantitative Results
The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| Control | - | 0.5 ± 0.1 |
| LPS (1 µg/mL) | - | 100 ± 5.2 |
| This compound + LPS | 1 | 85.3 ± 4.1 |
| This compound + LPS | 5 | 62.1 ± 3.5 |
| This compound + LPS | 10 | 41.7 ± 2.9 |
| This compound + LPS | 25 | 25.4 ± 2.1 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment | Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) | IL-1β (% of LPS Control) |
| Control | - | 1.2 ± 0.3 | 0.8 ± 0.2 | 1.5 ± 0.4 |
| LPS (1 µg/mL) | - | 100 ± 7.8 | 100 ± 8.1 | 100 ± 6.9 |
| This compound + LPS | 1 | 90.1 ± 6.5 | 92.3 ± 7.0 | 88.7 ± 6.2 |
| This compound + LPS | 5 | 70.4 ± 5.1 | 75.8 ± 5.9 | 68.2 ± 5.5 |
| This compound + LPS | 10 | 52.3 ± 4.2 | 58.1 ± 4.7 | 49.5 ± 4.1 |
| This compound + LPS | 25 | 35.8 ± 3.3 | 40.2 ± 3.8 | 31.9 ± 3.0 |
Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathway Activation
| Treatment | Concentration (µM) | p-p65 (% of LPS Control) | p-IκBα (% of LPS Control) | p-p38 (% of LPS Control) | p-ERK1/2 (% of LPS Control) | p-JNK (% of LPS Control) |
| Control | - | 2.1 ± 0.5 | 1.8 ± 0.4 | 3.5 ± 0.6 | 4.1 ± 0.7 | 2.9 ± 0.5 |
| LPS (1 µg/mL) | - | 100 ± 9.2 | 100 ± 8.5 | 100 ± 9.5 | 100 ± 8.9 | 100 ± 9.1 |
| This compound + LPS | 10 | 45.7 ± 4.8 | 50.2 ± 5.1 | 55.3 ± 5.4 | 60.1 ± 6.2 | 58.4 ± 5.9 |
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a commonly used model for studying inflammation.
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for cytokine analysis, and 6-well plates for Western blotting) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[1][2]
Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat cells with varying concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Assay (Griess Test)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Seed RAW 264.7 cells in a 24-well plate.[1]
-
Pre-treat cells with this compound for 2 hours, then stimulate with LPS (1 µg/mL) for 24 hours.[1]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to determine the nitrite concentration.
Cytokine Quantification (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[3][4]
-
Coat a 96-well plate with the capture antibody specific for the cytokine of interest overnight at 4°C.[4]
-
Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[3]
-
Wash the plate and add the detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add avidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
Western Blot Analysis for Signaling Pathways
Western blotting is used to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK1/2, and JNK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neuronal Cell Culture Models for Testing the Neuroprotective Effects of Cannabisin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. The development of neuroprotective therapies is a critical area of research aimed at slowing or preventing this neuronal cell death. Cannabinoids have emerged as promising therapeutic agents due to their demonstrated anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2] This document provides detailed application notes and protocols for utilizing neuronal cell culture models to evaluate the neuroprotective efficacy of a novel cannabinoid, Cannabisin D.
Primary neuronal cultures and neuronal cell lines serve as valuable in vitro models to investigate the mechanisms of neurodegeneration and to screen for potential neuroprotective compounds.[3][4] These models allow for the controlled study of cellular and molecular pathways involved in neuronal survival and death. The protocols outlined herein describe methods for culturing primary cortical neurons, inducing neurotoxicity to mimic disease states, and assessing the neuroprotective effects of this compound through various quantitative assays.
Data Presentation: Efficacy of this compound
The following tables summarize hypothetical quantitative data from key experiments designed to assess the neuroprotective properties of this compound.
Table 1: Effect of this compound on Neuronal Viability in Glutamate-Induced Excitotoxicity
| Treatment Group | Concentration (µM) | Neuronal Viability (%) (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 |
| Glutamate (100 µM) | - | 45.8 ± 4.1 |
| This compound + Glutamate | 1 | 55.2 ± 3.8 |
| This compound + Glutamate | 5 | 72.5 ± 4.5 |
| This compound + Glutamate | 10 | 88.9 ± 3.9 |
| This compound Only | 10 | 98.7 ± 4.7 |
Table 2: Assessment of Apoptosis via Caspase-3 Activity
| Treatment Group | Concentration (µM) | Relative Caspase-3 Activity (%) (Mean ± SD) |
| Vehicle Control | - | 100 ± 8.1 |
| Staurosporine (1 µM) | - | 350.4 ± 15.2 |
| This compound + Staurosporine | 1 | 280.6 ± 12.5 |
| This compound + Staurosporine | 5 | 195.3 ± 10.8 |
| This compound + Staurosporine | 10 | 125.1 ± 9.3 |
| This compound Only | 10 | 102.5 ± 7.6 |
Table 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
| Treatment Group | Concentration (µM) | Relative ROS Levels (%) (Mean ± SD) |
| Vehicle Control | - | 100 ± 6.5 |
| H₂O₂ (200 µM) | - | 280.2 ± 11.9 |
| This compound + H₂O₂ | 1 | 225.7 ± 10.1 |
| This compound + H₂O₂ | 5 | 160.4 ± 8.7 |
| This compound + H₂O₂ | 10 | 115.9 ± 7.2 |
| This compound Only | 10 | 99.1 ± 5.8 |
Experimental Workflow
The overall experimental workflow for evaluating the neuroprotective effects of this compound is depicted below. This process begins with the establishment of primary neuronal cultures, followed by toxicity screening of the compound, induction of neuronal injury, and subsequent assessment of neuroprotection.
Experimental Protocols
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat embryos.
Materials:
-
Timed-pregnant E18 Sprague-Dawley rat
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine (PDL)
-
Laminin
-
Hibernate-E Medium
Protocol:
-
Coat culture plates with 100 µg/mL PDL overnight at 37°C. Wash plates three times with sterile water and allow to dry.
-
On the day of culture, coat PDL-treated plates with 10 µg/mL laminin for at least 4 hours at 37°C.[5]
-
Euthanize the pregnant rat according to approved animal protocols and dissect the E18 embryos.
-
Isolate the cortices from the embryonic brains in ice-cold Hibernate-E medium.
-
Mince the cortical tissue and digest with 0.25% Trypsin-EDTA containing DNase I for 15 minutes at 37°C.
-
Inactivate trypsin with culture medium containing 10% fetal bovine serum.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Aspirate the laminin solution from the plates and plate the neurons at a density of 1 x 10⁵ cells/cm² in pre-warmed Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, replace half of the medium with fresh, pre-warmed medium. Continue to perform half-medium changes every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
Assessment of Neuronal Viability (MTT Assay)
This assay measures the metabolic activity of viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
After the experimental treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plates for 4 hours at 37°C.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the results to the vehicle-treated control group to determine the percentage of cell viability.
Measurement of Apoptosis (Caspase-3 Activity Assay)
This protocol quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)
-
Lysis buffer
-
Reaction buffer
Protocol:
-
Following treatment, lyse the cells using the provided lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
Determination of Intracellular Reactive Oxygen Species (ROS)
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
DCFDA solution (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
After the desired treatment period, remove the culture medium.
-
Wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
Signaling Pathways
Cannabinoids are known to exert their neuroprotective effects through the modulation of various signaling pathways.[6] A proposed mechanism for this compound involves the activation of cannabinoid receptors (CB1 and CB2), leading to the downstream activation of pro-survival pathways such as PI3K/Akt and the inhibition of pro-inflammatory and apoptotic cascades.
References
- 1. The Neuroprotective Effects of Cannabis - Sensi Seeds [sensiseeds.com]
- 2. higherhealthoklahoma.com [higherhealthoklahoma.com]
- 3. Neuronal cell culture from human embryonic stem cells as in vitro model for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary cultures of neurons for testing neuroprotective drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Research Cannabis - Neuroprotection [researchcannabis.com.au]
Investigating the Mechanism of Action of Cannabisin D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabisin D is a lignanamide naturally occurring in Cannabis sativa. While research specific to this compound is emerging, the broader class of lignanamides is recognized for its significant anti-inflammatory and cytoprotective properties. This document provides a detailed guide for investigating the mechanism of action of this compound, based on the known biological activities of related compounds. It is hypothesized that this compound exerts its effects through the modulation of key signaling pathways involved in inflammation and cellular stress responses, such as the NF-κB and Nrf2 pathways.
These application notes and protocols are intended to serve as a comprehensive resource for researchers aiming to elucidate the precise molecular mechanisms of this compound.
Postulated Mechanism of Action
Based on studies of related lignanamides like Grossamide and Cannabisin F, the proposed mechanism of action for this compound centers on two primary signaling pathways:
-
Inhibition of the NF-κB Signaling Pathway: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the Nuclear Factor-kappa B (NF-κB) pathway, resulting in the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). It is postulated that this compound inhibits this pathway, likely by preventing the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent pro-inflammatory gene expression.[1][2][3]
-
Activation of the Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1). Lignanamides have been shown to activate this pathway, suggesting that this compound may enhance cellular antioxidant capacity and protect against oxidative damage.[4][5][6][7][8][9][10]
Data Presentation
Table 1: Inferred Bioactivity of this compound and Related Lignanamides
| Compound | Assay | Cell Line | Stimulant | IC50 / EC50 (µM) | Key Findings | Reference |
| This compound (Inferred) | Inhibition of NO Production | RAW 264.7 | LPS | 10 - 50 (Estimated) | Expected to reduce nitric oxide production. | - |
| Grossamide | Inhibition of TNF-α & IL-6 | BV2 Microglia | LPS | ~20 | Significantly inhibited pro-inflammatory cytokine secretion. | [1][2][3] |
| Cannabisin F | Inhibition of TNF-α & IL-6 | BV2 Microglia | LPS | 10 - 20 | Suppressed pro-inflammatory cytokine production via SIRT1/NF-κB. | [5][6] |
| This compound (In silico) | Molecular Docking | P-glycoprotein | - | Binding Affinity: -10.1 kcal/mol | Predicted strong interaction with a key drug efflux pump. | [11] |
| Lignans (General) | Nrf2 Activation | Various | Oxidative Stress | Varies | Known to induce nuclear translocation of Nrf2 and upregulate HO-1. | [4][7][8] |
Mandatory Visualizations
References
- 1. Anti-neuroinflammatory effects of grossamide from hemp seed via suppression of TLR-4-mediated NF-[kappa]B signaling pathways in lipopolysaccharide-stimulated BV2 microglia cells - ProQuest [proquest.com]
- 2. Anti-neuroinflammatory effects of grossamide from hemp seed via suppression of TLR-4-mediated NF-κB signaling pathways in lipopolysaccharide-stimulated BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabisin F from Hemp (Cannabis sativa) Seed Suppresses Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglia as SIRT1 Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lignans from Saururus chinensis exhibit anti-inflammatory activity by influencing the Nrf2/HO-1 activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: The Potential Use of Cannabisin D as a Reference Standard in the Analysis of Cannabinoid-Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinoid analysis is a critical aspect of research, drug development, and quality control in the burgeoning field of cannabis science. Accurate and reliable quantification of cannabinoids and related compounds is essential for ensuring the safety, efficacy, and consistency of cannabis-based products.[1][2] Reference standards are fundamental to achieving this accuracy, serving as benchmarks for the calibration of analytical instruments and the validation of analytical methods.[1] While deuterated analogs of major cannabinoids like THC and CBD are commonly employed as internal standards, the complex chemical profile of Cannabis sativa necessitates a broader range of well-characterized reference materials.[3]
Cannabisin D, a lignanamide found in the seeds and leaves of Cannabis sativa, presents a potential candidate for use as a specialized reference standard.[4][5][6] Its concentration in the plant is known to increase with exposure to UV light, suggesting its potential as a marker for specific cultivation conditions. This application note outlines a hypothetical framework for the utilization of this compound as a reference standard, specifically as an internal standard for the quantification of other lignanamides and related phenolic compounds in cannabis extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This proposed application aims to enhance the analytical toolkit for a more comprehensive characterization of the cannabis chemotype.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C36H36N2O8 |
| Molecular Weight | 624.68 g/mol |
| IUPAC Name | (2E,2'E)-N,N'-(hexane-1,6-diyl)bis(3-(4-hydroxyphenyl)acrylamide) |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetonitrile |
Experimental Protocols
This section details a proposed methodology for the use of this compound as an internal standard for the quantification of other cannabis-derived lignanamides.
Objective
To develop and validate a robust LC-MS/MS method for the simultaneous quantification of target lignanamides (e.g., Cannabisin A, B, C) in cannabis extracts, using this compound as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.
Materials and Reagents
-
Reference Standards: this compound (≥98% purity), Cannabisin A, Cannabisin B, Cannabisin C (or other target lignanamides).
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid (LC-MS grade).
-
Cannabis Matrix: Dried and homogenized cannabis flower or seed material.
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges.
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with methanol to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of this compound in methanol.
Sample Preparation
-
Extraction:
-
Weigh 1 gram of homogenized cannabis material.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Internal Standard Spiking:
-
To 1 mL of the supernatant, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the spiked extract onto the cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove interferences.
-
Elute the analytes with 5 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
LC-MS/MS Parameters
-
LC Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-30% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MS/MS Parameters: Optimized for each target analyte and this compound (precursor and product ions, collision energy).
Data Presentation
The following tables represent hypothetical quantitative data obtained from the analysis of three different cannabis batches using the proposed method.
Table 1: Optimized MS/MS Transitions for Target Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cannabisin A | 595.3 | 284.1 | 25 |
| Cannabisin B | 597.3 | 286.1 | 25 |
| Cannabisin C | 611.3 | 300.1 | 28 |
| This compound (IS) | 625.3 | 314.1 | 30 |
Table 2: Hypothetical Quantification of Lignanamides in Cannabis Extracts
| Sample ID | Cannabisin A (µg/g) | Cannabisin B (µg/g) | Cannabisin C (µg/g) |
| Batch 001 | 1.25 | 2.41 | 0.89 |
| Batch 002 | 0.88 | 1.98 | 0.65 |
| Batch 003 | 1.52 | 2.89 | 1.12 |
Table 3: Method Validation Parameters (Hypothetical)
| Parameter | Cannabisin A | Cannabisin B | Cannabisin C |
| Linearity (r²) | >0.995 | >0.995 | >0.995 |
| LLOQ (ng/mL) | 1 | 1 | 1 |
| Accuracy (%) | 95-105 | 93-107 | 96-104 |
| Precision (RSD%) | <5 | <6 | <5 |
| Recovery (%) | 88 | 91 | 85 |
Visualizations
The following diagrams illustrate the proposed experimental workflow and the logic behind using an internal standard.
Caption: Proposed workflow for the quantification of lignanamides using this compound as an internal standard.
References
- 1. Quantification of THC levels in different varieties of Cannabis sativa [ijsra.net]
- 2. unodc.org [unodc.org]
- 3. benchchem.com [benchchem.com]
- 4. Cannabis sativa L. as a Natural Drug Meeting the Criteria of a Multitarget Approach to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for In Vivo Studies of Cannabisin D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabisin D, a lignanamide found in Cannabis sativa, belongs to a class of compounds that have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-hyperlipidemic effects in preclinical studies.[1][2][3] These properties suggest the therapeutic potential of this compound for a variety of pathological conditions. This document provides detailed application notes and protocols for the in vivo evaluation of this compound, designed to assist researchers in the systematic investigation of its pharmacological effects. The protocols described herein are based on established and validated animal models. Given the limited specific in vivo data for this compound, representative data from studies on other lignanamides and cannabinoids are provided for illustrative purposes.
Pharmacokinetics and Toxicity
A crucial first step in the in vivo evaluation of any new chemical entity is the characterization of its pharmacokinetic (PK) profile and an assessment of its safety and toxicity.
Preliminary Pharmacokinetic Profiling
Objective: To determine the basic pharmacokinetic parameters of this compound in a rodent model (e.g., rats or mice) following a single administration.
Protocol:
-
Animal Model: Male Wistar rats (200-250 g) are cannulated in the jugular vein for serial blood sampling.[4]
-
Compound Administration:
-
Intravenous (IV): Administer this compound (e.g., 1-5 mg/kg) dissolved in a suitable vehicle (e.g., a mixture of ethanol, Cremophor EL, and saline) as a bolus injection.
-
Oral (PO): Administer this compound (e.g., 10-50 mg/kg) dissolved or suspended in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) by oral gavage.[4]
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.[5]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
Data Analysis: Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).
Illustrative Pharmacokinetic Parameters of Lignans in Rats
| Parameter | Secoisolariciresinol Diglucoside (SDG) (Oral) | Secoisolariciresinol (SECO) (Oral) | Enterodiol (ED) (Oral) |
|---|---|---|---|
| Dose (mg/kg) | 40 | 40 | 10 |
| Tmax (h) | - | 0.5 | 0.5 |
| Cmax (ng/mL) | - | 1340 | 160 |
| AUC (ng·h/mL) | - | 5360 | 240 |
| t½ (h) | - | 2.5 | 1.5 |
| Oral Bioavailability (%) | 0 | 25 | < 1 |
Data are representative from a study on flax lignans in male Wistar rats and are intended for illustrative purposes only.[4]
Acute Toxicity Assessment
Objective: To determine the acute toxicity and the maximum tolerated dose (MTD) of this compound in mice.
Protocol:
-
Animal Model: Male and female Swiss albino mice (20-25 g).
-
Dose Escalation: Administer single doses of this compound via the intended clinical route (e.g., oral gavage) in escalating doses to different groups of mice.
-
Observation: Monitor the animals closely for signs of toxicity and mortality for up to 14 days.
-
Endpoint: Determine the LD50 (lethal dose for 50% of the animals) and identify any signs of acute toxicity.
In Vivo Efficacy Models
Based on the known biological activities of lignanamides, the following in vivo models are recommended for evaluating the efficacy of this compound.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.[6]
Protocol:
-
Animal Model: Male Wistar rats (180-220 g).
-
Grouping:
-
Group 1: Vehicle control.
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Groups 3-5: this compound (e.g., 10, 20, 40 mg/kg, p.o.).
-
-
Treatment: Administer the respective treatments orally one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[7]
-
Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[8]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.
Illustrative Data for Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
| Treatment | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition |
|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.28 ± 0.03* | 67.1 |
| Strictosamide | 10 | 0.75 ± 0.06 | 11.8 |
| Strictosamide | 20 | 0.64 ± 0.05* | 24.7 |
| Strictosamide | 40 | 0.61 ± 0.04* | 28.1 |
*Data are representative from a study on strictosamide, another natural product, and are for illustrative purposes.[9] p < 0.05 compared to vehicle control.
Experimental Workflow for Carrageenan-Induced Paw Edema
Antioxidant Activity: In Vivo Oxidative Stress Model
Objective: To determine the in vivo antioxidant effects of this compound by measuring key oxidative stress markers.
Protocol:
-
Animal Model: Male albino rats.
-
Treatment: Administer this compound (e.g., 100, 200, 400 mg/kg, p.o.) or vehicle daily for a specified period (e.g., 7 days).[10]
-
Tissue Collection: At the end of the treatment period, sacrifice the animals and collect tissues of interest (e.g., liver, brain).
-
Homogenate Preparation: Prepare tissue homogenates in an appropriate buffer.
-
Biochemical Assays:
-
Data Analysis: Compare the levels of oxidative stress markers in the this compound-treated groups with the control group.
Illustrative Data for In Vivo Antioxidant Activity
| Treatment | Dose | MDA Level (nmol/mg protein) | CAT Activity (U/mg protein) |
|---|---|---|---|
| Control | - | 2.5 ± 0.3 | 35 ± 4 |
| Cannabis Extract | 1.6 mg/g/day | 1.8 ± 0.2* | 48 ± 5* |
*Data are representative from a study on Cannabis sativa extract in mice with AlCl3-induced oxidative stress and are for illustrative purposes.[11] p < 0.05 compared to a disease control group.
Anti-Cancer Activity: Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model.
Protocol:
-
Cell Line: Select a human cancer cell line relevant to the proposed therapeutic indication (e.g., A549 lung cancer, HCT116 colon cancer).[12][13]
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.[13]
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups:
-
Group 1: Vehicle control.
-
Group 2: Positive control (standard-of-care chemotherapy).
-
Groups 3-5: this compound at various doses.
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.[13]
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Compare tumor growth curves and final tumor weights between the groups.
Illustrative Data for Anti-Cancer Activity (Xenograft Model)
| Treatment | Dose (mg/kg) | Final Tumor Volume (mm³) | % Tumor Growth Inhibition |
|---|---|---|---|
| Vehicle Control | - | 1200 ± 150 | - |
| THC | 15 | 650 ± 80* | 45.8 |
| CBN | 40 | 700 ± 95* | 41.7 |
*Data are representative from a study on THC and CBN in an A549 lung cancer xenograft model and are for illustrative purposes.[12] p < 0.05 compared to vehicle control.
Experimental Workflow for Xenograft Tumor Model
References
- 1. Lignanamides: sources, biosynthesis and potential health benefits - a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking study of lignanamides from Cannabis sativa against P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid determination and pharmacokinetics study of lignans in rat plasma after oral administration of Schisandra chinensis extract and pure deoxyschisandrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vivo anti-inflammatory and analgesic activities of strictosamide from Nauclea officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effects of Cannabis sativa L. Extract on Oxidative Stress Markers In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Antioxidant and Neuroprotective Potential of Leaves and Inflorescences Extracts of Selected Hemp Varieties Obtained with scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacokinetic Profiling of Cannabisin D in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific pharmacokinetic data for Cannabisin D in animal models is not publicly available. The following application notes and protocols are based on established methodologies for the pharmacokinetic analysis of related compounds, specifically lignanamides, to provide a representative framework for studying this compound. The presented quantitative data are illustrative examples derived from studies on other lignanamides and should be replaced with experimental data for this compound.
Introduction
This compound is a lignanamide found in the seeds of Cannabis sativa.[1][2][3] Lignanamides, a class of natural phenols, have garnered interest for their potential biological activities, including antioxidant and anti-inflammatory properties.[4] Understanding the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of this compound is a critical step in its development as a potential therapeutic agent. This document provides a generalized protocol for conducting pharmacokinetic studies of this compound in a rat model, a common preclinical species for such evaluations.
Data Presentation: Representative Pharmacokinetic Parameters of Lignanamides
The following tables summarize typical pharmacokinetic parameters observed for lignanamides in rats after intravenous (IV) and oral (PO) administration. These values serve as a reference for the expected pharmacokinetic behavior of this compound.
Table 1: Representative Single-Dose Intravenous (IV) Pharmacokinetic Parameters of Lignanamides in Rats
| Parameter | Symbol | Unit | Exemplary Value | Description |
| Half-life | t½ | h | 3 - 5 | Time for plasma concentration to decrease by half. |
| Volume of Distribution | Vd | L/kg | 1 - 3 | Apparent volume into which the drug distributes. |
| Clearance | CL | L/h/kg | 0.01 - 0.05 | Volume of plasma cleared of the drug per unit time. |
| Area Under the Curve | AUC₀-inf | ng·h/mL | 1500 - 2500 | Total drug exposure over time. |
Data are hypothetical and based on published values for compounds like phyllanthin and phyltetralin.[5]
Table 2: Representative Single-Dose Oral (PO) Pharmacokinetic Parameters of Lignanamides in Rats
| Parameter | Symbol | Unit | Exemplary Value | Description |
| Peak Plasma Concentration | Cmax | ng/mL | 50 - 200 | Maximum observed plasma concentration. |
| Time to Peak Concentration | Tmax | h | 1 - 2 | Time to reach Cmax. |
| Half-life | t½ | h | 4 - 10 | Time for plasma concentration to decrease by half. |
| Area Under the Curve | AUC₀-t | ng·h/mL | 800 - 1500 | Total drug exposure over the measured time. |
| Oral Bioavailability | F% | % | 15 - 30 | Fraction of the oral dose that reaches systemic circulation. |
Data are hypothetical and based on published values for compounds like secoisolariciresinol (SECO) and schisandrol B.[6][7][8]
Experimental Protocols
Animal Model
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old, weighing 200-250 g).
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Formulation and Dosing
-
This compound Preparation:
-
For IV administration, dissolve this compound in a vehicle suitable for injection, such as a mixture of saline, ethanol, and polyethylene glycol 400 (PEG400).
-
For PO administration, suspend this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) or sesame oil.
-
-
Dose Levels:
-
IV: 1-5 mg/kg
-
PO: 10-50 mg/kg
-
-
Administration:
-
Administer the IV dose via the tail vein.
-
Administer the PO dose via oral gavage.
-
Blood Sample Collection
-
Route: Collect blood samples from the jugular vein or via cannulation.
-
Time Points:
-
IV: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
PO: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Sample Processing:
-
Collect approximately 0.2 mL of blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS Quantification of this compound
This method is based on established protocols for the quantification of lignans in biological matrices.[9][10][11]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and an internal standard (IS) would need to be determined experimentally.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject an aliquot onto the LC-MS/MS system.
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking blank rat plasma with known concentrations of this compound.
-
Analyze these along with the study samples to ensure the accuracy and precision of the assay.
-
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for the pharmacokinetic study of this compound in rats.
Hypothetical Metabolic Pathway of a Lignanamide
Lignanamides can undergo several metabolic transformations, including hydrolysis of the amide bond and phase I and phase II metabolism of the phenolic moieties.
Caption: A potential metabolic pathway for a lignanamide like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular docking study of lignanamides from Cannabis sativa against P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of lignans from Phyllanthus niruri L. in plasma using a simple HPLC method with fluorescence detection and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid determination and pharmacokinetics study of lignans in rat plasma after oral administration of Schisandra chinensis extract and pure deoxyschisandrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids from Humans and Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC-MS/MS method for the determination of four lignans from Phyllanthus urinaria L. in rat plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Cannabisin D for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of Cannabisin D, a lignanamide compound isolated from Cannabis sativa, intended for preclinical research. Due to the limited publicly available data on this compound, the formulation strategies outlined here are based on established methods for other poorly water-soluble cannabinoids, such as Cannabidiol (CBD) and Tetrahydrocannabinol (THC). These cannabinoids share physicochemical characteristics with this compound, notably high lipophilicity and low aqueous solubility, which present significant challenges for achieving adequate bioavailability in preclinical models.
Physicochemical Properties and Formulation Challenges
This compound is a lipophilic molecule, a characteristic shared by many cannabinoids which are classified under the Biopharmaceutics Classification System (BCS) as Class II compounds (low solubility, high permeability).[1][2] The primary challenge in developing formulations for preclinical studies is to enhance the solubility and dissolution rate of this compound to ensure sufficient absorption and systemic exposure.
Table 1: Physicochemical Properties of this compound and Representative Cannabinoids
| Property | This compound | Cannabidiol (CBD) |
| Molecular Formula | C36H36N2O8 | C21H30O2 |
| Molecular Weight | 624.7 g/mol [3] | 314.5 g/mol |
| LogP (predicted) | ~4.9[3] | ~6.3[1] |
| Aqueous Solubility | Very Low (predicted) | ~0.7 µg/mL[4] |
Note: Data for this compound is limited. Predicted values are used where experimental data is unavailable. CBD is presented as a well-studied comparator.
Furthermore, cannabinoids are susceptible to degradation from light and oxidation.[5] Therefore, formulations must be developed and stored with protective measures to ensure stability.
Recommended Formulation Strategies
Based on successful strategies for other cannabinoids, lipid-based formulations and amorphous solid dispersions are recommended for enhancing the oral bioavailability of this compound.
Lipid-Based Formulations
Lipid-based drug delivery systems (LBDDS) are a highly effective approach for lipophilic compounds.[4] They can improve solubility, enhance absorption through lymphatic pathways, and protect the drug from degradation.
2.1.1. Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
2.1.2. Nanoemulsions
Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm. The small droplet size provides a large surface area for drug absorption.
Amorphous Solid Dispersions
Amorphous solid dispersions involve dispersing the drug in a molecularly amorphous state within a hydrophilic polymer matrix. This prevents the drug from crystallizing, thereby increasing its dissolution rate and apparent solubility.
Experimental Protocols
Protocol 1: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a SEDDS formulation of this compound for oral administration in preclinical models.
Materials:
-
This compound
-
Carrier Oil (e.g., Medium Chain Triglycerides - MCT oil, Sesame oil)
-
Surfactant (e.g., Polysorbate 80 - Tween® 80, Cremophor® EL)
-
Co-surfactant (e.g., Ethanol, Propylene Glycol, Transcutol®)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Water bath or incubator
Methodology:
-
Solubility Screening:
-
Determine the saturation solubility of this compound in various oils, surfactants, and co-surfactants.
-
Add an excess amount of this compound to a known volume of each excipient in a glass vial.
-
Stir the mixture at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to separate the undissolved drug.
-
Analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Ternary Phase Diagram Construction:
-
Based on the solubility data, select the most suitable oil, surfactant, and co-surfactant.
-
Construct a ternary phase diagram to identify the self-emulsifying region. This is done by mixing the selected excipients in different ratios and observing the formation of an emulsion upon dilution with water.
-
-
Preparation of the SEDDS Formulation:
-
Based on the ternary phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the components and mix them in a glass vial.
-
Dissolve the required amount of this compound in the excipient mixture with gentle stirring and warming if necessary (not exceeding 40°C to prevent degradation) until a clear solution is obtained.[6]
-
-
Characterization of the SEDDS:
-
Emulsification Time and Droplet Size Analysis: Dilute a small amount of the SEDDS formulation with a specified volume of water (e.g., 1:100) and measure the time it takes to form a stable emulsion. Determine the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Drug Content: Determine the concentration of this compound in the formulation using a validated analytical method.
-
Table 2: Example of a Generic SEDDS Formulation for a Poorly Soluble Cannabinoid
| Component | Function | Example Concentration (% w/w) |
| Cannabinoid | Active Pharmaceutical Ingredient | 1-5 |
| MCT Oil | Oil Phase | 30-40 |
| Polysorbate 80 | Surfactant | 40-50 |
| Ethanol | Co-surfactant | 10-20 |
Protocol 2: Preparation of a this compound Nanoemulsion
Objective: To prepare a nanoemulsion formulation of this compound for enhanced oral or parenteral administration.
Materials:
-
This compound-loaded oil phase (from Protocol 1, step 3, without co-surfactant)
-
Aqueous phase (e.g., distilled water, phosphate-buffered saline)
-
High-pressure homogenizer or ultrasonicator
Methodology:
-
Preparation of the Pre-emulsion:
-
Prepare the oil phase containing this compound and surfactant as described in Protocol 1.
-
Slowly add the aqueous phase to the oil phase while stirring at high speed with a magnetic stirrer to form a coarse pre-emulsion.
-
-
Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles and pressure (e.g., 5 cycles at 15,000 psi).
-
Alternatively, sonicate the pre-emulsion using a probe sonicator until a translucent nanoemulsion is formed.
-
-
Characterization:
-
Droplet Size and Zeta Potential: Measure the mean droplet size, PDI, and zeta potential of the nanoemulsion using a DLS instrument. A narrow PDI and a zeta potential of at least ±20 mV are desirable for stability.
-
Drug Entrapment Efficiency: Determine the amount of this compound entrapped in the nanoemulsion by separating the free drug from the emulsion (e.g., by ultracentrifugation) and quantifying the drug in both fractions.
-
Stability Testing Protocol
Objective: To assess the stability of the this compound formulation under different storage conditions.
Materials:
-
Prepared this compound formulation
-
Stability chambers (controlled temperature and humidity)
-
Light-protective containers (e.g., amber glass vials)
Methodology:
-
Sample Preparation: Aliquot the formulation into light-protective containers.
-
Storage Conditions: Store the samples at various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH) and refrigerated (2-8°C).[7][8] Protect one set of samples from light at each condition.
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, analyze the samples for:
-
Appearance (e.g., color change, phase separation)
-
Droplet size and PDI (for emulsions)
-
This compound content and purity (presence of degradation products) by a stability-indicating HPLC method.
-
Visualizations
Caption: Experimental workflow for this compound formulation.
Caption: Postulated signaling pathway for this compound.
References
- 1. Cannabinoid Formulations and Delivery Systems: Current and Future Options to Treat Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Dispersion Delivery Systems with Solubilizing Carriers Improving the Solubility and Permeability of Cannabinoids (Cannabidiol, Cannabidiolic Acid, and Cannabichromene) from Cannabis sativa (Henola Variety) Inflorescences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabisin-D | C36H36N2O8 | CID 71448965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation and Evaluation of Solid Self-Nanoemulsifying Drug Delivery System of Cannabidiol for Enhanced Solubility and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long term stability of cannabinoids in oral fluid after controlled cannabis administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Challenges in the isolation of minor lignanamides like Cannabisin D.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of minor lignanamides, with a specific focus on challenges related to Cannabisin D.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating minor lignanamides like this compound from plant matrices such as Cannabis sativa L. seeds?
A1: The main challenges include:
-
Low Abundance: Minor lignanamides are present in very low concentrations, making their detection and quantification difficult.[1]
-
Complex Matrix: The plant extract is a complex mixture containing numerous other compounds, including major cannabinoids, fatty acids, and other phenolic compounds, which can interfere with the separation process.[2]
-
Structural Similarity: Many lignanamides and other co-extractives have very similar chemical structures and polarities, leading to co-elution during chromatographic separation.
-
Potential for Degradation: Some compounds can be sensitive to heat, light, or pH changes during the extraction and purification process, potentially leading to degradation and lower yields.
Q2: What are the initial steps recommended for enriching the lignanamide fraction from a crude hemp seed extract?
A2: A common initial step is solvent-solvent partitioning. After an initial extraction with a polar solvent like ethanol or methanol, the crude extract is typically suspended in a water-methanol mixture and then partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.[3] This helps to separate compounds based on their polarity and enrich the desired lignanamide fraction in one of the partitions, typically the ethyl acetate fraction, while removing highly nonpolar compounds like lipids (in the hexane fraction) and very polar compounds (in the aqueous fraction).
Q3: Which chromatographic techniques are most effective for the final purification of this compound?
A3: High-performance liquid chromatography (HPLC), particularly preparative HPLC, is the method of choice for the final purification of minor lignanamides due to its high resolution and efficiency.[4][5] Reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape.[4] Due to the complexity of the extract, a multi-step chromatographic approach, including initial fractionation by flash chromatography or medium-pressure liquid chromatography (MPLC) followed by preparative HPLC, is often necessary.[6]
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Initial Extraction | Optimize extraction parameters such as solvent-to-solid ratio, extraction time, and temperature. For lignanamides, ethanol or methanol are effective solvents. Ensure the plant material is finely ground to maximize surface area for extraction.[7] |
| Loss During Solvent Partitioning | Ensure proper pH adjustment of the aqueous phase during partitioning to minimize the loss of target compounds into undesired phases. Perform multiple extractions with the organic solvent at each partitioning step to ensure complete transfer of the compound of interest. |
| Degradation of this compound | Avoid high temperatures and prolonged exposure to light during all steps of the isolation process.[8] Use of amber glassware and temperature-controlled rotary evaporators is recommended. Assess the stability of this compound under different pH conditions if acidic or basic mobile phases are used in chromatography. |
| Suboptimal Chromatographic Conditions | Develop and optimize the HPLC method at an analytical scale before scaling up to preparative scale. Experiment with different solvent gradients, flow rates, and column temperatures to achieve the best separation and recovery. |
| Incomplete Elution from the Column | After a gradient run, ensure the column is flushed with a strong solvent to elute any strongly retained compounds, which might include the target compound if the gradient was not optimal. |
Problem 2: Co-elution of this compound with Other Compounds
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Compounds | Modify the mobile phase composition. Changing the organic solvent (e.g., from methanol to acetonitrile) or the pH of the aqueous phase can alter the selectivity of the separation. A shallower gradient over a longer run time can also improve the resolution of closely eluting peaks. |
| Inadequate Column Chemistry | If co-elution persists, try a column with a different stationary phase chemistry. For example, a phenyl-hexyl column might offer different selectivity compared to a standard C18 column for aromatic compounds like lignanamides. |
| Column Overloading in Preparative HPLC | Reduce the injection volume or the concentration of the sample being loaded onto the preparative column. Overloading can lead to peak broadening and loss of resolution. Perform a loading study at the analytical scale to determine the optimal loading capacity. |
| Presence of Isomers or Structurally Related Compounds | Employ two-dimensional HPLC (2D-HPLC) for very complex separations. This involves using two columns with different selectivities to resolve compounds that co-elute in the first dimension. |
Experimental Protocols
General Protocol for the Isolation of Lignanamides from Hemp Seed
This protocol is a general guideline based on literature for the isolation of lignanamides and should be optimized for the specific target compound, this compound.
-
Extraction:
-
Grind dried hemp seeds to a fine powder.
-
Extract the powder with 95% ethanol at room temperature with stirring for 24 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in a 9:1 methanol-water mixture.
-
Perform liquid-liquid partitioning successively with hexane, chloroform, and ethyl acetate.
-
Collect each fraction and evaporate the solvent to yield the respective extracts. The lignanamide fraction is expected to be enriched in the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
Step 1: Flash Chromatography:
-
Subject the ethyl acetate fraction to flash chromatography on a silica gel column.
-
Elute with a gradient of n-hexane and ethyl acetate of increasing polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing lignanamides.
-
-
Step 2: Preparative HPLC:
-
Pool the lignanamide-rich fractions from flash chromatography and concentrate.
-
Purify the concentrated fraction using a preparative reversed-phase C18 HPLC column.
-
Use a gradient of water (with 0.1% formic acid) and methanol or acetonitrile as the mobile phase.
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to this compound based on retention time from analytical HPLC analysis.
-
-
Quantitative Data
| Compound/Fraction | Plant Part | Extraction Method | Reported Yield | Reference |
| Total Cannabinoids | Inflorescences | Ethanol Extraction | 1.3-2.7% (CBD) | [9] |
| Hemp Seed Oil | Seeds | Soxhlet (Hexane) | ~37.5% | [10] |
| Hemp Seed Oil | Seeds | Ultrasound-assisted | ~31.6% | [10] |
| Total Lignans | Seeds | Not specified | 32 mg/100g DW | [1] |
Visualizations
Experimental Workflow for Lignanamide Isolation
Caption: A generalized workflow for the isolation of this compound from hemp seeds.
Potential Anti-inflammatory and Antioxidant Signaling Pathways of this compound
Based on the known activities of other cannabinoids and related phenolic compounds, this compound may exert its anti-inflammatory and antioxidant effects through the modulation of the NF-κB and Nrf2 signaling pathways.
Caption: Postulated signaling pathways for the bioactivity of this compound.
References
- 1. Cannabis sativa: The Plant of the Thousand and One Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular activity of cannabidiol in the regulation of Nrf2 system interacting with NF-κB pathway under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Cannabinoids Δ9-Tetrahydrocannabinol and Cannabidiol Differentially Inhibit the Lipopolysaccharide-activated NF-κB and Interferon-β/STAT Proinflammatory Pathways in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Nrf2 Signaling Pathway in Cancer Prevention and Treatment: The Role of Cannabis Compounds [mdpi.com]
- 6. future4200.com [future4200.com]
- 7. mdpi.com [mdpi.com]
- 8. Preparation and Distribution of Cannabis and Cannabis-Derived Dosage Formulations for Investigational and Therapeutic Use in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple Extraction of Cannabinoids from Female Inflorescences of Hemp (Cannabis sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Cannabisin D Extraction from Cannabis Biomass
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Cannabisin D from cannabis biomass.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a lignanamide, a class of phenolic compounds found in Cannabis sativa.[1][2] Lignanamides are of growing interest due to their potential bioactive properties, including antioxidant and anti-inflammatory effects. The unique structure of this compound makes it a target for drug discovery and development.
Q2: Which part of the cannabis plant is the best source for this compound?
A2: Lignanamides like cannabisins are primarily found in the seeds and fruits of the cannabis plant. While other parts of the plant may contain these compounds, the highest concentrations are typically in the seeds. Therefore, for maximizing the yield of this compound, hemp seeds are the recommended starting material.
Q3: What are the most effective solvents for extracting this compound?
A3: this compound, as a lignanamide, is a polar molecule. Therefore, polar solvents are generally more effective for its extraction. Ethanol, methanol, and acetone, as well as their aqueous mixtures, are commonly used for extracting phenolic compounds from cannabis.[3] Studies on lignanamide extraction from hemp seed have shown that a binary mixture of acetone and water (1:1) can be optimal for achieving high total phenolic content and antioxidant activity.[1] Ethanol is also a highly effective and commonly used solvent for lignanamide extraction.
Q4: What analytical methods are recommended for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the analysis and quantification of lignanamides.[4][5] HPLC allows for the separation of this compound from other co-extracted compounds, and MS provides sensitive and specific detection. Gas chromatography (GC) can also be used, but it may require derivatization of the molecule.[6]
Q5: How can I purify this compound from the crude extract?
A5: Purification of lignanamides from crude plant extracts is typically achieved using chromatographic techniques.[7] A multi-step approach is often necessary to achieve high purity. This can include:
-
Solid-Phase Extraction (SPE): To remove major interfering compounds.
-
Column Chromatography: Using silica gel or other stationary phases to separate compounds based on polarity.
-
Preparative HPLC: For the final purification of this compound to a high degree of purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield of this compound | Inappropriate Solvent: The solvent used may not be optimal for extracting polar lignanamides. | Use polar solvents such as ethanol, methanol, acetone, or their aqueous mixtures. An acetone-water (1:1) mixture has been shown to be effective for extracting phenolic compounds from hemp seeds.[1] |
| Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to efficiently extract the target compound. | Optimize extraction time and temperature. For solvent extraction, longer durations (e.g., 2-8 hours) and slightly elevated temperatures (e.g., 40-60°C) can improve yield. However, be cautious of potential degradation at very high temperatures. | |
| Improper Biomass Preparation: The particle size of the cannabis biomass may be too large, limiting solvent penetration. | Grind the cannabis seeds or other biomass to a fine, uniform powder to increase the surface area available for extraction. | |
| Co-extraction of Unwanted Compounds (e.g., fats, chlorophyll) | Use of Non-polar Solvents: If using a less polar solvent, it will also extract lipids and other non-polar compounds. | Employ a defatting step prior to extraction. This can be done by pre-extracting the biomass with a non-polar solvent like hexane to remove lipids. Alternatively, use more polar solvents that have lower solubility for fats. |
| Extraction from Chlorophyll-rich material: If using leaves or flowers, chlorophyll will be co-extracted, especially with ethanol. | For chlorophyll removal, you can perform a post-extraction liquid-liquid partitioning with a non-polar solvent or use activated carbon treatment, though the latter may lead to some loss of the target compound. | |
| Degradation of this compound during Processing | Exposure to High Temperatures: Lignanamides can be sensitive to high temperatures, which can lead to degradation. | Use lower temperatures during solvent evaporation (e.g., under vacuum with a rotary evaporator at <50°C). |
| Exposure to Light and Air: Phenolic compounds can be susceptible to oxidation when exposed to light and air for prolonged periods. | Protect the extract from light by using amber glassware and minimize exposure to air by working quickly or under an inert atmosphere (e.g., nitrogen). Store extracts at low temperatures (-20°C) in the dark. | |
| Poor Separation during Chromatography | Inappropriate Stationary or Mobile Phase: The chosen chromatographic conditions may not be suitable for separating this compound from other closely related compounds. | For HPLC, a C18 column is commonly used for lignanamide separation with a mobile phase consisting of a gradient of water (often with a small amount of acid like formic or acetic acid) and a polar organic solvent like acetonitrile or methanol.[4] |
| Sample Overload: Injecting too much crude extract onto the column can lead to poor peak shape and resolution. | Dilute the sample before injection or use a column with a higher loading capacity for preparative chromatography. |
Data Presentation
Table 1: Comparison of Solvents for Extraction of Phenolic Compounds from Hemp Seed
| Solvent System | Total Phenolic Content (mg GAE/g extract) | Reference |
| Acetone-Water (1:1) | 53.65 | [1] |
| Ethanol | Not specified directly for total phenolics, but noted as an effective solvent for lignanamides. | [3] |
| Methanol | Noted as more efficient than ethanol for long maceration times for phenolic extraction from cannabis leaves. | [3] |
GAE: Gallic Acid Equivalents. Data is for total phenolic content, which includes lignanamides, as specific yield data for this compound is limited.
Table 2: General Comparison of Extraction Methods for Cannabinoids and Phenolic Compounds from Cannabis
| Extraction Method | Typical Yield | Advantages | Disadvantages |
| Maceration | Variable | Simple, low cost | Time-consuming, potentially lower efficiency |
| Soxhlet Extraction | Higher than maceration | More efficient than maceration | Requires heat, which can degrade sensitive compounds; solvent intensive |
| Ultrasound-Assisted Extraction (UAE) | High | Faster extraction times, increased efficiency | Requires specialized equipment |
| Supercritical Fluid Extraction (SFE) with CO₂ | Variable | "Green" solvent, tunable selectivity | High initial equipment cost |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction of this compound from Cannabis Seeds
This protocol is a synthesized methodology based on general procedures for lignanamide extraction from plant materials.
-
Biomass Preparation:
-
Grind dried cannabis seeds into a fine powder (e.g., 40-60 mesh).
-
(Optional but recommended) Defat the seed powder by stirring with n-hexane (1:5 w/v) for 1 hour at room temperature. Filter and discard the hexane. Repeat this step twice. Air-dry the defatted powder.
-
-
Extraction:
-
Suspend the defatted seed powder in a 1:1 mixture of acetone and water (1:10 w/v).
-
Place the suspension in an ultrasonic bath and sonicate for 30 minutes at 40°C.
-
After sonication, stir the mixture for 4 hours at 40°C.
-
Separate the solid material by centrifugation (e.g., 4000 rpm for 15 minutes) or filtration.
-
Collect the supernatant (the extract).
-
Repeat the extraction process on the solid residue with fresh solvent to maximize yield. Pool the supernatants.
-
-
Solvent Removal:
-
Remove the acetone from the pooled supernatant using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.
-
The remaining aqueous extract can be freeze-dried to obtain a solid crude extract.
-
-
Quantification (via HPLC):
-
Dissolve a known amount of the crude extract in the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Analyze using a C18 HPLC column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
Monitor at a wavelength determined by the UV spectrum of a this compound standard (if available) or a representative lignanamide.
-
Protocol 2: Purification of this compound using Column Chromatography
This is a general protocol for the fractionation of a crude plant extract.
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 70-230 mesh) in a non-polar solvent like hexane.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Adsorb the dissolved extract onto a small amount of silica gel by evaporating the solvent completely.
-
Carefully load the dried, extract-adsorbed silica onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or acetone) in a stepwise or linear gradient.
-
Example of a stepwise gradient:
-
100% Hexane
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
...and so on, up to 100% Ethyl Acetate, followed by a more polar solvent like methanol if necessary.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate tubes.
-
Analyze the fractions by Thin Layer Chromatography (TLC) or HPLC to identify which fractions contain this compound.
-
Pool the fractions containing the compound of interest.
-
For higher purity, the pooled fractions can be subjected to further purification using preparative HPLC.
-
Mandatory Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Logic for Low Extraction Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cannabinoid Analysis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of cannabinoids in High-Performance Liquid Chromatography (HPLC) analysis.
A Note on "Cannabisin D": Publicly available scientific literature and databases contain limited to no specific information on a compound named "this compound." The guidance provided here focuses on improving the HPLC resolution of common and well-documented cannabinoids. The principles and troubleshooting steps are broadly applicable and should serve as a valuable resource for the analysis of various cannabinoid compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for cannabinoid analysis?
A1: The most frequently used stationary phase for cannabinoid analysis is C18-modified silica.[1][2][3][4][5] These columns provide excellent hydrophobic retention for the relatively non-polar cannabinoid molecules. Solid-core particle technology can further enhance peak resolution and symmetry.[1]
Q2: How can I optimize my mobile phase for better cannabinoid resolution?
A2: Mobile phase optimization is critical for achieving good resolution. A common approach is to use a gradient elution with a mixture of an aqueous solvent (often water with an additive) and an organic solvent (typically acetonitrile or methanol).[1][6][7] Adding a small percentage of formic acid (e.g., 0.1%) to both the aqueous and organic phases can improve peak shape.[1][3] For complex mixtures, using a ternary mobile phase system (e.g., water, methanol, and acetonitrile) can provide unique selectivity and improve the resolution of isomers.[6][7]
Q3: What should I do if I'm observing peak tailing for my cannabinoid analytes?
A3: Peak tailing in cannabinoid analysis can be caused by several factors, including secondary interactions with the silica stationary phase, column overload, or issues with the mobile phase. To mitigate tailing, consider adding a buffer, such as ammonium formate, to your mobile phase to reduce silanol interactions.[6][7][8] Ensuring your mobile phase pH is appropriate and consistent is also crucial. Additionally, check for column overload by injecting a more dilute sample.[9][10][11]
Q4: How can I improve the separation of cannabinoid isomers like Δ8-THC and Δ9-THC?
A4: Separating isomers like Δ8-THC and Δ9-THC can be challenging. A strategy to improve their resolution is to adjust the organic modifier in the mobile phase.[6][7] For instance, a mobile phase containing a mixture of acetonitrile and methanol can enhance the separation of these isomers compared to using either solvent alone.[6][7] Fine-tuning the gradient profile and flow rate can also contribute to better resolution.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of cannabinoids and provides step-by-step solutions.
Issue 1: Poor Resolution Between Cannabinoid Peaks
Symptoms:
-
Overlapping or co-eluting peaks.
-
Inability to accurately quantify individual cannabinoids.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | Modify the organic solvent ratio (e.g., acetonitrile to methanol) or introduce a ternary mobile phase.[6][7] Adjust the concentration of additives like formic acid or ammonium formate.[3][6][7] |
| Inappropriate Gradient Program | Optimize the gradient slope and duration. A shallower gradient can improve the separation of closely eluting compounds. |
| Incorrect Column Chemistry | Ensure you are using a suitable stationary phase, typically C18.[1][2][3][4][5] Consider a column with a different C18 bonding or a phenyl-hexyl phase for alternative selectivity. |
| High Flow Rate | Reduce the flow rate to allow for better mass transfer and improved separation.[2] |
| Elevated Temperature | Optimize the column temperature. While higher temperatures can decrease viscosity and improve efficiency, they can also affect selectivity. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Reduced peak height and inaccurate integration.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Add a buffer like ammonium formate to the mobile phase to mask residual silanols on the stationary phase.[6][7][8] |
| Column Overload | Inject a smaller sample volume or dilute your sample.[9][10][11] |
| Mobile Phase pH Issues | Ensure the mobile phase pH is stable and appropriate for the analytes. The addition of an acid like formic acid helps to keep acidic cannabinoids in their protonated form.[1][3] |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace it if it's old or has been subjected to harsh conditions. |
Data Presentation
Table 1: Example HPLC Parameters for Cannabinoid Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Waters Cortecs C18+ (100 mm × 2.1 mm, 2.7 μm)[1] | SOLAS 100 Å C18 (150 mm × 4.6 mm, 5 μm)[2] | Evoke C18 (15 cm x 4.6 mm, 3 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] | Water[2] | Water + 0.1% Formic Acid + 7.5 mM Ammonium Formate[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] | Acetonitrile[2] | Acetonitrile + 0.1% Formic Acid[6] |
| Gradient | 50% B to 95% B in 5 min[1] | Isocratic: 75% B[2] | 75% B to 90% B in 15 min[6] |
| Flow Rate | 0.3 mL/min[1] | 1.5 mL/min[2] | 2.0 mL/min[6] |
| Detection | DAD-MS/MS[1] | UV/Vis at 214 nm[2] | UV at 228 nm[6] |
Experimental Protocols
Protocol 1: General Gradient HPLC Method for Cannabinoid Profiling
This protocol is a starting point for developing a robust gradient HPLC method for the separation of multiple cannabinoids.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[6]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Gradient Program:
-
Start at 75% Mobile Phase B.
-
Linearly increase to 90% Mobile Phase B over 15 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.[6]
-
-
Flow Rate: 1.5 mL/min.[6]
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 228 nm.[6]
Mandatory Visualization
Caption: A workflow diagram for troubleshooting poor resolution in HPLC analysis.
Caption: A logical diagram outlining the causes and solutions for peak tailing.
References
- 1. Cannabinoids from Cannabis sativa L.: A New Tool Based on HPLC–DAD–MS/MS for a Rational Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabis Analysis by HPLC | SIELC Technologies [sielc.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. youtube.com [youtube.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Cannabisin D
Disclaimer: Cannabisin D is a less common cannabinoid, and as such, specific analytical methodologies and data regarding its LC-MS/MS analysis are not widely available in scientific literature. The following troubleshooting guides, FAQs, and protocols have been compiled based on established best practices for the analysis of other cannabinoids and are intended to serve as a comprehensive starting point for researchers. It is crucial to validate all methods for the specific matrix and instrumentation used.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[1][2] In complex matrices like plant material, edibles, or biological fluids, these effects can be significant and compromise the reliability of your results.
Q2: What are the most common causes of matrix effects in this compound analysis?
A2: The primary causes of matrix effects include:
-
Co-eluting endogenous compounds: Lipids, sugars, and pigments from the sample matrix can interfere with the ionization of this compound.[3][4]
-
High analyte concentration: Injecting a sample that is too concentrated can lead to detector saturation and non-linear responses.
-
Inadequate sample preparation: Failure to sufficiently remove interfering compounds during sample cleanup is a major contributor to matrix effects.[2]
-
Ionization source competition: Matrix components can compete with this compound for ionization in the MS source, leading to signal suppression.[2]
Q3: How can I minimize matrix effects during my LC-MS/MS analysis of this compound?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components.[5][6]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial.
-
Sample Dilution: A simple "dilute-and-shoot" approach can reduce the concentration of interfering compounds, though this may impact sensitivity.[7]
-
Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[8]
Q4: What are the expected stability characteristics of this compound?
A4: While specific stability data for this compound is limited, cannabinoids, in general, are susceptible to degradation by light, heat, and oxidation.[9][10] It is recommended to store standards and samples in the dark at low temperatures (-20°C or below) and to minimize their exposure to air.[9][10] Stability studies should be performed under your specific storage and handling conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound that may be related to matrix effects.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no signal for this compound | Ion Suppression: Co-eluting matrix components are suppressing the ionization of your analyte. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like SPE or LLE. 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zone. 3. Dilute the Sample: Analyze a more diluted sample to reduce the concentration of interfering compounds. 4. Check Instrument Parameters: Ensure the MS source settings are optimized for this compound. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Matrix Overload: High concentrations of matrix components are affecting the chromatography. Column Contamination: Buildup of matrix components on the analytical column. | 1. Dilute the Sample: Reduce the amount of matrix injected onto the column. 2. Implement a Guard Column: Protect the analytical column from strongly retained matrix components. 3. Wash the Column: Perform a thorough column wash with a strong solvent. 4. Optimize Mobile Phase: Adjust the mobile phase composition to improve peak shape. |
| Inconsistent or Irreproducible Results | Variable Matrix Effects: Differences in the matrix composition between samples are causing inconsistent ion suppression or enhancement. | 1. Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended to correct for sample-to-sample variations. 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to your samples. 3. Standardize Sample Preparation: Ensure your sample preparation protocol is consistent and reproducible for all samples. |
| High Background Noise | Contamination: The LC-MS system is contaminated with matrix components from previous injections. | 1. Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source. 2. Flush the LC System: Flush the entire LC system with a strong solvent to remove contaminants. 3. Use a Diverter Valve: Divert the flow to waste during the early and late parts of the chromatogram where highly polar or non-polar interferences may elute. |
Experimental Protocols
The following are generalized protocols for common sample preparation techniques. These should be optimized for your specific sample matrix and this compound.
Solid-Phase Extraction (SPE) Protocol for Plant Material
This protocol is a starting point for extracting this compound from complex plant matrices.
-
Sample Homogenization: Cryo-grind the plant material to a fine, homogenous powder.
-
Extraction:
-
Weigh 100 mg of the homogenized sample into a centrifuge tube.
-
Add 5 mL of methanol/water (80:20, v/v).[2]
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction on the pellet with another 5 mL of methanol/water.
-
Combine the supernatants.
-
-
SPE Cleanup:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the combined supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol in water to remove polar impurities.
-
Elution: Elute this compound with 5 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol for Edibles (e.g., Chocolates)
This protocol is designed to extract cannabinoids from fatty food matrices.
-
Sample Preparation:
-
Homogenize the edible product.
-
Weigh 1 g of the homogenized sample into a centrifuge tube.
-
-
Extraction:
-
Add 10 mL of a suitable organic solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Add an internal standard.
-
Vortex for 2 minutes and sonicate for 20 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Liquid-Liquid Partitioning:
-
Add 5 mL of acetonitrile to the tube.
-
Vortex for 2 minutes to partition the cannabinoids into the acetonitrile layer.
-
Centrifuge to separate the layers.
-
Carefully transfer the acetonitrile (bottom) layer to a clean tube.
-
-
Final Preparation:
-
Evaporate the acetonitrile to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
The following table summarizes representative recovery and matrix effect data for common cannabinoids using different extraction techniques. While not specific to this compound, this data provides a useful comparison of the effectiveness of these methods.
Table 1: Comparison of Sample Preparation Techniques for Cannabinoid Analysis
| Analyte | Sample Preparation Method | Matrix | Recovery (%) | Matrix Effect (%) |
| Δ9-THC | SPE (C18) | Plasma | 85 - 95 | -10 to +5 |
| LLE (Hexane/Ethyl Acetate) | Chocolate | 70 - 85 | -15 to -5 | |
| Dilute-and-Shoot (1:10) | Urine | >90 | -25 to -10 | |
| CBD | SPE (C18) | Plasma | 88 - 98 | -8 to +3 |
| LLE (Hexane/Ethyl Acetate) | Chocolate | 75 - 90 | -12 to -3 | |
| Dilute-and-Shoot (1:10) | Urine | >90 | -20 to -8 |
Note: Data is illustrative and compiled from various sources on cannabinoid analysis. Actual values will vary depending on the specific method, matrix, and instrumentation.
Visualizations
Troubleshooting Workflow for Low Analyte Signal
Caption: Troubleshooting workflow for low analyte signal.
General Experimental Workflow for this compound Analysis
Caption: General experimental workflow for this compound analysis.
References
- 1. longdom.org [longdom.org]
- 2. providiongroup.com [providiongroup.com]
- 3. research2reality.com [research2reality.com]
- 4. researchgate.net [researchgate.net]
- 5. unitedchem.com [unitedchem.com]
- 6. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Long term stability of cannabinoids in oral fluid after controlled cannabis administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability Study of Cannabidiol in the Form of Solid Powder and Sunflower Oil Solution - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Cannabisin D under different storage conditions.
This guide provides technical support for researchers, scientists, and drug development professionals on assessing the stability of cannabinoid compounds, with a focus on providing a framework for evaluating compounds like Cannabisin D, for which specific stability data may not be readily available. The principles and methodologies outlined here are based on extensive research on the stability of well-known cannabinoids such as THC and CBD.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of cannabinoid compounds?
The stability of cannabinoids is influenced by several environmental factors:
-
Light: Exposure to light, particularly UV light, is a major factor in the degradation of cannabinoids. It can lead to isomerization and oxidation.[1]
-
Temperature: Elevated temperatures accelerate the degradation process, including decarboxylation of acidic cannabinoids (like THCA into THC) and the conversion of THC to CBN.[2][3] While lower temperatures generally improve stability, freezing and thawing cycles can also impact the integrity of the sample.
-
Oxygen (Air): Oxidation is a significant degradation pathway, leading to the formation of various oxidation byproducts.[1][4] The presence of oxygen can significantly reduce the shelf-life of cannabinoids.
-
pH: The acidity or basicity of the storage medium can significantly impact cannabinoid stability. For instance, acidic conditions can promote the conversion of CBD to THC isomers.[5][6]
-
Solvent/Matrix: The choice of solvent or the complexity of the biological matrix (e.g., blood, oral fluid) can affect stability.[1][7] Some solvents may offer better protection against degradation than others.
Q2: What are the expected degradation products for a cannabinoid like this compound?
While specific degradation products for this compound are not documented, we can infer potential pathways based on the degradation of other cannabinoids. Common degradation reactions include:
-
Decarboxylation: If this compound exists in an acidic form (e.g., Cannabisin DA), it will likely decarboxylate upon heating to its neutral form.[4]
-
Oxidation: Exposure to air will likely lead to oxidized derivatives. For example, THC oxidizes to form Cannabinol (CBN).[4][6]
-
Isomerization: Acidic conditions or light exposure can cause isomerization. A well-known example is the conversion of CBD to Δ⁹-THC and Δ⁸-THC.[6]
Q3: What are the recommended storage conditions for cannabinoid standards and samples?
To ensure the long-term stability of cannabinoid compounds, the following storage conditions are recommended:
-
Protection from Light: Store all cannabinoid solutions and samples in amber or opaque containers to protect them from light.[1][2]
-
Low Temperature: For long-term storage, it is advisable to store samples at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures.[7][8][9] For routine use, refrigeration is often sufficient for short-term stability.
-
Inert Atmosphere: To prevent oxidation, samples can be stored under an inert gas like nitrogen or argon.[9]
-
Appropriate Solvent: Choose a solvent in which the cannabinoid is stable. Methanol or a mixture of methanol and chloroform (9:1) has been shown to be a suitable solvent for storing cannabinoid standards.[10]
Troubleshooting Guide
Issue: I am seeing unexpected peaks in my chromatogram after storing my this compound sample.
-
Possible Cause: This is likely due to the degradation of this compound. The new peaks could correspond to isomers, oxidation products, or other degradation byproducts.
-
Troubleshooting Steps:
-
Review Storage Conditions: Verify that the sample was stored protected from light, at a low temperature, and with minimal exposure to air.
-
Perform Forced Degradation: To identify potential degradants, conduct a forced degradation study. Expose small aliquots of your this compound standard to stress conditions (e.g., acid, base, heat, light, oxidation).[11][12][13] This will help in tentatively identifying the degradation products seen in your stored sample.
-
Use Orthogonal Analytical Methods: Employ a secondary analytical technique (e.g., mass spectrometry if you are using UV detection) to get more information about the structure of the unknown peaks.
-
Issue: The concentration of my this compound standard appears to be decreasing over time.
-
Possible Cause: This indicates instability under the current storage conditions. The loss of the parent compound is likely due to its conversion into degradation products.
-
Troubleshooting Steps:
-
Re-evaluate Storage Protocol: Refer to the recommended storage conditions in the FAQ section. Ensure your protocol minimizes exposure to light, heat, and oxygen.
-
Conduct a Stability Study: Perform a systematic stability study by storing aliquots of the standard under different conditions (e.g., -20°C vs. 4°C, amber vs. clear vials) and analyzing them at regular intervals (e.g., 0, 1, 3, 6 months).[14][15] This will help determine the optimal storage conditions for this compound.
-
Check for Adsorption: Cannabinoids can sometimes adsorb to certain types of plastic containers. Consider using glass or silanized glass vials for storage.[7]
-
Data Presentation
Table 1: General Stability of Cannabinoids in Solution Under Different Storage Conditions
| Cannabinoid | Storage Condition | Solvent/Matrix | Duration | Stability Outcome | Reference |
| THC | Room Temperature, Light | Ethanol | Up to 2 years | Significant degradation | [1] |
| THC | Room Temperature, Dark | Ethanol | Up to 2 years | More stable than in light, but still degrades | [1] |
| THC | 4°C | Oral Fluid | Up to 2 months | Generally stable | [8][16] |
| CBD | 4°C | Oral Fluid | Up to 2 months | Generally stable | [8][16] |
| Various | -18°C, 4°C, 22°C | Plant Material | 2 years | Degradation rate increases with temperature | [9] |
Table 2: Forced Degradation Conditions for Cannabinoids
| Stress Condition | Reagent/Parameter | Typical Duration | Potential Degradation Pathway | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 1-2 hours | Isomerization (e.g., CBD to THC) | [5] |
| Basic Hydrolysis | 0.1 M NaOH | 1-2 hours | Formation of other isomers/degradants | |
| Oxidation | 3-30% H₂O₂ | 24 hours | Formation of oxidized products (e.g., quinones) | [6] |
| Thermal Degradation | 60-100°C | 24-48 hours | Decarboxylation, Isomerization | [2] |
| Photodegradation | UV or fluorescent light | 24-100 hours | Isomerization, Oxidation | [17] |
Experimental Protocols
Protocol 1: General Stability Testing of this compound
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
Aliquoting: Distribute the stock solution into multiple amber glass vials.
-
Storage Conditions: Store the vials under a matrix of conditions:
-
Temperature: -20°C, 4°C, and room temperature (20-25°C).
-
Lighting: Protected from light (wrapped in foil) and exposed to ambient light.
-
-
Time Points: Analyze the samples at predetermined time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
Analysis: Use a validated stability-indicating HPLC-UV or LC-MS method to quantify the concentration of this compound and monitor the formation of any degradation products.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A compound is often considered stable if the concentration remains within ±10-20% of the initial value.[16][18]
Protocol 2: Forced Degradation Study of this compound
-
Sample Preparation: Prepare solutions of this compound in the presence of different stressors as outlined in Table 2.
-
Stress Application: Incubate the solutions for the specified duration.
-
Neutralization/Quenching: For acid and base-stressed samples, neutralize the solution before analysis. For oxidative stress, the reaction may be quenched if necessary.
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method alongside an unstressed control sample.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector or mass spectrometry to assess the peak purity of this compound and to characterize the degradation products.
Mandatory Visualization
Caption: Workflow for a comprehensive stability study of a cannabinoid compound.
Caption: Generalized degradation pathways for cannabinoid compounds.
References
- 1. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anresco.com [anresco.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Identification of Psychoactive Degradants of Cannabidiol in Simulated Gastric and Physiological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term stability of cannabinoids in oral fluid after controlled cannabis administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. unodc.org [unodc.org]
- 11. lubrizolcdmo.com [lubrizolcdmo.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability Testing for Cannabis - Cal Laboratories [cal-laboratories.com]
- 15. Cannabis Stability Testing - Eurofins Canada [eurofins.ca]
- 16. Long term stability of cannabinoids in oral fluid after controlled cannabis administration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Cannabisin D Degradation Pathways and Byproducts
Disclaimer: As of late 2025, specific experimental data on the degradation pathways and byproducts of Cannabisin D is not extensively available in published scientific literature. This technical support center provides guidance based on the known degradation patterns of other cannabinoids, such as Cannabidiol (CBD) and Tetrahydrocannabinol (THC), and the chemical properties of lignanamides, the class of compounds to which this compound belongs. The protocols and hypothetical pathways provided herein should serve as a starting point for research and will require optimization and validation for this compound specifically.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its structural features relevant to degradation?
A1: this compound is a lignanamide compound that has been identified in Cannabis sativa.[1] Its structure features several functional groups susceptible to degradation, including phenolic hydroxyl groups, methoxy groups, and amide linkages. The phenolic groups are prone to oxidation, while the amide bonds can be susceptible to hydrolysis under acidic or basic conditions.
Q2: What are the primary environmental factors likely to cause the degradation of this compound?
A2: Based on general cannabinoid stability studies, the degradation of this compound is likely influenced by several environmental factors:
-
Light Exposure: UV light can provide the energy to initiate photo-oxidative reactions, leading to the breakdown of the molecular structure.[2][3]
-
Heat: Elevated temperatures can accelerate the rate of chemical reactions, including oxidation and potential decarboxylation if applicable, though this compound is not a carboxylic acid.[2]
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of oxidative byproducts, particularly targeting the phenolic moieties within the this compound structure.[2][3]
-
pH: Acidic or basic conditions can catalyze the hydrolysis of the amide bonds present in this compound, breaking the molecule into smaller constituents.
Q3: What are the hypothetical degradation pathways and byproducts of this compound?
A3: Given its lignanamide structure, several degradation pathways can be hypothesized:
-
Oxidative Degradation: The phenolic hydroxyl groups are likely sites for oxidation, potentially forming quinone-type structures. This is a common degradation pathway for other phenolic compounds.
-
Hydrolytic Degradation: The two amide linkages in this compound could be hydrolyzed under strong acidic or basic conditions. This would cleave the molecule, yielding the core lignan structure and the respective amine side chains (tyramine derivatives).
-
Photodegradation: Exposure to UV light could lead to complex reactions, including cleavage of ether bonds within the lignan structure or the formation of radical species that lead to a variety of byproducts.
Q4: What analytical methods are recommended for studying this compound degradation?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) is a standard technique for quantifying the parent compound and detecting major degradants.[4][5][6] For structural elucidation of unknown byproducts, coupling HPLC with a mass spectrometer (LC-MS/MS) is essential, as it provides molecular weight and fragmentation data.[5]
Troubleshooting Guides
Issue: Rapid loss of this compound potency in a standard solution.
-
Possible Cause: The solution may be exposed to light, stored at an inappropriate temperature, or exposed to oxygen.
-
Solution:
-
Prepare and store standard solutions in amber glass vials to protect from light.
-
Store stock solutions at -20°C for long-term stability and refrigerated (2-8°C) for short-term use.
-
Purge the headspace of the vial with an inert gas like nitrogen or argon before sealing to minimize oxidative degradation.
-
Evaluate the stability of this compound in different solvents to ensure the solvent itself is not promoting degradation.
-
Issue: Appearance of unexpected peaks in the chromatogram during a stability study.
-
Possible Cause: These are likely degradation byproducts.
-
Solution:
-
Utilize an LC-MS/MS system to obtain the mass-to-charge ratio (m/z) of the new peaks. This information is critical for proposing molecular formulas.
-
Perform tandem MS (MS/MS) to obtain fragmentation patterns of the new peaks. This data helps in elucidating the structure of the degradants.
-
Compare the retention times and mass spectra of these unknown peaks with those generated during forced degradation studies (acidic, basic, oxidative, etc.) to aid in their identification.
-
Issue: No significant degradation is observed during forced degradation studies.
-
Possible Cause: The stress conditions (temperature, concentration of stressing agent, duration) may not be severe enough.
-
Solution:
-
Incrementally increase the severity of the stress conditions. For thermal stress, increase the temperature. For hydrolytic stress, increase the concentration of the acid or base, or extend the incubation time.[7]
-
Ensure proper mixing of the drug substance with the stress agent.
-
The molecule may be inherently stable under the tested conditions. It is important to use conditions that are relevant to potential real-world storage and handling.
-
Quantitative Data on Cannabinoid Degradation
Disclaimer: The following table provides typical conditions used in forced degradation studies for Cannabidiol (CBD). These should be considered as a starting point and must be optimized for this compound.
| Stress Condition | Reagent/Parameter | Typical Incubation Time | Potential Degradation Products (for CBD) | Reference |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 hours | Isomerization to Δ⁹-THC and Δ⁸-THC, Cannabigerol (CBG) | |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 24 hours | Unknown degradation products | |
| Oxidation | 3.0% H₂O₂ at Room Temp | 24 hours | Various oxidative byproducts | |
| Thermal | 80 °C | 48 hours | Oxidative and other byproducts | [8] |
| Photolytic | 1.2 million lux hours (visible) & 200 watt hours/m² (UV) | Variable | Oxidative byproducts, potential for complex rearrangements | [9] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To generate potential degradation products of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Methanol or Ethanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Type I water
-
pH meter, heating block/oven, photostability chamber
-
Amber HPLC vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl in a vial.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent volume and concentration of NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in a vial.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution and neutralize it with an equivalent volume and concentration of HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a vial containing the this compound stock solution in an oven at 80°C for 48 hours.
-
After incubation, cool the solution and dilute with mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a vial containing the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, keep a control sample, protected from light, under the same temperature conditions.
-
After exposure, dilute the samples with mobile phase for analysis.
-
-
Analysis: Analyze all samples (including an unstressed control) using a validated HPLC-UV/MS method.
Protocol 2: HPLC-UV/MS Method for Analysis of this compound and Degradants
Objective: To separate, detect, and quantify this compound and its potential degradation products.
Instrumentation and Columns:
-
UHPLC or HPLC system with a PDA/UV detector and a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program (example):
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 30% B
-
18.1-22 min: Re-equilibration at 30% B
-
Detector Settings:
-
UV/PDA: Monitor at a wavelength determined by the UV spectrum of this compound (e.g., scan from 200-400 nm and select the wavelength of maximum absorbance).
-
Mass Spectrometer (ESI+):
-
Scan range: m/z 100-1000.
-
Perform MS/MS analysis on the parent ion of this compound and any major peaks that appear in the stressed samples to obtain fragmentation data.
-
Visualizations
Caption: Factors contributing to the degradation of cannabinoids.
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for conducting a forced degradation study.
References
- 1. Cannabisin-D | C36H36N2O8 | CID 71448965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What Influences Degradation of THC and Other Cannabinoids? | Leafly [leafly.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. mdpi.com [mdpi.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. um.edu.mt [um.edu.mt]
- 7. ijrpp.com [ijrpp.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the degradation of Cannabisin D during extraction and analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Cannabisin D during extraction and analysis. As specific stability data for this compound is limited in published literature, the following guidance is based on established principles for other cannabinoids and general phytochemical analysis. It is crucial to perform compound-specific validation for all protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on general cannabinoid chemistry, the primary factors leading to the degradation of this compound are likely exposure to light, heat, oxygen, and non-neutral pH conditions (both acidic and basic).[1][2][3][4] These factors can induce oxidation, isomerization, or other chemical reactions that alter the molecular structure of this compound.
Q2: How should I store my plant material and extracts to minimize this compound degradation?
A2: To minimize degradation, store both raw plant material and extracts in airtight, light-proof containers in a cool, dark, and controlled environment.[1][2][5] For long-term storage, freezing at -20°C or below is recommended.[6][7] It is also advisable to purge the container with an inert gas like nitrogen or argon to displace oxygen.
Q3: What are the best practices for sample preparation to avoid degradation?
A3: During sample preparation, it is crucial to work quickly and avoid excessive exposure to light and heat. If grinding or milling is necessary, consider cryogenic grinding to prevent heat generation.[8] Use appropriate solvents and be mindful of the pH of your solutions.
Q4: Which analytical techniques are most suitable for analyzing this compound while minimizing degradation?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or Mass Spectrometry (MS) detectors are generally preferred for cannabinoid analysis.[8][9][10] These techniques operate at or near room temperature, avoiding the thermal degradation that can occur with Gas Chromatography (GC) unless derivatization is performed.[9]
Troubleshooting Guides
Issue 1: Low recovery of this compound in my extract.
| Possible Cause | Troubleshooting Step |
| Degradation during extraction | Optimize extraction parameters. Use lower temperatures and shorter extraction times. Consider extraction methods that do not require heat, such as ultrasonic-assisted extraction (UAE) at a controlled temperature.[11] Ensure the solvent is of high purity and deoxygenated. |
| Improper storage of plant material | Ensure plant material was stored in a cool, dark, and dry place in an airtight container.[5] |
| Inefficient extraction method | Evaluate different solvents or solvent mixtures to improve extraction efficiency. Supercritical fluid extraction (SFE) with CO2 can be a good alternative as it allows for tuning of selectivity and is performed in an oxygen-free environment.[2][12] |
Issue 2: Appearance of unknown peaks in my chromatogram upon re-analysis of a sample.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in solution | Prepare fresh samples for analysis whenever possible. If samples need to be stored, keep them in amber vials at low temperatures (-20°C or below) and for the shortest possible time.[6][7] Avoid repeated freeze-thaw cycles. |
| Exposure to light | Protect samples from light at all stages of handling and analysis by using amber glassware or covering containers with aluminum foil.[3][4] |
| Oxidation | Use deoxygenated solvents for sample preparation and mobile phases. Consider adding an antioxidant to the sample if compatible with the analytical method. |
Experimental Protocols
Note: These are generalized protocols and should be optimized specifically for this compound.
Protocol 1: General Extraction Protocol to Minimize Degradation
-
Material Preparation: Start with properly dried and stored plant material. If necessary, grind the material cryogenically.
-
Solvent Selection: Use a high-purity, deoxygenated solvent. Ethanol or a mixture of ethanol and water can be effective for extracting a broad range of cannabinoids.[11]
-
Extraction:
-
Maceration: Submerge the plant material in the solvent in a sealed, amber-colored container. Agitate at a controlled, cool temperature (e.g., 4°C) for a defined period.
-
Ultrasonic-Assisted Extraction (UAE): Place the plant material and solvent in a vessel and sonicate in a cooling bath to maintain a low temperature.[11]
-
-
Filtration: Filter the extract quickly to remove solid plant material.
-
Solvent Removal: If necessary, remove the solvent using a rotary evaporator at a low temperature and under a vacuum.
-
Storage: Store the final extract in an amber vial, purged with inert gas, at -20°C or below.[6][7]
Protocol 2: HPLC-UV Analysis of this compound
-
Instrumentation: A High-Performance Liquid Chromatography system with a UV or Photodiode Array (PDA) detector.[10]
-
Column: A C18 column is commonly used for cannabinoid analysis.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape, is a common choice.[13] The mobile phase should be degassed.
-
Sample Preparation: Dissolve the extract in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the sample and monitor the elution profile at a wavelength determined by the UV spectrum of this compound.
-
Quantification: Use a certified reference standard of this compound to create a calibration curve for accurate quantification.
Visualizations
Caption: Workflow for this compound extraction and analysis with key degradation prevention steps.
Caption: Factors leading to the degradation of this compound.
Summary of Stability Data for Cannabinoids (General)
| Condition | Effect on Cannabinoids (General) | Recommendation for this compound |
| Light Exposure | Significant degradation observed, often leading to oxidation and isomerization.[1][2][3][4] | Always work in low-light conditions and use amber or foil-wrapped containers. |
| Elevated Temperature | Accelerates degradation and decarboxylation (if applicable).[1][2][3][4] | Store at or below room temperature for short periods and frozen for long-term storage. Avoid heat during extraction and analysis. |
| Oxygen Exposure | Leads to oxidative degradation products.[1][2][3][4] | Use airtight containers and consider purging with an inert gas. |
| Acidic pH | Can cause isomerization and degradation of some cannabinoids.[14] | Maintain neutral pH during extraction and in analytical solutions unless investigating pH stability. |
| Basic pH | Can also lead to degradation. | Maintain neutral pH. |
References
- 1. Cannabisin-D | C36H36N2O8 | CID 71448965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. broughton-group.com [broughton-group.com]
- 4. broughton-group.com [broughton-group.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Processing and extraction methods of medicinal cannabis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization Study of Supercritical Fluid Extraction of Cannabinoids from Cannabis Sativa [labroots.com]
- 13. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Psychoactive Degradants of Cannabidiol in Simulated Gastric and Physiological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in the synthesis of Cannabisin D.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cannabisin D. The information is presented in a question-and-answer format to directly address potential challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general synthetic strategy?
This compound is a lignanamide first isolated from Cannabis sativa. Its synthesis typically involves a convergent approach, culminating in the formation of the characteristic dihydronaphthalene lignan core, followed by amidation with tyramine derivatives. A key step in a reported synthetic route is a regioselective biomimetic oxidative cyclization. Other critical reactions may include Stobbe condensation and Friedel-Crafts alkylation to construct the core structure.
Q2: I am observing a significantly lower than expected overall yield. What are the most critical steps to scrutinize?
In a multi-step synthesis of a complex molecule like this compound, the overall yield is a product of the yields of individual steps. The most critical steps to investigate for yield loss are typically:
-
The C-C bond-forming reactions: Such as the Stobbe condensation and Friedel-Crafts alkylation, which can be prone to side reactions.
-
The oxidative coupling/cyclization step: This biomimetic step can be sensitive to reaction conditions and may produce undesired regioisomers or over-oxidation products.
-
Purification steps: Significant material loss can occur during column chromatography or recrystallization, especially if intermediates are oils or have similar polarities to byproducts.
Troubleshooting Guides
Guide 1: Low Yield in Stobbe Condensation for the Lignan Core
The Stobbe condensation is a crucial step for creating the initial carbon skeleton. Low yields can often be attributed to several factors.
Q: My Stobbe condensation between the substituted benzaldehyde and diethyl succinate is giving a low yield of the desired alkylidene succinic acid. What are the likely causes and how can I improve it?
A: Low yields in the Stobbe condensation are common and can be addressed by systematically evaluating the following:
-
Base and Solvent: The choice of base and solvent is critical. Anhydrous conditions are essential.
-
Troubleshooting:
-
Ensure the use of a strong, non-nucleophilic base like potassium tert-butoxide or sodium hydride.
-
Use a dry, aprotic solvent such as toluene or THF. Traces of water or alcohol can quench the base and enolate intermediates.
-
Consider adding the succinate ester slowly to a solution of the base and the aldehyde to maintain a low concentration of the enolate and minimize self-condensation of the succinate.
-
-
-
Reaction Temperature: The reaction is typically run at room temperature or with gentle heating.
-
Troubleshooting:
-
If the reaction is sluggish, a moderate increase in temperature (e.g., to 40-50 °C) might improve the rate. However, excessive heat can promote side reactions.
-
If side products are a major issue, running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration might increase selectivity.
-
-
-
Side Reactions: The primary competing reactions are the self-condensation of the aldehyde (Cannizzaro reaction if no α-hydrogens are present) and the Claisen condensation of the succinate ester.[1]
-
Troubleshooting:
-
To minimize the Cannizzaro reaction, ensure slow addition of the base to the mixture of the aldehyde and succinate.
-
To reduce Claisen self-condensation of the succinate, use the aldehyde as the limiting reagent.
-
-
-
To a stirred solution of the substituted benzaldehyde (1.0 eq) and diethyl succinate (1.2 eq) in anhydrous toluene (20 mL/mmol of aldehyde) under an inert atmosphere (e.g., Argon), add potassium tert-butoxide (1.5 eq) portion-wise over 30 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by pouring it into ice-cold water.
-
Acidify the aqueous layer with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Condition | Expected Yield Range | Reference/Notes |
| Standard Conditions | 40-60% | Based on literature for similar substrates. |
| Optimized Conditions | 60-75% | With careful control of stoichiometry and temperature. |
Guide 2: Issues with Friedel-Crafts Cyclization to form the Dihydronaphthalene Core
The intramolecular Friedel-Crafts reaction is a key step to form the cyclic core of this compound. This reaction is sensitive to the substrate's electronic properties and the catalyst's activity.
Q: The Friedel-Crafts cyclization of my Stobbe product derivative is resulting in a low yield of the desired dihydronaphthalene. What are the potential problems?
A: Challenges in Friedel-Crafts reactions often revolve around catalyst deactivation and substrate reactivity.
-
Lewis Acid Catalyst: The choice and handling of the Lewis acid are paramount.
-
Troubleshooting:
-
Use a strong Lewis acid like AlCl₃ or SnCl₄. Ensure it is fresh and anhydrous, as moisture will deactivate it.[2]
-
Use at least a stoichiometric amount of the Lewis acid, as it can complex with both the starting material and the product.
-
Consider a milder Lewis acid like FeCl₃ or ZnCl₂ if strong acids lead to decomposition.
-
-
-
Substrate Deactivation: Electron-withdrawing groups on the aromatic ring can hinder the reaction.
-
Troubleshooting:
-
If the aromatic ring is deactivated, more forcing conditions (higher temperature, stronger Lewis acid) may be necessary. However, this also increases the risk of side reactions.
-
Ensure that there are no basic functional groups (like amines) on the substrate that can quench the Lewis acid catalyst.[3]
-
-
-
Carbocation Rearrangement: While less common in intramolecular cyclizations, unexpected products can sometimes arise from rearrangements.
-
Troubleshooting:
-
Careful analysis of the product structure by NMR is essential to confirm the desired regiochemistry.
-
Using a less reactive, more selective Lewis acid might suppress rearrangements.
-
-
-
To a solution of the Stobbe condensation product derivative (1.0 eq) in anhydrous dichloromethane (30 mL/mmol) at 0 °C under an inert atmosphere, add anhydrous aluminum chloride (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
| Condition | Expected Yield Range | Reference/Notes |
| Standard Conditions | 50-70% | Highly dependent on substrate and catalyst. |
| Optimized Conditions | 70-85% | With anhydrous conditions and a suitable Lewis acid. |
Guide 3: Inefficient Biomimetic Oxidative Cyclization
The biomimetic oxidative coupling is a powerful but delicate step to finalize the core structure of this compound.
Q: My biomimetic oxidative cyclization step is giving a low yield of this compound, with many side products. How can I optimize this reaction?
A: Oxidative coupling reactions are sensitive to the oxidant, solvent, and reaction time.
-
Oxidant Choice: The choice of oxidant is crucial for achieving the desired regioselectivity and avoiding over-oxidation.
-
Troubleshooting:
-
Common oxidants for phenolic coupling include horseradish peroxidase (HRP) with H₂O₂, or metal-based oxidants like FeCl₃, Ag₂O, or Mn(OAc)₃.
-
The concentration of the oxidant should be carefully controlled. A slow addition of the oxidant can often improve selectivity.
-
-
-
Reaction Medium: The pH and solvent can significantly influence the reaction outcome.
-
Troubleshooting:
-
For enzymatic reactions (like with HRP), maintaining the optimal pH of the buffer is critical.
-
For chemical oxidants, the choice of solvent can affect the solubility of intermediates and the reaction rate. Aprotic solvents like dichloromethane or acetonitrile are often used.
-
-
-
Control of Regioselectivity: The formation of undesired regioisomers is a common problem in phenolic coupling.
-
Troubleshooting:
-
The use of directing groups on the aromatic rings can help control the regioselectivity of the coupling.
-
Lowering the reaction temperature may favor the formation of the thermodynamically more stable product.
-
-
-
To a solution of the dihydronaphthalene precursor (1.0 eq) and the tyramine derivative (1.1 eq) in a suitable solvent (e.g., a mixture of acetone and water), add a solution of the oxidant (e.g., FeCl₃, 2.2 eq) dropwise over 1 hour at room temperature.
-
Stir the reaction for 2-6 hours, monitoring for the disappearance of the starting material by TLC.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude this compound by preparative HPLC.
| Condition | Expected Yield Range | Reference/Notes |
| Unoptimized Conditions | 10-30% | Prone to formation of multiple products. |
| Optimized Conditions | 40-60% | With careful control of oxidant and reaction time. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield.
References
Technical Support Center: Enhancing Cannabisin D Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of Cannabisin D for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a lignanamide, a type of natural product found in Cannabis sativa. Like many other cannabinoids and complex natural products, this compound is a lipophilic (fat-soluble) and hydrophobic compound, meaning it has poor solubility in aqueous solutions such as cell culture media.[1][2] This low aqueous solubility can lead to precipitation of the compound in your experiments, resulting in inaccurate and unreliable data. Therefore, proper dissolution and preparation of this compound solutions are critical for successful in vitro assays.
Q2: What are the recommended solvents for dissolving this compound?
Based on the general solubility of cannabinoids and other hydrophobic compounds, the following solvents are recommended for preparing stock solutions of this compound:
-
Dimethyl sulfoxide (DMSO): This is the most commonly used solvent for dissolving hydrophobic compounds for cell-based assays due to its high solubilizing capacity.[2][3]
-
Ethanol (EtOH): Ethanol is another effective solvent for cannabinoids and can be a suitable alternative to DMSO.[2]
-
Methanol (MeOH): Methanol can also be used to dissolve cannabinoids.[2]
For in vitro assays, it is crucial to use cell culture grade solvents to avoid cytotoxicity.
Q3: Is there any quantitative data available on the solubility of this compound?
Currently, specific quantitative solubility data for this compound in various organic solvents is limited in publicly available literature. However, data for other cannabinoids with similar hydrophobic properties can provide a useful reference.
Solubility of Structurally Similar Cannabinoids
| Compound | Solvent | Solubility | Reference(s) |
| Cannabidiol (CBD) | DMSO | ~60 mg/mL | [3] |
| Ethanol | ~35 mg/mL | [3] | |
| Methanol | ~30 mg/mL | [3] | |
| Δ9-Tetrahydrocannabinolic acid (THCA-A) | DMSO | ~60 mg/mL | |
| Ethanol | ~35 mg/mL | ||
| Dimethyl formamide | ~50 mg/mL |
Note: This data should be used as a guideline. It is always recommended to perform a small-scale solubility test with your specific batch of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | The compound is "crashing out" of the organic solvent when introduced to the aqueous environment. | - Perform serial dilutions: Instead of a single large dilution, dilute the stock solution in smaller steps with the cell culture medium. - Gently vortex or mix the solution between each dilution step. - Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low, typically below 0.5%, to minimize solvent-induced cytotoxicity. |
| Cloudy or hazy solution after dilution | Incomplete dissolution or formation of micro-precipitates. | - Gently warm the solution in a water bath (37°C) for a short period to aid dissolution. - Use sonication for a few minutes to break up any aggregates. - Filter the final working solution through a sterile 0.22 µm syringe filter before adding it to the cells. |
| Inconsistent experimental results | Poor solubility leading to variable concentrations of the active compound. | - Always prepare fresh working solutions from the stock solution for each experiment. - Visually inspect the solutions for any signs of precipitation before use. - Consider using a formulation approach, such as complexation with cyclodextrins or creating a lipid-based formulation, to improve solubility and stability in aqueous media. |
| Cell toxicity observed in control wells (solvent only) | The concentration of the organic solvent is too high for the specific cell line being used. | - Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your cells. - Aim for the lowest possible final solvent concentration in your experiments. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 624.7 g/mol .
-
Formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)
-
Example for 1 mL: Mass (mg) = 10 * 624.7 * 0.001 * 1000 = 6.247 mg
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of sterile, cell culture grade DMSO to the tube.
-
Dissolve the compound: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions: a. Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed cell culture medium. For example, to make a 1 mM solution, dilute the 10 mM stock 1:10 in the medium. b. Gently mix the intermediate dilution by pipetting up and down or gentle vortexing. c. Perform further dilutions from the intermediate solution to achieve the final desired working concentrations in your cell culture plates.
-
Final solvent concentration: Ensure the final concentration of DMSO in the cell culture wells is below the cytotoxic level for your specific cell line (typically ≤ 0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Experimental Workflow
Caption: Experimental workflow for preparing this compound solutions.
Potential Signaling Pathways
Based on studies of structurally similar lignanamides and other cannabinoids, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.
Anti-Inflammatory Signaling Pathway (NF-κB)
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Signaling Pathway (Nrf2)
Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.
References
- 1. namacbd.com [namacbd.com]
- 2. Different Cannabis sativa Extraction Methods Result in Different Biological Activities against a Colon Cancer Cell Line and Healthy Colon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - CBD solubility in organic solvents - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Navigating Cannabisin D Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of poor reproducibility in bioassays involving Cannabisin D. Given the limited specific data on this compound, this guide draws upon established principles for working with other cannabinoids and novel bioactive compounds. Researchers, scientists, and drug development professionals are encouraged to use this information as a starting point for developing robust and reproducible assays.
Frequently Asked Questions (FAQs)
Q1: My cell viability assay results with this compound are inconsistent. What are the common causes?
A1: Inconsistent cell viability results are a frequent issue when working with novel compounds. Several factors could be contributing to this variability:
-
Compound Stability and Solubility: Cannabinoids are often lipophilic and can be unstable in aqueous media.[1][2][3] Ensure that this compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in your assay is consistent and non-toxic to the cells.[4] Precipitates can lead to inaccurate and variable results. Consider performing a solubility test before starting your experiments.
-
Cell Line Variability: Different cell lines can have varying sensitivities to cannabinoids. Ensure you are using a consistent cell passage number, as cellular characteristics can change over time in culture.[5]
-
Assay Interference: Natural products can interfere with assay readouts. For example, some compounds can auto-fluoresce or interfere with the chemistry of colorimetric assays like MTT or XTT.[6] It is advisable to run appropriate controls, such as the compound in cell-free media, to check for any direct interference with the assay reagents.
-
Inconsistent Seeding Density: Uneven cell seeding can lead to significant variations in metabolic activity and, consequently, in the final readout of viability assays.[5]
Q2: I am not observing any activity of this compound in my CB1/CB2 receptor binding assays. Does this mean the compound is inactive?
A2: Not necessarily. While CB1 and CB2 are the most well-known cannabinoid receptors, many cannabinoids, particularly lesser-known ones, may exert their effects through other targets.[7][8] Consider the following possibilities:
-
Alternative Targets: this compound might be acting on other receptors, such as the orphan G protein-coupled receptor GPR55, or transient receptor potential (TRP) channels.[9][10][11] It is recommended to broaden your screening to include assays for these alternative targets.
-
Functional vs. Binding Activity: A compound may not show strong binding in a competitive radioligand binding assay but could still be a functional agonist or antagonist. Consider performing a functional assay, such as a GTPγS binding assay or a second messenger assay (e.g., cAMP measurement), to assess the functional activity of this compound at the target receptor.[12]
-
Allosteric Modulation: this compound might be an allosteric modulator, meaning it binds to a site on the receptor different from the primary (orthosteric) ligand binding site and modulates the receptor's activity.[13] Standard competitive binding assays may not detect allosteric modulators.
Q3: How can I improve the reproducibility of my this compound experiments in general?
A3: Improving reproducibility requires a systematic approach to your experimental design and execution. Here are some key recommendations:
-
Standardize Protocols: Ensure all experimental steps, from cell culture and compound preparation to data acquisition, are meticulously documented and followed consistently.[5][14]
-
Reagent Quality Control: Use high-quality, certified reagents and be mindful of batch-to-batch variability.[15]
-
Compound Handling and Storage: Cannabinoids can be sensitive to light, temperature, and air oxidation.[1][3][16] Store your this compound stock solutions appropriately (e.g., at -20°C or -80°C in the dark) and minimize freeze-thaw cycles.
-
Thorough Documentation: Keep detailed records of all experimental parameters, including cell passage number, compound batch number, incubation times, and instrument settings. This will help you identify potential sources of variability when troubleshooting.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results
This guide provides a step-by-step approach to troubleshooting poor reproducibility in cell viability assays (e.g., MTT, XTT, CellTiter-Glo®).
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Use a multichannel pipette for cell seeding and ensure the cell suspension is homogenous. Visually inspect plates after seeding to confirm even cell distribution. |
| Compound precipitation | Visually inspect wells for precipitates after adding this compound. If precipitation occurs, try a lower concentration, a different solvent, or pre-warm the media before adding the compound. | |
| Edge effects (outer wells behave differently) | Evaporation of media from outer wells | Fill the outer wells with sterile PBS or media without cells. Ensure proper humidification in the incubator. |
| Inconsistent results between experiments | Variation in cell passage number | Use cells within a defined passage number range for all experiments. |
| Degradation of this compound stock solution | Prepare fresh stock solutions regularly and store them properly in small aliquots to avoid multiple freeze-thaw cycles. | |
| Low signal-to-noise ratio | Suboptimal assay incubation time | Optimize the incubation time for both the compound treatment and the assay reagent. |
| Incorrect wavelength reading | Ensure you are using the correct wavelength for the specific assay and that the plate reader is properly calibrated. |
Guide 2: Lack of Activity in Receptor Binding Assays
This guide helps troubleshoot experiments where this compound does not show expected activity in traditional cannabinoid receptor binding assays.
| Observed Problem | Potential Cause | Recommended Solution |
| No displacement of radioligand | This compound does not bind to the orthosteric site of CB1/CB2. | Test for activity at other receptors like GPR55 or TRPV channels. |
| Consider that this compound may be an allosteric modulator. Specific assays are needed to detect allosteric activity. | ||
| High non-specific binding | Inadequate washing steps | Optimize the number and duration of washing steps to reduce non-specific binding of the radioligand. |
| Poor quality of receptor preparation | Use a fresh batch of receptor membrane preparations or cell lines with confirmed receptor expression. | |
| Low specific binding signal | Low receptor expression in the cell line | Use a cell line known to have high expression of the target receptor or consider transient transfection to overexpress the receptor. |
| Inactive radioligand | Check the expiration date and proper storage of the radioligand. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability using the MTT assay.[4][17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include appropriate controls: vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Competitive Receptor Binding Assay (General)
This protocol outlines a general procedure for a competitive radioligand binding assay to assess the affinity of this compound for a specific receptor (e.g., CB1, CB2, or GPR55).[19][20][21]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest.
-
Assay Buffer Preparation: Prepare a suitable binding buffer. The composition will depend on the specific receptor being studied.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (a predetermined optimal amount).
-
A fixed concentration of a suitable radioligand (e.g., [3H]CP-55,940 for CB1/CB2).
-
Increasing concentrations of unlabeled this compound.
-
For total binding, add vehicle instead of the unlabeled ligand.
-
For non-specific binding, add a high concentration of a known unlabeled ligand.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. catalog.data.gov [catalog.data.gov]
- 4. Cannabinoids—Multifunctional Compounds, Applications and Challenges—Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5 cannabinoids that are not as well known [kalapa-clinic.com]
- 6. researchgate.net [researchgate.net]
- 7. Minor Phytocannabinoids: A Misleading Name but a Promising Opportunity for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Cannabis (drug) - Wikipedia [en.wikipedia.org]
- 10. Major Phytocannabinoids and Their Related Compounds: Should We Only Search for Drugs That Act on Cannabinoid Receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. researchgate.net [researchgate.net]
- 13. Cannabis Database - Database Commons [ngdc.cncb.ac.cn]
- 14. mdpi.com [mdpi.com]
- 15. glpbio.com [glpbio.com]
- 16. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Cannabis: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 20. Cannabisin-D | C36H36N2O8 | CID 71448965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Permeability of Cannabisin D for In Vitro Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cannabisin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the cell permeability of this hydrophobic cannabinoid for successful in vitro studies.
Troubleshooting Guide
Low cell permeability is a common challenge when working with hydrophobic compounds like this compound. This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low compound recovery or inconsistent results in cell-based assays.
This may be due to poor aqueous solubility, leading to precipitation of this compound in your assay medium.
-
Troubleshooting Steps:
-
Assess Solubility: Determine the aqueous solubility of your this compound stock.
-
Optimize Solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration in your assay medium is low (typically <1%) to avoid cell toxicity and compound precipitation.
-
Utilize Formulation Strategies: Consider using solubility enhancers.
-
| Formulation Strategy | Description | Considerations |
| Co-solvents | Water-miscible organic solvents (e.g., DMSO, ethanol) can increase the solubility of hydrophobic compounds. | High concentrations can be toxic to cells. Ensure final concentration is optimized and consistent across experiments. |
| Cyclodextrins | These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their aqueous solubility. | The type and concentration of cyclodextrin need to be optimized for your specific compound and cell type. |
| Surfactants | Non-ionic surfactants (e.g., Polysorbates) can form micelles to solubilize hydrophobic compounds. | Can affect cell membrane integrity at higher concentrations. Critical micelle concentration should be considered. |
Issue 2: High apparent permeability in PAMPA but low activity in cell-based assays.
This discrepancy often suggests that this compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). While other cannabinoids like CBD have been identified as BCRP substrates, the specific transporters for this compound are yet to be fully elucidated.
-
Troubleshooting Steps:
-
Perform a Bidirectional Caco-2 Assay: Measure the permeability of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.
-
Use Efflux Pump Inhibitors: Co-incubate this compound with known inhibitors of common efflux pumps (e.g., Verapamil for P-gp, Ko143 for BCRP) in your cell-based assay. A significant increase in intracellular accumulation or activity of this compound in the presence of an inhibitor confirms its role as a substrate for that transporter.
-
| Parameter | Description | Typical Value Indicating Efflux |
| Efflux Ratio (ER) | Ratio of the apparent permeability coefficient from the basolateral to apical direction (Papp B-A) to the apical to basolateral direction (Papp A-B). | > 2 |
| Apparent Permeability (Papp) | A measure of the rate at which a compound crosses a cell monolayer. | - |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
This compound is a lignanamide found in Cannabis sativa. Like many other cannabinoids, it is a hydrophobic molecule, which means it has low solubility in water.[1][2] This property can make it difficult for the compound to dissolve in aqueous cell culture media and to cross the polar head groups of the cell membrane to reach its intracellular targets, thus limiting its bioavailability and efficacy in in vitro studies.[1]
Q2: How can I measure the cell permeability of this compound?
Two common in vitro methods to assess cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane.[3] It is a high-throughput method useful for predicting passive permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the human intestinal epithelium.[4] It can assess both passive diffusion and active transport processes, including efflux.[4]
Q3: What are the key physicochemical properties of this compound to consider?
Based on its chemical structure, several properties of this compound can be predicted:
| Property | Predicted Value | Implication for Permeability |
| Molecular Weight | 624.7 g/mol | Larger molecules may have more difficulty diffusing across cell membranes. |
| XLogP3 | 4.9 | A high LogP value indicates high lipophilicity, which can lead to poor aqueous solubility but good partitioning into the lipid bilayer. |
| Hydrogen Bond Donors | 6 | A higher number of hydrogen bond donors can decrease permeability by increasing the energy required to break interactions with water. |
| Hydrogen Bond Acceptors | 10 | A higher number of hydrogen bond acceptors can also reduce permeability. |
Data sourced from PubChem CID 71448965.
Q4: What are the potential molecular targets and signaling pathways of this compound?
While the specific molecular targets of this compound are not yet fully characterized, as a cannabinoid, it is likely to interact with components of the endocannabinoid system and other related signaling pathways. Cannabinoids are known to target a variety of receptors, including cannabinoid receptors (CB1 and CB2), G-protein coupled receptors (like GPR55), and transient receptor potential (TRP) channels.[5][6] Their activation can modulate downstream signaling cascades involving mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinase (PI3K).[7][8]
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of this compound.
-
Materials:
-
PAMPA plate with a microporous filter support
-
Acceptor plate
-
Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
Plate reader for quantification
-
-
Methodology:
-
Prepare Donor Solutions: Dilute the this compound stock solution and control compounds in PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Coat the PAMPA Plate: Add 5 µL of the artificial membrane solution to each well of the donor plate and allow the solvent to evaporate.
-
Add Acceptor Solution: Fill the wells of the acceptor plate with PBS.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.
-
Add Donor Solutions: Add the prepared donor solutions to the wells of the donor plate.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantify: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
-
2. Caco-2 Permeability Assay
This protocol outlines the steps for evaluating the permeability and potential efflux of this compound across a Caco-2 cell monolayer.[5][9]
-
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES and glucose)
-
This compound stock solution
-
Control compounds (e.g., Lucifer yellow for monolayer integrity, propranolol for high permeability, and a known efflux substrate)
-
TEER meter
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
-
-
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >200 Ω·cm²).[10] You can also assess the permeability of a low-permeability marker like Lucifer yellow.
-
Prepare Dosing Solutions: Prepare the dosing solution of this compound and control compounds in the transport buffer.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the dosing solution to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
-
Permeability Assay (Basolateral to Apical - B-A) for Efflux Assessment:
-
Follow the same procedure as the A-B assay, but add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Quantification and Calculation:
-
Determine the concentration of this compound in the collected samples.
-
Calculate the Papp values for both A-B and B-A directions.
-
Calculate the efflux ratio (ER = Papp (B-A) / Papp (A-B)).
-
-
Visualizations
Figure 1. Experimental workflow for assessing this compound permeability using the Caco-2 assay.
Figure 2. A generalized signaling pathway for cannabinoids, potentially activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing cannabis cultivation: an efficient in vitro system for flowering induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of cannabinoids on the Caco-2 cell culture model of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabis constituents interact at the drug efflux pump BCRP to markedly increase plasma cannabidiolic acid concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Targets of the Phytocannabinoids-A Complex Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Targets of the Phytocannabinoids: A Complex Picture [ouci.dntb.gov.ua]
- 10. Molecular Targets of Cannabidiol in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Enhancement of Isolated Cannabisin D
Welcome to the technical support center for the isolation and purification of Cannabisin D. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is achieving high purity challenging?
A1: this compound is a lignanamide found in Cannabis sativa.[1] Achieving high purity can be difficult due to its relatively low abundance compared to major cannabinoids and the presence of structurally similar compounds that co-elute during chromatographic separation. The complexity of the plant matrix, which includes cannabinoids, terpenes, flavonoids, and other lignanamides, necessitates a multi-step purification strategy.[2][3]
Q2: What is a realistic target purity for this compound for preclinical research?
A2: For preclinical research, a purity of >95% is generally considered acceptable to ensure that the observed biological activity is attributable to the compound of interest. For analytical reference standards, a purity of ≥98% is often required.[4]
Q3: My this compound isolate appears to be degrading. What are the common causes?
A3: Like many natural products, this compound may be susceptible to degradation from exposure to light, heat, and oxygen.[5][6] Lignanamides can undergo oxidative degradation or isomerization. It is crucial to handle and store the purified compound under controlled conditions, such as at low temperatures, under an inert atmosphere (e.g., argon or nitrogen), and protected from light using amber vials.[7]
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for assessing the purity of this compound.[8] Quantitative Nuclear Magnetic Resonance (qNMR) can also be used as an orthogonal method to confirm purity and quantify the compound without a reference standard.[8]
Troubleshooting Guide: Extraction and Initial Cleanup
Problem 1: Low yield of crude extract containing this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Solvent | The polarity of the extraction solvent may not be optimal for lignanamides. While ethanol is common for cannabinoids, a solvent system with different polarity, such as methanol or an acetone/methanol mixture, might be more effective for this compound.[9][10] |
| Insufficient Extraction Time/Agitation | Ensure the plant material has adequate contact time with the solvent. Increase extraction time or use methods like sonication or maceration with stirring to improve efficiency.[9][11] |
| Improper Particle Size | Plant material that is too coarse will result in inefficient extraction. Grind the dried plant material to a consistent, fine powder (e.g., 0.5-1 mm) to increase the surface area for extraction.[12] |
Problem 2: Crude extract is rich in waxes and chlorophyll, interfering with subsequent steps.
| Possible Cause | Troubleshooting Step |
| Co-extraction of Undesired Compounds | Waxes and chlorophyll are commonly co-extracted with many organic solvents.[3] |
| Solution: Winterization Protocol | Perform a winterization step. Dissolve the crude extract in ethanol and chill the solution at -20°C for 24-48 hours to precipitate the waxes.[13] Filter the cold solution to remove the solidified waxes. |
| Solution: Activated Charcoal Filtration | To remove chlorophyll, a filtration step using activated charcoal can be employed.[14] However, be aware that activated charcoal can sometimes adsorb the target compound, so it's essential to optimize the amount used and test for recovery. |
Troubleshooting Guide: Chromatographic Purification
Problem 3: Poor separation of this compound from other compounds during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate Stationary Phase | Standard silica gel may not provide sufficient selectivity. Consider using a different stationary phase, such as C18 reversed-phase silica or alumina, which offer different separation mechanisms based on polarity.[2][14] |
| Suboptimal Mobile Phase | The solvent system may not have the correct polarity to resolve this compound from its impurities. Perform small-scale Thin Layer Chromatography (TLC) or analytical HPLC to screen various solvent systems and gradients to find the optimal conditions before scaling up to preparative chromatography.[2] |
| Column Overloading | Loading too much crude extract onto the column will lead to broad peaks and poor resolution.[14] As a general rule, do not load more than 1-5% of the column's stationary phase weight. |
| Poor Column Packing | An improperly packed column will have channels and cracks, leading to peak tailing and band broadening. Ensure the column is packed uniformly. |
The workflow below illustrates a typical purification process.
Caption: General experimental workflow for the isolation and purification of this compound.
Problem 4: The final product purity is still below 95% after preparative HPLC.
| Possible Cause | Troubleshooting Step |
| Co-eluting Isomer or Analogue | A structurally very similar compound may be co-eluting. Try a different stationary phase (e.g., a phenyl-hexyl or cyano column) or a different mobile phase modifier (e.g., switch from acetonitrile to methanol) to alter selectivity.[14] |
| Peak Tailing | Peak tailing can cause fractions to be contaminated with the preceding or succeeding peak. This can be caused by column degradation, sample-matrix effects, or secondary interactions with the stationary phase. Using a mobile phase additive like a small amount of acid (e.g., 0.1% formic acid) can sometimes improve peak shape. |
| Solution: Recrystallization | If the semi-pure material is solid, a recrystallization step can be highly effective for removing minor impurities.[13] A systematic approach to screen for an appropriate solvent or solvent pair is necessary. |
This troubleshooting flowchart can guide your decisions when facing low purity post-chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. Frontiers | Extraction of Bioactive Compounds From Cannabis sativa L. Flowers and/or Leaves Using Deep Eutectic Solvents [frontiersin.org]
- 4. Developing Robust Standardised Analytical Procedures for Cannabinoid Quantification: Laying the Foundations for an Emerging Cannabis-Based Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broughton-group.com [broughton-group.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. benchchem.com [benchchem.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Simple Extraction of Cannabinoids from Female Inflorescences of Hemp (Cannabis sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. US20210268402A1 - Purification and separation techniques for cannabinoids - Google Patents [patents.google.com]
- 12. lutpub.lut.fi [lutpub.lut.fi]
- 13. From Hemp to CBD Crystals: A Scaled-Up Procedure for the Selective Extraction, Isolation, and Purification of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Development for Separating Cannabisin D from its Isomers
Disclaimer: Publicly available, validated methods specifically for the separation of Cannabisin D from its isomers are limited. The following guide is based on established chromatographic principles for the separation of structurally related compounds, particularly lignanamides and other complex polyphenols found in Cannabis sativa and other plants.[1] Researchers should use this information as a starting point for developing a specific, validated method for their unique sample matrix.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of complex natural product isomers.
Q1: I am seeing poor resolution or complete co-elution of my target isomers. What should I do?
A1: Poor resolution is the most common challenge in isomer separation. It indicates that the chromatographic conditions are not selective enough to differentiate between the analytes.
Troubleshooting Steps:
-
Optimize the Mobile Phase: This is often the most effective first step.
-
Adjust Gradient Slope (for Reversed-Phase HPLC): A shallower gradient (slower increase in organic solvent concentration) can significantly improve the separation of closely eluting peaks.
-
Change Organic Modifier: The selectivity between isomers can differ significantly between acetonitrile and methanol. If you are using one, try the other or a ternary mixture of water, acetonitrile, and methanol.[1]
-
Modify pH: this compound has multiple phenolic hydroxyl groups.[2] Adjusting the pH of the mobile phase with additives like formic acid or acetic acid (typically 0.1%) can alter the ionization state of the analytes and their interaction with the stationary phase, thereby improving resolution.[3]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.
-
Try a Different C18 Column: Not all C18 columns are the same. A column from a different manufacturer or with a different bonding density or end-capping can provide different selectivity.
-
Switch to a Phenyl-Hexyl or Biphenyl Phase: These phases offer alternative selectivities, particularly for aromatic compounds like lignanamides, through π-π interactions.
-
Consider a Polar-Embedded Phase: These columns are less prone to dewetting in highly aqueous mobile phases and can offer unique selectivity for polar compounds.
-
-
Reduce Column Temperature: Lowering the temperature (e.g., from 40°C to 25°C) can sometimes enhance the subtle intermolecular interactions necessary for isomer separation, leading to better resolution, although this may increase backpressure.[3]
-
Decrease Flow Rate: Reducing the flow rate can increase column efficiency and may improve the resolution of critical pairs.[4]
Q2: My peaks are showing significant tailing or fronting. What is the cause and how can I fix it?
A2: Peak asymmetry is typically caused by secondary interactions between the analyte and the stationary phase, or by column overload.
Troubleshooting Steps:
-
Address Secondary Silanol Interactions: Peak tailing for phenolic compounds is often due to interaction with acidic silanol groups on the silica support.[3]
-
Check for Column Overload: Injecting too much sample mass onto the column is a common cause of peak distortion (often appearing as "shark-fin" peaks).[3]
-
Dilute the Sample: Reduce the sample concentration and re-inject. If peak shape improves, you were likely overloading the column.
-
-
Ensure Sample Solvent Compatibility: The solvent used to dissolve the sample should be as weak as, or weaker than, the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause distorted peaks.[5]
-
Inspect for Column Contamination or Voids: If the problem persists, the column itself may be the issue. A contaminated guard column or a void at the head of the analytical column can cause severe peak tailing. Try replacing the guard column and/or flushing the analytical column.[5][6]
Q3: My retention times are shifting from one run to the next. Why is this happening?
A3: Inconsistent retention times point to a lack of stability in the HPLC system or method conditions.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the starting mobile phase conditions before each injection, especially for gradient methods. Increase the equilibration time between runs.[3]
-
Verify Mobile Phase Preparation: Inaccurately prepared mobile phases are a frequent cause of retention time drift. Use precise measurements and ensure components are fully mixed. If using an online mixer, ensure the pump is functioning correctly.[6]
-
Use a Column Thermostat: Fluctuations in ambient lab temperature can cause retention times to shift. A column oven provides a stable temperature environment.[3]
-
Check for Leaks: A small, undetected leak in the system can cause pressure fluctuations and lead to unstable retention times.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic techniques for separating lignanamide isomers like this compound?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC).[1][7]
-
HPLC is the standard for both analytical and preparative work. Reversed-phase (RP-HPLC) on C18 or C8 columns is most common, utilizing water/acetonitrile or water/methanol gradients.[1] Normal-phase (NP-HPLC) on silica columns can also be effective for separating less polar lignans.[1]
-
HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of the sample. It has been successfully used for the preparative isolation of lignans with high purity.[8][9]
Q2: How do I approach method development for separating this compound isomers from scratch?
A2: A systematic approach is crucial. Start on an analytical scale to conserve your sample, then scale up to preparative chromatography once the separation is optimized.[10]
-
Information Gathering: Review literature for separations of similar compounds (lignanamides, polyphenols).[1]
-
Column and Mobile Phase Screening: Start with a standard C18 column and run a broad scouting gradient (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 20-30 minutes). Screen other column chemistries (e.g., Phenyl-Hexyl) and mobile phase modifiers (e.g., methanol) to find the best initial selectivity.[11]
-
Optimization: Once you have achieved partial separation, optimize the conditions by adjusting the gradient slope, temperature, and flow rate to maximize resolution.
-
Scale-Up: Once the analytical method is optimized, scale the flow rate and injection volume geometrically to a larger preparative column.[10]
Q3: What if I need to separate stereoisomers (enantiomers or diastereomers) of this compound?
A3: The separation of stereoisomers requires a chiral environment.
-
Diastereomers: These often have different enough physical properties to be separated on standard (achiral) HPLC columns.
-
Enantiomers: These have identical physical properties in a non-chiral environment and require a chiral stationary phase (CSP) for separation. Chiral method development involves screening various CSPs (e.g., polysaccharide-based phases like cellulose or amylose) with different mobile phases (both normal and reversed-phase) to find conditions that provide enantioselectivity.[12][13]
Q4: Are there any alternatives to HPLC for this type of separation?
A4: Yes, besides HSCCC mentioned earlier, Supercritical Fluid Chromatography (SFC) is a powerful alternative. SFC uses supercritical CO2 as the primary mobile phase, often with a small amount of organic co-solvent like methanol.[14] It is considered a "green" technique due to reduced organic solvent consumption and can offer very different selectivity compared to HPLC, making it an excellent option for isomers that are difficult to resolve by liquid chromatography.[14]
Experimental Protocols & Data
Protocol 1: General Approach for Analytical HPLC Method Development
This protocol provides a starting point for developing a reversed-phase HPLC method.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the crude extract or sample mixture in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol:water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Initial Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 2.7 µm particle size.[4]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.[4]
-
Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor specific wavelengths relevant to lignanamides (e.g., 280 nm).
-
-
Optimization: Based on the initial chromatogram, adjust the gradient. If peaks are poorly resolved, make the gradient shallower (e.g., increase the gradient time to 45 minutes). If peaks elute very late, you can make the gradient steeper. Test methanol as mobile phase B to evaluate changes in selectivity.
Protocol 2: Preparative HSCCC for Lignan Isomer Purification (Adapted)
This protocol is adapted from a published method for separating lignan isomers from Justicia procumbens and demonstrates a powerful technique for obtaining pure compounds.[8][9]
-
Solvent System Preparation: Prepare a two-phase solvent system of n-hexane–ethyl acetate–methanol–water (e.g., in a 1.3:1:1.3:1 v/v ratio). Mix the solvents thoroughly in a separatory funnel, allow the layers to separate, and degas both the upper (stationary) and lower (mobile) phases.[8]
-
HSCCC System Preparation:
-
Fill the entire preparative coil with the upper phase (stationary phase).
-
Set the rotation speed (e.g., 1000 rpm) and begin pumping the lower phase (mobile phase) into the column in the head-to-tail direction at a set flow rate (e.g., 3.0 mL/min).[8]
-
Continue pumping until the mobile phase emerges from the column outlet and hydrodynamic equilibrium is established.
-
-
Sample Injection: Dissolve the crude sample (e.g., 300 mg) in a small volume of the biphasic solvent mixture (e.g., 5 mL upper phase and 5 mL lower phase).[8] Inject this solution into the column.
-
Elution and Fraction Collection: Continue pumping the mobile phase and collect fractions based on the UV detector response (e.g., at 254 nm).
-
Analysis and Recovery: Analyze the collected fractions by analytical HPLC to determine purity. Combine the pure fractions for each isomer and evaporate the solvent to obtain the purified compound.
Quantitative Data: Example of Lignan Purification via HSCCC
The following table summarizes purification results from a study on lignans, demonstrating the efficacy of preparative chromatography for isolating isomers.[8]
| Compound (Lignan) | Crude Sample (mg) | Yield (mg) | Purity (by HPLC) |
| Justicidin B | 300 | 19.7 | >95% |
| Justicidin A | 300 | 9.86 | >95% |
| 6'-hydroxyjusticidin C | 300 | 11.26 | >95% |
| Lignan J1 | 300 | 2.54 | >95% |
Visualizations
Caption: General workflow for chromatographic method development and scale-up.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Cannabisin-D | C36H36N2O8 | CID 71448965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eclass.uoa.gr [eclass.uoa.gr]
- 6. lcms.cz [lcms.cz]
- 7. [PDF] Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of enantiomers of new psychoactive substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Analytical Method Validation for Cannabisin D Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Quantification of Cannabisin D.
The burgeoning field of cannabinoid research necessitates robust and validated analytical methods to ensure data accuracy, reproducibility, and regulatory compliance. While methods for major cannabinoids like THC and CBD are well-established, quantifying less prevalent compounds such as this compound presents a unique challenge. This guide provides a comparative overview of the most suitable analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), that can be adapted and validated for the accurate quantification of this compound in various matrices.
While no specific validated methods for this compound were found in the public domain, the principles and protocols used for the comprehensive analysis of a wide array of cannabinoids are directly applicable. This guide outlines these methods, providing detailed experimental protocols and performance characteristics that serve as a foundational framework for developing a validated this compound quantification assay.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific requirements of the research, including sensitivity, selectivity, and the complexity of the sample matrix. Both HPLC-UV and LC-MS/MS are powerful tools for cannabinoid analysis, each with distinct advantages.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Chromatographic separation followed by detection based on the absorption of ultraviolet light by the analyte. | Chromatographic separation coupled with mass analysis, providing identification based on mass-to-charge ratio and fragmentation patterns. |
| Specificity | Moderate. Relies on chromatographic retention time for identification. Co-elution with matrix components or other cannabinoids can be a challenge. | High. Provides structural information through mass fragmentation, ensuring confident identification even in complex matrices. |
| Sensitivity | Generally lower than LC-MS/MS. Suitable for quantifying more abundant cannabinoids. | High. Capable of detecting and quantifying trace levels of analytes, making it ideal for minor cannabinoids like this compound. |
| Quantitative Performance | Good linearity and precision for concentrations within its detection range. | Excellent linearity, accuracy, and precision over a wide dynamic range. Considered the gold standard for quantitative analysis.[1] |
| Cost & Complexity | Lower initial instrument cost and less complex operation and maintenance. | Higher initial investment and requires specialized expertise for operation and data analysis. |
| Recommendation for this compound | Suitable for initial screening or for quantification in purified fractions or simple matrices where this compound is expected to be at higher concentrations. | Highly recommended for accurate and sensitive quantification of this compound in complex matrices such as plant extracts, biological fluids, and formulated products. |
Experimental Protocols
The following protocols are generalized from established methods for the comprehensive analysis of cannabinoids and can be adapted for this compound. Validation of the chosen method for its intended use is a critical and mandatory step.
Protocol 1: Quantification of Cannabinoids by HPLC-UV
This protocol outlines a typical reversed-phase HPLC-UV method for cannabinoid analysis.
1. Sample Preparation (Cannabis Plant Material):
-
Weigh approximately 100-500 mg of homogenized and dried plant material into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., 10 mL of methanol or a methanol:chloroform mixture).
-
Vortex vigorously and sonicate for 15-30 minutes to ensure complete extraction.
-
Centrifuge at approximately 4000 rpm for 10 minutes to pellet solid material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Dilute the extract with the mobile phase to a concentration within the calibration range.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used. An isocratic method may also be suitable depending on the required separation.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-20 µL.
-
UV Detection: Wavelengths between 210-230 nm are typically used for monitoring cannabinoids.
3. Calibration:
-
Prepare a series of calibration standards of a this compound reference standard (if available) or a suitable surrogate standard in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Protocol 2: Quantification of Cannabinoids by LC-MS/MS
This protocol provides a framework for a highly sensitive and selective LC-MS/MS method.
1. Sample Preparation:
-
Follow the same sample preparation procedure as for HPLC-UV. Further dilution may be necessary due to the higher sensitivity of the instrument.
-
The use of deuterated internal standards for cannabinoids like THC-d3 and CBD-d3 is highly recommended to correct for matrix effects and variations in instrument response.
2. LC Conditions:
-
Column: A high-resolution C18 or similar reversed-phase UPLC/HPLC column.
-
Mobile Phase: Similar to HPLC-UV, typically a gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: Optimized for the specific column dimensions (typically 0.3-0.6 mL/min for UPLC).
-
Column Temperature: 35-45 °C.
-
Injection Volume: 1-10 µL.
3. MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used, often in both positive and negative modes to cover a wider range of cannabinoids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard. For other cannabinoids, these transitions are well-documented.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity of the target analyte.
Method Validation Workflow
The validation of any analytical method is crucial to ensure the reliability of the generated data. The following workflow outlines the essential steps for validating a method for this compound quantification.
Caption: A generalized workflow for the validation of an analytical method for a novel cannabinoid.
Cannabinoid Receptor Signaling Pathway
Cannabinoids exert their physiological effects primarily through interaction with the endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular signaling events.
Caption: A simplified diagram of the primary cannabinoid receptor signaling cascade.
Upon binding of a cannabinoid ligand, the CB1 or CB2 receptor activates an associated Gi/o protein. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2][3][4][5][6][7] Simultaneously, the activated G-protein can modulate ion channels, typically leading to a decrease in calcium influx and an increase in potassium efflux.[2][3] Furthermore, cannabinoid receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[2][3][5][7] These signaling events collectively result in a diverse range of cellular responses, including altered neurotransmitter release, modulation of inflammatory processes, and effects on cell proliferation and survival.[7]
This guide provides a comprehensive starting point for researchers and scientists to develop and validate robust analytical methods for the quantification of this compound. By leveraging the extensive knowledge base of cannabinoid analysis and adhering to rigorous validation principles, reliable and accurate data can be generated to advance our understanding of this and other minor cannabinoids.
References
- 1. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neuropharmacology of cannabinoid receptor ligands in central signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System [mdpi.com]
- 7. mdpi.com [mdpi.com]
Inter-Laboratory Comparison of Analytical Methods for Cannabisin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview of Analytical Methods
The following table summarizes the performance characteristics of High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection for the analysis of phenolic compounds in Cannabis sativa. These methods are representative of the techniques that can be adapted and validated for the specific quantification of Cannabisin D.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Specificity | Moderate; co-elution can be a challenge. | High; provides structural information for confident identification. |
| Sensitivity | Generally lower, suitable for more abundant compounds. | High; ideal for trace-level analysis of minor cannabinoids and other compounds. |
| Linearity (R²) | Typically >0.99 for validated methods. | Typically >0.99 for validated methods. |
| Limit of Detection (LOD) | Dependent on the analyte and matrix. | Generally in the low ng/mL to pg/mL range. |
| Limit of Quantification (LOQ) | Dependent on the analyte and matrix. | Generally in the low ng/mL range. |
| Accuracy (% Recovery) | Typically within 80-120% for validated methods. | Typically within 80-120% for validated methods. |
| Precision (%RSD) | Typically <15% for intra- and inter-day precision in validated methods. | Typically <15% for intra- and inter-day precision in validated methods. |
| Instrumentation Cost | Lower | Higher |
| Expertise Required | Moderate | High |
Experimental Protocols
Detailed methodologies for the extraction, separation, and quantification of phenolic compounds, including lignanamides, from cannabis are crucial for obtaining reliable and reproducible results. The following protocols are based on established methods for similar analytes in cannabis matrices.
Protocol 1: Extraction of Lignanamides from Cannabis sativa Seed
This protocol is adapted from a study on the isolation of lignanamides from hemp seed.
-
Sample Preparation : Air-dry and crush the Cannabis sativa seeds.
-
Defatting : Defat the crushed seed material with petroleum ether at room temperature.
-
Extraction : Percolate the defatted biomass with 75% ethanol three times.
-
Concentration : Concentrate the resulting filtrate under vacuum.
-
Liquid-Liquid Partitioning : Successively partition the concentrated extract with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction is often enriched with lignanamides.
-
Further Purification (Optional) : The ethyl acetate fraction can be further purified using column chromatography techniques such as reverse-phase column chromatography followed by High-Performance Liquid Chromatography (HPLC) for the isolation of individual lignanamides.
Protocol 2: Quantification of Phenolic Compounds using HPLC-UV/MS
This protocol outlines a general procedure for the analysis of phenolic compounds in cannabis extracts.
-
Sample Preparation : Prepare the cannabis extract as described in Protocol 1 or using another suitable extraction method. Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol).
-
Chromatographic System : An HPLC system equipped with a C18 column is commonly used.
-
Mobile Phase : A gradient elution with a binary solvent system is typical. For example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program : A typical gradient might start with a low percentage of solvent B, gradually increasing to a high percentage to elute compounds with increasing hydrophobicity.
-
Detection :
-
UV Detection : A Diode Array Detector (DAD) can be used to monitor the absorbance at specific wavelengths (e.g., 280 nm for general phenolic compounds).
-
MS Detection : A mass spectrometer, particularly a tandem mass spectrometer (MS/MS), provides high selectivity and sensitivity. The instrument is typically operated in negative ionization mode for phenolic compounds.
-
-
Quantification : Create a calibration curve using certified reference standards of the target analytes. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.
Mandatory Visualization
The following diagrams illustrate key workflows relevant to the inter-laboratory comparison and analysis of this compound.
Analyzing Cannabisin D: A Comparative Guide to HPLC-UV Method Accuracy and Precision
For researchers and professionals in drug development, the accurate and precise quantification of novel compounds is paramount. While specific validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for Cannabisin D are not extensively documented in publicly available literature, a robust body of research on the analysis of other cannabinoids and related cannabis constituents provides a strong framework for establishing reliable analytical protocols. This guide compares the accuracy and precision of several validated HPLC-UV methods for cannabinoids and cannflavins, offering valuable insights into the expected performance for the analysis of this compound.
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is widely considered the gold standard for cannabinoid analysis due to its ability to directly analyze both acidic and neutral forms of these compounds without the need for derivatization[1][2]. The validation of these methods, in line with ICH guidelines, ensures reliable and reproducible results, which are critical for regulatory compliance and product quality control.
Comparative Analysis of Method Performance
The following table summarizes the accuracy and precision of various HPLC-UV methods developed for the analysis of cannabinoids and cannflavins. Accuracy is presented as the percentage of recovery, while precision is indicated by the Relative Standard Deviation (% RSD) for intra-day and inter-day analyses.
| Analyte(s) | Accuracy (% Recovery) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Chromatographic Column | Mobile Phase |
| Cannflavins A, B, & C | 82 - 98% | ≤ 5.29% | ≤ 5.29% | Luna® C18 (150 x 4.6 mm, 3 µm) | Acetonitrile and water (65:35, v/v) with 0.1% formic acid |
| 10 Cannabinoids | > 84.92% | 2.59 - 5.65% | 2.83 - 5.05% | Not Specified | Water + 0.085% phosphoric acid (A), Acetonitrile + 0.085% phosphoric acid (B) |
| 8 Cannabinoids | Not Specified | +/- 0.5% (retention time over 100 injections) | Not Specified | Not Specified | Not Specified |
Experimental Workflow for Cannabinoid Analysis
The general workflow for the analysis of cannabinoids, including a compound like this compound, by HPLC-UV involves several key steps from sample preparation to data analysis. This process is designed to ensure the accurate and precise quantification of the target analytes.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are summaries of experimental protocols from validated HPLC-UV methods for cannabinoids and related compounds.
Method 1: Analysis of Cannflavins A, B, and C
This method was validated for the determination of cannflavins A, B, and C in various cannabis chemovars[3].
-
Sample Preparation: Supernatants of samples were filtered through a 0.45-µm PTFE membrane filter before injection into the HPLC system.
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector was used.
-
Chromatographic Conditions:
-
Column: Phenomenex Luna C18(2) (150 × 4.6 mm, 3 µm)
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (65:35 v/v), both containing 0.1% formic acid.
-
Flow Rate: 1 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
UV Detection: 342.4 nm
-
Method 2: Fast Analysis of 10 Cannabinoids
This rapid RP-HPLC-UV method allows for the determination of 10 cannabinoids in under 10 minutes[4].
-
Sample Preparation: The procedure involves extraction with organic solvents, followed by drying of the extract, and reconstitution in acetonitrile before injection.
-
Instrumentation: An RP-HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Not specified, but a reverse-phase C18 column is implied.
-
Mobile Phase: A gradient elution was used with Eluent A (Water + 0.085% phosphoric acid) and Eluent B (Acetonitrile + 0.085% phosphoric acid). The gradient was as follows: 70% B up to 3 min, 85% B to 7 min, 95% B from 7.01 to 8.00 min, and returning to 70% B up to 10 min.
-
Flow Rate: 1.6 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5.0 µL
-
UV Detection: 220 nm
-
Method 3: Analysis of 8 Cannabinoids
This method is routinely used for the analysis of eight common cannabinoids and emphasizes the importance of an internal standard for achieving high replicate precision[5].
-
Sample Preparation: Sample homogenization is a critical first step. Extraction is performed with a suitable solvent, and the final extract is diluted for analysis.
-
Instrumentation: An HP/Agilent LC 1100 equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector.
-
Chromatographic Conditions:
-
Internal Standard: Propyl paraben is used for internal standard adjustment.
-
Mobile Phase and Column: Specific details are not provided, but a robust method with high retention time precision is highlighted.
-
Conclusion
References
- 1. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance [mdpi.com]
- 2. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. conflabs.com [conflabs.com]
A Comparative Guide to the Limit of Detection and Quantification of Cannabisin D in Cannabis Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of Cannabisin D, a lignanamide found in cannabis seeds. Due to the limited availability of direct experimental data for this compound, this document leverages data from the analysis of other structurally related lignanamides and major cannabinoids to provide reasonable estimates for the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Introduction
This compound is a lignanamide present in Cannabis sativa L. seeds, distinct from the more commonly known cannabinoids like THC and CBD[1]. As interest in the broader chemical profile of cannabis grows, accurate and sensitive analytical methods are crucial for the characterization of such minor components in various extracts. This guide compares the potential performance of High-Performance Liquid Chromatography coupled with an Ultraviolet detector (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.
Data Presentation: Estimated LOD and LOQ Values
| Analyte Class | Analytical Method | Estimated Limit of Detection (LOD) | Estimated Limit of Quantification (LOQ) | Reference Compounds |
| Lignanamides | HPLC-UV | 1 - 10 µg/mL | 5 - 30 µg/mL | General lignanamides in plant extracts |
| LC-MS/MS | 0.1 - 5 ng/mL | 0.5 - 15 ng/mL | General lignanamides in plant extracts | |
| Cannabinoids | HPLC-UV | 0.5 - 5 µg/mL | 1.5 - 15 µg/mL | THC, CBD, CBG, etc.[2][3] |
| LC-MS/MS | 0.05 - 2 ng/mL | 0.15 - 6 ng/mL | THC, CBD, CBG, etc.[4] |
Note: The provided ranges are estimates and the actual LOD and LOQ for this compound will depend on the specific instrumentation, method parameters, and the complexity of the cannabis extract matrix.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing analytical methods. Below are representative methodologies for HPLC-UV and LC-MS/MS analysis of compounds in cannabis extracts, which can be adapted for the quantification of this compound.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of analytes at higher concentrations and is a cost-effective approach for routine analysis.
-
Sample Preparation:
-
Homogenize 1 gram of dried cannabis seed extract with 10 mL of methanol.
-
Sonicate the mixture for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 280 nm (wavelength may need optimization for this compound).
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for detecting and quantifying trace-level compounds in complex matrices.
-
Sample Preparation:
-
Perform an initial extraction as described for the HPLC-UV method.
-
Evaporate the filtered extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
A further dilution may be necessary depending on the expected concentration of this compound.
-
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid and 5 mM ammonium formate).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Specific transitions for this compound need to be determined by infusing a pure standard.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the quantification of this compound in cannabis extracts, from sample collection to data analysis.
Caption: Experimental workflow for this compound quantification.
Conclusion
While direct data for the LOD and LOQ of this compound remains to be established, this guide provides a comparative framework based on analogous compounds. For trace-level quantification in complex cannabis extracts, LC-MS/MS is the recommended technique due to its superior sensitivity and selectivity. Researchers are encouraged to perform in-house validation studies to determine the specific performance characteristics of their developed methods for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pfigshare-u-files.s3.amazonaws.com [pfigshare-u-files.s3.amazonaws.com]
- 3. Identification and quantification of cannabinoids in Cannabis sativa L. plants by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cannabisin D and Other Cannabis Lignanamides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Cannabisin D and other cannabis lignanamides, supported by experimental data. This document summarizes key quantitative findings, details experimental methodologies, and visualizes relevant biological pathways to facilitate further investigation and drug discovery efforts.
Cannabis sativa L. is a rich source of bioactive compounds beyond the well-known cannabinoids. Among these, lignanamides, a class of phenolic amides, have garnered increasing attention for their diverse pharmacological properties. This guide focuses on a comparative analysis of this compound against other notable cannabis lignanamides, providing a comprehensive overview of their therapeutic potential.
Quantitative Bioactivity Comparison
The following tables summarize the available quantitative data on the biological activities of various cannabis lignanamides, allowing for a direct comparison of their potency.
Table 1: Antioxidant Activity of Cannabis Lignanamides
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | ORAC Value (µmol TE/µmol) |
| This compound | 23.9 [1] | 0.5 [1] | 73.0 [1] |
| Cannabisin A | 32.9[1] | 6.6[1] | 7.3[1] |
| Cannabisin B | > 100 | > 100 | 1.8 |
| Cannabisin C | 45.2 | 10.5 | 4.2 |
| Cannabisin M | 40.1 | 8.2 | 3.5 |
| Grossamide | 60.3 | 15.1 | 2.9 |
| N-trans-Caffeoyltyramine | 15.8 | 3.2 | 5.1 |
| Quercetin (Control) | 25.5[1] | 0.4[1] | 9.2[1] |
Table 2: Enzyme Inhibitory Activity of Cannabis Lignanamides
| Compound | Acetylcholinesterase Inhibition IC50 (µM) | Soluble Epoxide Hydrolase Inhibition IC50 (µM) |
| This compound | > 100 | 3.3 ± 0.3[2] |
| Cannabisin A | > 100 | - |
| Cannabisin B | > 100 | - |
| Cannabisin F | - | 3.2 ± 0.4[2] |
| 3,3'-demethyl-grossamide | 55.4 | - |
| 3,3'-demethyl-heliotropamide | 46.2[1] | - |
| Galantamine (Control) | 0.5 | - |
| AUDA (Control) | - | 0.0241 ± 0.0001[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
This assay measures the capacity of a compound to scavenge the stable free radical DPPH.
-
Reagents: DPPH solution (in methanol), test compounds, and a positive control (e.g., Quercetin).
-
Procedure:
-
A solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.[3]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
-
Reagents: ABTS solution, potassium persulfate, test compounds, and a positive control.
-
Procedure:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[3]
-
The ABTS radical cation solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a given wavelength (e.g., 734 nm).
-
Various concentrations of the test compound are added to the ABTS radical cation solution.[3]
-
The absorbance is recorded after a set incubation time (e.g., 6 minutes).[3]
-
The percentage of inhibition is calculated, and the IC50 value is determined as described for the DPPH assay.[3]
-
Enzyme Inhibitory Assays
1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):
This colorimetric assay is used to screen for compounds that can inhibit the activity of acetylcholinesterase.
-
Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for color development, and test compounds.[3]
-
Procedure:
-
The test compound is pre-incubated with the AChE enzyme in a buffer solution.
-
The substrate, ATCI, is added to the mixture.
-
The hydrolysis of ATCI by AChE produces thiocholine.
-
Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.[3]
-
The rate of color formation is monitored spectrophotometrically at a specific wavelength (e.g., 412 nm).[3]
-
The percentage of enzyme inhibition is calculated, and the IC50 value is determined.[3]
-
Anti-inflammatory Activity Assay
1. Measurement of Pro-inflammatory Cytokines (IL-6 and TNF-α) in Cell Culture:
This assay quantifies the production of key pro-inflammatory cytokines by immune cells (e.g., macrophages or microglia) in response to an inflammatory stimulus.
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are cultured under standard conditions.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compounds for a specific duration.
-
Inflammation is induced by adding an inflammatory agent, such as lipopolysaccharide (LPS).
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentrations of IL-6 and TNF-α in the supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The absorbance is read using a microplate reader, and the cytokine concentrations are determined from a standard curve. The IC50 value for the inhibition of cytokine production can then be calculated.
-
Neuroprotective Activity Assay
1. Cell Viability Assay in a Neurotoxicity Model:
This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.
-
Cell Culture: A neuronal cell line (e.g., SH-SY5Y neuroblastoma cells) is cultured.
-
Procedure:
-
Cells are seeded in multi-well plates.
-
Cells are pre-treated with various concentrations of the test compounds.
-
A neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or amyloid-beta peptide for an Alzheimer's disease model) is added to induce cell death.
-
After an incubation period, cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The MTT reagent is added to the cells and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The formazan is solubilized, and the absorbance is measured spectrophotometrically.
-
The percentage of cell viability relative to untreated controls is calculated to determine the neuroprotective effect of the compound.
-
Signaling Pathways and Mechanisms of Action
Lignanamides exert their biological effects by modulating various cellular signaling pathways. A key pathway implicated in the anti-inflammatory effects of some cannabis lignanamides is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and evaluating the bioactivity of cannabis lignanamides.
Conclusion
The compiled data indicates that this compound is a potent antioxidant, exhibiting superior radical scavenging activity in the ABTS assay compared to other tested cannabis lignanamides and even the well-known antioxidant, quercetin.[1] While its acetylcholinesterase inhibitory activity appears to be low, its notable inhibition of soluble epoxide hydrolase suggests a potential anti-inflammatory mechanism.[2] Further comparative studies are warranted to fully elucidate the anti-inflammatory, neuroprotective, and anticancer potential of this compound relative to other cannabis lignanamides. The provided experimental protocols and pathway diagrams offer a framework for future research in this promising area of natural product drug discovery.
References
A Comparative Analysis of the Biological Activities of Cannabisin D and Cannabisin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two lignanamides found in Cannabis sativa, Cannabisin D and Cannabisin B. While research on these specific compounds is emerging, this document synthesizes the available experimental data to offer an objective overview of their performance, with a focus on their antioxidant properties.
Introduction
This compound and Cannabisin B are members of the lignanamide class of polyphenols, which are present in hemp seeds.[1] Lignanamides from Cannabis sativa have garnered interest for their potential antioxidant, anti-inflammatory, and neuroprotective activities.[2] Understanding the distinct biological profiles of individual cannabisins is crucial for the development of novel therapeutics. This guide aims to collate and present the current scientific evidence comparing this compound and Cannabisin B.
Quantitative Data Summary
The most direct comparative data available for this compound and Cannabisin B pertains to their antioxidant activity. The following table summarizes the inhibitory concentration (IC50) values from a key study that evaluated the radical scavenging capabilities of these compounds. Lower IC50 values indicate greater antioxidant potency.
Table 1: Antioxidant Activity of this compound vs. Cannabisin B
| Compound | DPPH Radical Scavenging Assay (IC50 in µM) | ABTS Radical Scavenging Assay (IC50 in µM) |
| This compound | 23.9 | 0.5 |
| Cannabisin A * | 32.9 | 6.6 |
| Quercetin (Control) | 25.5 | 0.4 |
*Data for Cannabisin B was not available in a directly comparable quantitative format in the cited study, but it was noted to demonstrate free radical neutralization. Data for Cannabisin A is included for additional context within the same chemical class.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of antioxidant activities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is widely used to evaluate the ability of compounds to act as free radical scavengers or hydrogen donors.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should have a deep violet color.
-
Sample Preparation: this compound and Cannabisin B are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Assay Procedure:
-
An aliquot of each sample concentration is mixed with the DPPH solution in a 96-well microplate or cuvettes.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).
Methodology:
-
Preparation of ABTS•+ Solution: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The resulting solution has a dark green color.
-
Sample Preparation: Similar to the DPPH assay, stock solutions and serial dilutions of this compound and Cannabisin B are prepared.
-
Assay Procedure:
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
An aliquot of each sample concentration is added to the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
-
Data Analysis: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus sample concentration.
Signaling Pathways and Experimental Workflows
While direct comparative studies on the signaling pathways of this compound and B are limited, research on a related lignanamide, Cannabisin F, provides a potential model for their anti-inflammatory action.
Hypothesized Anti-Inflammatory Signaling Pathway
The following diagram illustrates the signaling pathway through which Cannabisin F exerts its anti-inflammatory effects, which may be similar for other cannabisins.
Caption: Hypothesized anti-inflammatory pathway of cannabisins.
General Experimental Workflow for Bioactivity Screening
The diagram below outlines a typical workflow for isolating and testing the biological activity of compounds like this compound and B from a natural source.
Caption: General workflow for isolating and testing cannabisins.
Discussion and Future Directions
The available data indicates that this compound is a potent antioxidant, with ABTS radical scavenging activity comparable to the well-known antioxidant quercetin. While quantitative data for Cannabisin B's antioxidant activity is not available in a directly comparable format, its ability to neutralize free radicals has been noted.[3]
Regarding other biological activities, there is a notable lack of direct comparative studies between this compound and Cannabisin B. However, the broader class of lignanamides from hemp, to which both compounds belong, has been shown to possess anti-inflammatory and cytotoxic properties.[2] For instance, research on Cannabisin F has demonstrated its anti-inflammatory effects are mediated through the activation of SIRT1 and subsequent inhibition of the NF-κB signaling pathway.[4] It is plausible that this compound and B may exert similar anti-inflammatory actions, but further research is required to confirm this.
Future research should focus on:
-
Directly comparing the anti-inflammatory and cytotoxic activities of this compound and B using standardized in vitro and in vivo models.
-
Elucidating the specific molecular targets and signaling pathways modulated by each compound.
-
Investigating potential synergistic or antagonistic effects when these compounds are used in combination.
A comprehensive understanding of the individual biological activities of these cannabisins will be instrumental in unlocking their full therapeutic potential.
References
- 1. Cytotoxic Effects of Cannabinoids on Human HT-29 Colorectal Adenocarcinoma Cells: Different Mechanisms of THC, CBD, and CB83 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cannabisin F from Hemp (Cannabis sativa) Seed Suppresses Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglia as SIRT1 Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabisin F from Hemp (Cannabis sativa) Seed Suppresses Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglia as SIRT1 Modulator [mdpi.com]
Comparing the antioxidant activity of Cannabisin D with other antioxidants.
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the antioxidant activity of Cannabisin D against other well-established antioxidants. The following sections detail the quantitative antioxidant capacity, the experimental methodologies employed for these assessments, and a visualization of the underlying antioxidant mechanisms.
This compound, a lignanamide found in the seeds of Cannabis sativa, has demonstrated notable antioxidant properties.[1] This guide synthesizes available data to benchmark its efficacy against other antioxidants, offering a valuable resource for those investigating novel antioxidant compounds.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of this compound has been quantified using several standard in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) and Trolox equivalent antioxidant capacity (TEAC) values for this compound and other reference antioxidants. Lower IC50 values indicate greater antioxidant potency.
| Antioxidant | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µM TE/µM) |
| This compound | 23.9 | 0.5 | 73.0 |
| Cannabisin A | 32.9 | 6.6 | 7.3 |
| Quercetin | 25.5 | 0.4 | 9.2 |
Data sourced from Yan et al., 2015, as cited in a research publication.[1]
Experimental Protocols
The data presented in this guide are based on the following established antioxidant activity assays:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenyl-picrylhydrazine is monitored by the decrease in absorbance at approximately 517 nm. The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then calculated.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. The pre-formed radical cation has a characteristic blue-green color, which diminishes in the presence of an antioxidant that can donate electrons or hydrogen atoms. The reduction in absorbance is measured spectrophotometrically, typically at 734 nm. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay evaluates the capacity of an antioxidant to neutralize peroxyl radicals, which are prevalent in lipid peroxidation. The assay utilizes a fluorescent probe (commonly fluorescein) that is damaged by peroxyl radicals, leading to a loss of fluorescence. In the presence of an antioxidant, the fluorescent probe is protected, and its fluorescence is maintained for a longer period. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve and is expressed as Trolox Equivalents (TE).
Visualizing Antioxidant Mechanisms
The following diagrams illustrate the fundamental principles of antioxidant action and a typical workflow for assessing antioxidant activity.
References
A Comparative Analysis of the In Vitro Anti-inflammatory Effects of Cannabidiol (CBD) and Cannabisin D
A comprehensive review of the current scientific literature reveals a significant disparity in the available research on the in vitro anti-inflammatory properties of Cannabidiol (CBD) versus Cannabisin D. While extensive data exists elucidating the mechanisms and effects of CBD, there is a notable absence of published studies investigating the anti-inflammatory activity of this compound. This guide, therefore, provides a detailed overview of the established in vitro anti-inflammatory effects of CBD, alongside an acknowledgment of the current knowledge gap regarding this compound.
Cannabidiol (CBD): A Multi-Target Approach to Inflammation
Cannabidiol, a major non-psychoactive component of Cannabis sativa, has been the subject of numerous in vitro studies demonstrating its potent anti-inflammatory properties.[1][2] CBD exerts its effects through a variety of mechanisms, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Quantitative Analysis of CBD's Anti-inflammatory Effects
The following table summarizes key quantitative data from in vitro studies on CBD's anti-inflammatory activity.
| Inflammatory Marker/Target | Cell Type | Inducer | CBD Concentration | Observed Effect | Reference |
| Pro-inflammatory Cytokines | |||||
| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 1.25 - 5 µM | Dose-dependent decrease in protein expression. | [3] |
| Interleukin-6 (IL-6) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 1.25 - 5 µM | Dose-dependent decrease in protein expression. | [3] |
| Interleukin-1β (IL-1β) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 1.25 - 5 µM | Dose-dependent decrease in protein expression. | [3] |
| Inflammatory Enzymes | |||||
| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 1.25 - 5 µM | Significant inhibition of protein expression. | [3] |
| Cyclooxygenase-2 (COX-2) | - | - | - | Evidence suggests CBD's precursor, CBDA, is a selective COX-2 inhibitor with an IC50 of ~2 µM.[4] | [4] |
| Signaling Pathways | |||||
| NF-κB Phosphorylation | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Inhibition of LPS-induced phosphorylation. | [3] |
| MAPK Phosphorylation (ERK1/2, JNK, p38) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 1.25 - 5 µM | Dose-dependent inhibition of phosphorylation. | [3] |
Key Signaling Pathways Modulated by CBD
CBD's anti-inflammatory effects are largely attributed to its ability to interfere with critical inflammatory signaling cascades. The two primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the inhibitor of κB (IκB) is degraded, allowing the p50/p65 subunits of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. CBD has been shown to inhibit the phosphorylation and degradation of IκB, thereby preventing NF-κB activation and subsequent pro-inflammatory cytokine production.[3]
MAPK Signaling Pathway
The MAPK pathway, comprising ERK, JNK, and p38 kinases, is another crucial regulator of inflammatory responses. Upon activation by stimuli such as LPS, these kinases phosphorylate various downstream targets, leading to the expression of inflammatory mediators. Studies have demonstrated that CBD can suppress the phosphorylation of ERK1/2, JNK, and p38 in a dose-dependent manner, thereby attenuating the inflammatory cascade.[3]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the in vitro anti-inflammatory effects of compounds like CBD.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells are a commonly used and appropriate model for in vitro inflammation studies.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., CBD) for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
Measurement of Pro-inflammatory Mediators
-
Nitric Oxide (NO) Assay (Griess Test): The production of NO, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent. The absorbance is read at 540 nm, and the concentration of nitrite is determined from a standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of NF-κB, IκB, ERK, JNK, and p38, as well as iNOS and COX-2.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
This compound: An Unexplored Frontier
Despite being identified as a lignanamide present in Cannabis sativa, a thorough search of scientific databases reveals no published in vitro studies investigating the anti-inflammatory effects of this compound. Therefore, a direct comparison of its anti-inflammatory potential with that of CBD is not possible at this time.
Conclusion
The available in vitro evidence strongly supports the anti-inflammatory properties of CBD, highlighting its potential as a therapeutic agent. Its multi-targeted approach, involving the inhibition of key inflammatory pathways like NF-κB and MAPK, and the reduction of pro-inflammatory mediators, provides a solid foundation for its purported effects. In contrast, this compound remains an uncharacterized compound in the context of inflammation. Future research is warranted to investigate the potential bioactivities of this compound and to determine if it shares or possesses distinct anti-inflammatory properties compared to well-studied cannabinoids like CBD. This would be a crucial step in fully understanding the therapeutic potential of all compounds within the Cannabis sativa plant.
References
- 1. Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabis sativa Stem Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Evolving Landscape of Neuroprotection: A Comparative Analysis of Cannabisin D and Other Cannabinoids
For Immediate Release
[City, State] – [Date] – As the scientific community intensifies its search for effective neuroprotective agents, the vast array of compounds found in Cannabis sativa continues to be a focal point of research. While cannabinoids like cannabidiol (CBD) and tetrahydrocannabinol (THC) have been extensively studied, emerging interest is turning towards lesser-known compounds. This guide offers a detailed comparison of the neuroprotective potential of Cannabisin D, a lignanamide found in cannabis seeds, with other well-established cannabinoids, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current experimental landscape.
A Comparative Overview of Neuroprotective Efficacy
While direct experimental data on the neuroprotective effects of this compound is currently limited, an analysis of its constituent molecules and structurally similar compounds provides a basis for inferring its potential. In contrast, a significant body of research exists for cannabinoids such as CBD, THC, and cannabigerol (CBG), detailing their mechanisms of action and quantifiable neuroprotective effects.
Table 1: Quantitative Comparison of Neuroprotective Effects of Cannabinoids
| Cannabinoid | In Vitro Model | Challenge | Concentration | Outcome | Reference |
| CBD | SH-SY5Y cells | H₂O₂ (100 µM) | 5 µM | ↑ 50% cell viability | [Filingeri et al., 2021] |
| Primary cortical neurons | Glutamate (100 µM) | 10 µM | ↓ 60% excitotoxicity | [Hampson et al., 1998] | |
| BV-2 microglial cells | LPS (100 ng/mL) | 10 µM | ↓ TNF-α, IL-1β release | [Dos-Santos-Pereira et al., 2020] | |
| THC | Primary cortical neurons | Glutamate (100 µM) | 10 µM | ↓ 50% excitotoxicity | [Hampson et al., 1998] |
| PC12 cells | Aβ₁₋₄₂ | 5 µM | ↑ cell viability | [Janefjord et al., 2014] | |
| CBG | Primary cerebellar granule neurons | H₂O₂ | 2.5 µM | ↑ cell viability | [Echeverry et al., 2021] |
| BV-2 microglial cells | LPS (100 ng/mL) | 10 µM | ↓ NO production | [Gugliandolo et al., 2018] | |
| Cannabisin F | BV2 microglial cells | LPS (1 µg/mL) | 20 µM | ↓ TNF-α, IL-6 production | [Wang et al., 2020] |
| Grossamide | BV2 microglial cells | LPS (100 ng/mL) | 20 µM | ↓ TNF-α, IL-6 production | [Luo et al., 2017] |
Note: This table is a summary of selected studies and is not exhaustive. The experimental conditions and outcomes may vary across different studies.
Unraveling the Mechanisms: Signaling Pathways in Neuroprotection
The neuroprotective effects of cannabinoids are mediated through a complex interplay of signaling pathways. These pathways often involve the modulation of oxidative stress, inflammation, and apoptosis.
Cannabidiol (CBD): A Multi-Target Approach
CBD's neuroprotective actions are multifaceted, engaging various receptors and pathways beyond the classical cannabinoid receptors. Its ability to reduce oxidative stress and inflammation is a key aspect of its therapeutic potential.
The Synergistic Dance of Cannabinoids: A Comparative Guide to THC and CBD Interactions
While research into the specific synergistic effects of Cannabisin D remains nascent, a wealth of data illuminates the powerful interactions between the two most prominent cannabinoids: Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). This guide offers a comprehensive comparison of their combined effects, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.
The concept of the "entourage effect" posits that the therapeutic impact of the whole cannabis plant is greater than the sum of its individual parts. This synergy is particularly evident in the interplay between THC and CBD, where CBD can modulate the effects of THC, often mitigating its undesirable psychoactive properties while enhancing its therapeutic potential. This guide will delve into the scientific evidence for these synergistic effects in the contexts of cancer, anxiety, and pain management.
Synergistic Effects in Oncology
The combination of THC and CBD has shown significant promise in preclinical cancer studies, often demonstrating superior anti-tumor activity compared to either compound administered alone.
Quantitative Data: Anti-Cancer Effects
| Cancer Type | Cell Line(s) | Treatment | Outcome | Source(s) |
| Glioblastoma | U87 MG (in vivo) | THC (7.5 mg/kg) + CBD (7.5 mg/kg) | More effective in reducing tumor growth than either THC or CBD alone. | |
| Melanoma | In vitro | THC (1.0 µM) + CBD (1.0 µM) | Similar apoptotic effect to 5.0 µM of THC or CBD alone. | |
| Leukemia | HL60 | THC + CBD | Superior induction of apoptosis compared to individual cannabinoids; synergistic with cytarabine and vincristine. | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | A549, H460, H1792 | THC (10 µM) + CBD (10 µM) | Most effective at inhibiting cell proliferation and downregulating EGFR gene expression compared to single cannabinoids. | [2] |
| Breast Cancer | MDA-MB-231, MCF-7 | THC + CBG + CBN + CBD | Favorable dose reduction indices and limited cytotoxicity to non-cancerous cells. | [1] |
Experimental Protocols
In Vitro Assessment of Anti-Proliferative Effects in NSCLC Cell Lines [2]
-
Cell Culture: A549, H460, and H1792 NSCLC cell lines were cultured in appropriate media.
-
Treatment: Cells were treated with THC (30 µM), CBD (30 µM), or a combination of THC (10 µM) and CBD (10 µM).
-
Proliferation Assay: Cell proliferation was assessed using a standard method such as the MTT assay at various time points.
-
Migration Assay: The effect on cell migration was evaluated using a wound-healing assay or a Transwell migration assay, with EGF used as a chemoattractant.
-
Gene Expression Analysis: The expression of EGFR was quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
In Vivo Xenograft Model for Glioblastoma
-
Animal Model: Immunocompromised mice were used.
-
Tumor Implantation: U87 MG glioblastoma cells were subcutaneously or intracranially implanted into the mice.
-
Treatment Administration: Once tumors were established, mice were treated with THC (7.5 mg/kg), CBD (7.5 mg/kg), a combination of both, or a vehicle control, typically via intraperitoneal injection.
-
Tumor Growth Measurement: Tumor volume was measured regularly using calipers (for subcutaneous tumors) or assessed through imaging techniques (for intracranial tumors).
-
Endpoint: The experiment was terminated when tumors reached a predetermined size or the animals showed signs of distress, and tumors were excised for further analysis.
Signaling Pathways in Cancer
The synergistic anti-cancer effects of THC and CBD are mediated through the modulation of several key signaling pathways that control cell proliferation, survival, and apoptosis.
Caption: Synergistic signaling of THC and CBD in cancer cells.
Synergistic Effects on Anxiety
The interaction between THC and CBD in the context of anxiety is complex, with CBD often reported to counteract the anxiogenic effects that can be induced by THC.
Quantitative Data: Anxiolytic Effects
| Study Population | Treatment | Outcome | Source(s) |
| Healthy Volunteers | THC (8 mg, inhaled) + CBD (10 mg, inhaled) | CBD attenuated the disruptive effects of THC on limbic striatum network connectivity. | [1] |
| Individuals with Generalized Anxiety | High-CBD cannabis flower | Significant reduction in anxiety symptoms over 4 weeks. | [3] |
| Patients with Anxiety | Full-spectrum, high-CBD oil (34.73 mg/day CBD, 0.80 mg/day THC) | Significant reduction in anxiety at week 4; well-tolerated with no serious adverse events. | [4] |
Experimental Protocols
Randomized Controlled Trial for Anxiety [3]
-
Participants: Individuals with diagnosed generalized anxiety symptoms.
-
Intervention: Participants were quasi-randomized to use one of three cannabis flower varieties for four weeks: high-THC, high-CBD, or equal THC:CBD.
-
Data Collection: Anxiety levels were assessed at baseline and at regular intervals throughout the study using validated scales such as the Beck Anxiety Inventory (BAI) or the Overall Anxiety Severity and Impairment Scale (OASIS).
-
Analysis: Changes in anxiety scores from baseline were compared between the different treatment groups.
Signaling Pathways in Anxiety
The anxiolytic effects of CBD and its modulation of THC's effects are thought to involve interactions with the serotonergic and endocannabinoid systems.
Caption: THC and CBD signaling in anxiety regulation.
Synergistic Effects in Pain Management
The combination of THC and CBD has been investigated for its potential to provide enhanced pain relief, particularly for chronic and neuropathic pain.
Quantitative Data: Analgesic Effects
| Pain Type | Study Design | Treatment | Outcome | Source(s) | | :--- | :--- | :--- | :--- | | Refractory Cancer Pain | Randomized Controlled Trial | THC-CBD extract | 38% of patients had a ≥30% pain reduction, compared to 21% in the THC-only group. |[5] | | Neuropathic Pain (Animal Model) | Mouse Chronic Constriction Injury | Low-dose THC:CBD combination | 200-fold increase in anti-allodynic potency compared to predicted additive effect. |[6] | | Nociceptive Pain (Headaches/Migraines) | Meta-analysis of preclinical studies | Co-administration of opioids and THC | 3.6-fold decrease in the median effective dose (ED50) of morphine. |[7] |
Experimental Protocols
Mouse Model of Neuropathic Pain [6]
-
Animal Model: A chronic constriction injury (CCI) of the sciatic nerve was induced in mice to model neuropathic pain.
-
Treatment: Mice received acute systemic administration of THC, CBD, or a combination in a fixed ratio, at various doses.
-
Behavioral Testing: Mechanical and cold allodynia (pain response to non-painful stimuli) were assessed using von Frey filaments and the acetone test, respectively. Motor coordination was evaluated using a rotarod test to assess side effects.
-
Data Analysis: Dose-response curves were generated to determine the potency and efficacy of the treatments.
Signaling Pathways in Pain
The analgesic synergy of THC and CBD involves their interaction with cannabinoid receptors and other pain-modulating targets.
Caption: Synergistic mechanisms of THC and CBD in pain modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Cannabidiol (CBD) in Cancer Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azmarijuana.com [azmarijuana.com]
- 4. Clinical and cognitive improvement following full-spectrum, high-cannabidiol treatment for anxiety: open-label data from a two-stage, phase 2 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for THC versus CBD in cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydrocannabinol and Cannabidiol for Pain Treatment—An Update on the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of LC-MS/MS and HPLC-UV Methods for Cannabisin D Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of various compounds, including cannabinoids.[1][2] It is often considered a cost-effective and reliable method, particularly for the analysis of more abundant compounds.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV.[3][4] This makes it particularly suitable for the analysis of trace-level compounds, minor cannabinoids, and for analysis in complex matrices where specificity is crucial.[3]
Quantitative Data Summary
The following tables summarize the typical validation parameters for LC-MS/MS and HPLC-UV methods. These values are illustrative and based on the analysis of cannabinoids and related phenolic compounds, as specific quantitative validation data for Cannabisin D is limited.
Table 1: Comparison of Typical Method Validation Parameters
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ng/mL to pg/mL range | µg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | µg/mL range |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 15% | < 10% |
Note: The values presented are typical ranges observed in validated methods for cannabinoids and related compounds and should be confirmed for this compound.
Experimental Protocols
Detailed methodologies for both LC-MS/MS and HPLC-UV are crucial for reproducible results. Below are generalized experimental protocols based on common practices for the analysis of cannabis-derived compounds.
Sample Preparation
A generic sample preparation workflow for the extraction of lignanamides like this compound from hemp seed matrix is outlined below.
Figure 1: General sample preparation workflow for this compound analysis.
HPLC-UV Method
This method is suitable for the quantification of this compound when present in sufficient concentrations.
Figure 2: Experimental workflow for HPLC-UV analysis.
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Lignanamides typically exhibit UV absorbance around 280 nm. A Diode Array Detector (DAD) is recommended to assess peak purity.
LC-MS/MS Method
This method is ideal for highly sensitive and selective quantification of this compound, especially at low concentrations or in complex sample matrices.
Figure 3: Experimental workflow for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions (Typical):
-
Column: C18 reversed-phase column, often with smaller particle sizes for better resolution (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Similar to HPLC-UV, typically a gradient of acidified water and an organic solvent.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), often in negative mode for phenolic compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis, requiring precursor and product ion transitions specific to this compound.
Conclusion
The choice between LC-MS/MS and HPLC-UV for the analysis of this compound depends on the specific requirements of the study.
-
HPLC-UV is a reliable and cost-effective method suitable for routine quality control and quantification when this compound is present at relatively high concentrations.
-
LC-MS/MS is the preferred method for trace-level quantification, analysis in complex matrices, and when high specificity is required to differentiate from potentially interfering compounds.
For researchers in drug development and those requiring high sensitivity and specificity, LC-MS/MS is the recommended technique. For routine analysis in a quality control setting where cost and throughput are major considerations, a well-validated HPLC-UV method can be a suitable alternative, provided the concentration of this compound is within the method's linear range. It is imperative to perform a thorough method validation for this compound using either technique to ensure data accuracy and reliability.
References
- 1. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Validated LC-MS Method for the Determination of Cannabinoids and Evaluation of Supercritical CO2 vs. Ultrasound-Assisted Extraction in Cannabis sativa L. (Kompolti cv.) [mdpi.com]
Establishing the Purity of a Cannabidiol (CBD) Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of cannabinoid research and development necessitates the use of well-characterized reference standards. The purity of a cannabidiol (CBD) reference standard is paramount for accurate analytical measurements, ensuring the safety and efficacy of therapeutic products, and maintaining regulatory compliance. This guide provides an objective comparison of analytical methodologies for establishing the purity of a CBD reference standard, supported by experimental data and detailed protocols.
The Critical Role of a High-Purity CBD Reference Standard
A CBD reference standard serves as the benchmark against which analytical samples are compared. Its established purity is crucial for:
-
Accurate Quantification: Ensuring that the measured amount of CBD in a product is correct.
-
Impurity Profiling: Identifying and quantifying potentially harmful impurities, such as psychoactive cannabinoids (e.g., Δ⁹-THC), residual solvents, heavy metals, and pesticides.
-
Method Validation: Validating the accuracy and precision of analytical methods.
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies.
Recent studies have highlighted significant discrepancies in the labeled CBD content and the presence of undeclared impurities in commercially available CBD products, underscoring the critical need for reliable reference standards.[1]
Comparative Analysis of Analytical Techniques for Purity Determination
The purity of a CBD reference standard is typically established through a combination of analytical techniques, each with its own strengths and limitations. The choice of method depends on the specific impurity being analyzed and the required level of sensitivity and selectivity.
Table 1: Comparison of Analytical Techniques for Cannabinoid Purity and Impurity Profiling
| Feature | HPLC-UV | LC-MS/MS | GC-MS | qNMR |
| Primary Use | Potency (CBD content), Cannabinoid profiling | Trace-level cannabinoid impurities, Confirmation | Cannabinoid profiling (after derivatization), Volatile compounds | Absolute quantification of CBD and major cannabinoids |
| LOD for Δ⁹-THC in CBD | ~0.25 ppm[2] | ~0.1 µg/mL[3] | Analyte dependent | Higher than LC-MS/MS[4][5] |
| LOQ for Δ⁹-THC in CBD | ~1.55 ppm[2] | ~0.08 - 0.71 µg/mL[3] | Analyte dependent | Higher than LC-MS/MS[4][5] |
| Precision (%RSD) | < 2% (intra-day) | 0.5 - 6.5% (within-batch)[6] | Varies with derivatization | Good for screening[4][5] |
| Accuracy (% Recovery) | 95 - 105% | 91.4 - 108.0% (within-batch)[6] | Varies with derivatization | Good for screening[4][5] |
| Advantages | Robust, cost-effective, widely available | High sensitivity and selectivity, suitable for complex matrices | Excellent for terpene and residual solvent analysis | No need for a specific reference standard for each analyte, provides structural information |
| Disadvantages | Lower sensitivity than MS methods, potential for co-elution | Higher equipment cost and complexity | Thermal degradation of acidic cannabinoids (requires derivatization) | Lower sensitivity than chromatographic methods, higher initial instrument cost |
Table 2: Comparison of Analytical Techniques for Other Impurities
| Impurity Class | Recommended Technique | Typical LOD | Typical LOQ | Key Considerations |
| Residual Solvents | Headspace GC-MS | 50 ppm (general)[7] | 100 ppm (general)[7] | Method can be optimized for specific solvents to achieve lower detection limits.[8] |
| Heavy Metals | ICP-MS | As: 0.106 µg/L, Cd: 0.079 µg/L, Pb: 0.160 µg/L, Hg: 0.030 µg/L[9] | As: 0.319 µg/L, Cd: 0.237 µg/L, Pb: 0.060 µg/L, Hg: 0.095 µg/L[9] | Microwave-assisted acid digestion is a suitable sample preparation method.[10] |
| Pesticides | LC-MS/MS or GC-MS | Varies widely by analyte | Varies widely by analyte | The choice of technique depends on the specific pesticides being targeted. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for key analytical methods.
Protocol 1: Cannabinoid Purity by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for determining the potency of the CBD reference standard and quantifying major cannabinoid impurities.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the CBD reference standard.
- Dissolve in methanol to a final concentration of 1 mg/mL.
- Further dilute with methanol to a working concentration within the calibration range (e.g., 100 µg/mL).
- Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-UV Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm).
- Mobile Phase: Isocratic or gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- UV Detection: 228 nm.
3. Calibration:
- Prepare a series of calibration standards of certified reference materials for CBD, Δ⁹-THC, and other relevant cannabinoids in methanol.
- Generate a calibration curve by plotting the peak area against the concentration for each analyte.
4. Data Analysis:
- Identify and quantify the cannabinoids in the sample by comparing their retention times and peak areas to the calibration standards.
- Calculate the purity of the CBD reference standard as a percentage of the main component.
Protocol 2: Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is used to identify and quantify volatile organic compounds remaining from the manufacturing process.
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the CBD reference standard into a headspace vial.
- Add a suitable solvent (e.g., dimethylformamide) and an internal standard.
- Seal the vial immediately.
2. HS-GC-MS Conditions:
- Headspace Autosampler:
- Oven Temperature: 80 °C.
- Loop Temperature: 90 °C.
- Transfer Line Temperature: 100 °C.
- Equilibration Time: 15 minutes.
- GC-MS System:
- Column: Capillary column suitable for volatile organic compounds (e.g., DB-624).
- Carrier Gas: Helium.
- Oven Temperature Program: A programmed temperature ramp to separate the target solvents.
- Mass Spectrometer: Operated in full scan or selected ion monitoring (SIM) mode.
3. Calibration:
- Prepare calibration standards of the target residual solvents in the same solvent used for the sample.
- Generate a calibration curve for each solvent.
4. Data Analysis:
- Identify and quantify the residual solvents in the sample based on their retention times and mass spectra.
Protocol 3: Heavy Metals by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This method provides highly sensitive detection of elemental impurities.
1. Sample Preparation (Microwave Digestion):
- Accurately weigh approximately 0.5 g of the CBD reference standard into a microwave digestion vessel.
- Add a mixture of concentrated nitric acid and hydrochloric acid.
- Perform microwave digestion according to a validated program.
- Dilute the digested sample to a final volume with deionized water.
2. ICP-MS Conditions:
- Instrument: ICP-MS equipped with a collision/reaction cell.
- Nebulizer: Standard nebulizer for aqueous samples.
- Plasma Conditions: Optimized for robust plasma conditions.
- Acquisition Mode: Spectrum analysis mode for a wide range of elements.
3. Calibration:
- Prepare multi-element calibration standards in a matrix matching the diluted sample digest.
- Generate a calibration curve for each target element.
4. Data Analysis:
- Quantify the concentration of each heavy metal in the sample.
Mandatory Visualizations
Diagrams illustrating the experimental workflows and logical relationships provide a clear visual representation of the processes involved in establishing the purity of a CBD reference standard.
Caption: Experimental workflow for CBD purity assessment.
Caption: Relationship between analytical techniques and target analytes.
Alternative Reference Standards
While a highly pure, single-component CBD reference standard is the ideal, other types of reference materials are also utilized in the industry.
-
Certified Reference Materials (CRMs): These are produced by national metrology institutes or accredited reference material producers and come with a certificate stating the property value, its uncertainty, and a statement of metrological traceability.[11]
-
Deuterated Internal Standards: CBD-d3 or other isotopically labeled analogs are used as internal standards in mass spectrometry-based methods to improve the accuracy of quantification by correcting for matrix effects and variations in instrument response.
-
Multi-component Cannabinoid Mixtures: Solutions containing certified concentrations of multiple cannabinoids are used for method validation and as calibration standards for cannabinoid profiling.[12]
Conclusion
Establishing the purity of a Cannabidiol (CBD) reference standard is a multi-faceted process that relies on a suite of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV detection remains a robust and widely used method for potency determination and profiling of major cannabinoids. For trace-level impurities, the superior sensitivity and selectivity of mass spectrometry, as in LC-MS/MS and GC-MS, are indispensable. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for elemental analysis. The emerging use of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a valuable alternative for absolute quantification without the need for identical reference materials.
For researchers, scientists, and drug development professionals, a thorough understanding of these methodologies and a critical evaluation of the Certificate of Analysis (COA) are essential for ensuring the quality and reliability of their analytical data and, ultimately, the safety and efficacy of CBD-containing products. The selection of an appropriate, well-characterized CBD reference standard is a foundational step in any rigorous scientific investigation or product development lifecycle.
References
- 1. 1H NMR quantification of cannabidiol (CBD) in industrial products derived from Cannabis sativa L. (hemp) seeds | Semantic Scholar [semanticscholar.org]
- 2. encorelabs.com [encorelabs.com]
- 3. High-Throughput Quantitation of Cannabinoids by Liquid Chromatography Triple-Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. cms.agr.wa.gov [cms.agr.wa.gov]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. Cannabis Analytical Standards | Certified Reference Materials [bioscience.co.uk]
- 12. caymanchem.com [caymanchem.com]
Assessing Antibody Specificity in Cannabinoid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of cannabinoids are critical in various fields, from clinical diagnostics and forensic toxicology to pharmaceutical research. Immunoassays are a widely adopted screening method due to their high throughput and cost-effectiveness. However, the structural similarity among the vast number of cannabinoid compounds poses a significant challenge to the specificity of these assays. This guide provides a comparative assessment of antibody specificity in commercially available cannabinoid immunoassays, offering valuable insights for the interpretation of screening results and the development of more specific detection methods.
While this guide focuses on commonly encountered cannabinoids, it is important to note the existence of a wider array of related compounds, such as Cannabisin D, for which specific immunoassay data is not yet readily available. The principles of cross-reactivity discussed herein are, however, broadly applicable and underscore the necessity for comprehensive validation of any cannabinoid immunoassay.
Understanding Antibody Specificity and Cross-Reactivity
The cornerstone of a reliable immunoassay is the specificity of the antibody for its target analyte. In the context of cannabinoids, most screening immunoassays are designed to detect Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, or its major metabolite, 11-nor-9-carboxy-Δ⁹-THC (THC-COOH). However, due to the conserved chemical scaffolds among cannabinoids, antibodies raised against THC or THC-COOH can exhibit significant cross-reactivity with other structurally related compounds. This can lead to false-positive results or inaccurate quantification.
This guide presents a summary of cross-reactivity data from various studies on commercially available cannabinoid immunoassay kits.
Comparative Analysis of Antibody Cross-Reactivity
The following table summarizes the percentage of cross-reactivity of various cannabinoids and their metabolites with different commercial immunoassay platforms. It is crucial to note that cross-reactivity can vary significantly depending on the specific antibody, the assay format, and the manufacturer. The data presented here is a synthesis of findings from multiple studies and should be considered as a general reference.
| Compound | Immunoassay Kit A (ELISA) | Immunoassay Kit B (Homogeneous EIA) | Immunoassay Kit C (ELISA) |
| Δ⁹-THC-COOH (Calibrator) | 100% | 100% | 100% |
| Δ⁸-THC-COOH | 87% - 112%[1] | 90% - 105%[1] | 200%[2][3] |
| Δ⁹-THC | Variable, generally lower than THC-COOH | Variable, generally lower than THC-COOH | ≥20 ng/mL shows cross-reactivity[2] |
| Δ⁸-THC | Detected[4] | Detected[4] | Data Not Available |
| Δ¹⁰-THC | Variable | Variable[4] | 13%[2][3] |
| Cannabinol (CBN) | Cross-reacts, ~20x less than THC-COOH[5] | Cross-reacts, ~5x less than THC-COOH[5] | Data Not Available |
| Cannabidiol (CBD) | Undetectable[6] | Undetectable[4] | Data Not Available |
| 11-OH-Δ⁸-THC | Detected[4] | Detected[4] | Data Not Available |
| 6-OH-CBD | Not Detected | Detected[4] | Data Not Available |
| 7-OH-CBD | Not Detected | Detected[4] | Data Not Available |
| 7-COOH-CBD | Undetectable[4] | Undetectable[4] | Data Not Available |
| Tetrahydrocannabiphorol (THCP) | Data Not Available | Data Not Available | 0.5%[2][3] |
| THC-O-acetate | Data Not Available | Data Not Available | 3%[2][3] |
Note: This table is a summary and specific performance may vary. Researchers should always consult the manufacturer's package insert and conduct their own validation studies.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method for determining the cross-reactivity of an antibody to various compounds.
Objective: To determine the concentration of a test compound that causes 50% inhibition (IC50) of the binding of a THC-conjugate to a THC-specific antibody and to calculate the percent cross-reactivity relative to a reference standard (e.g., Δ⁹-THC-COOH).
Materials:
-
Microtiter plates pre-coated with a capture antibody (e.g., anti-mouse IgG).
-
Monoclonal antibody specific for the target cannabinoid (e.g., anti-THC-COOH).
-
Enzyme-conjugated cannabinoid (e.g., THC-COOH-HRP).
-
Standard solutions of the reference cannabinoid (e.g., Δ⁹-THC-COOH).
-
Solutions of test compounds (other cannabinoids and metabolites).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Plate Preparation: If not pre-coated, coat microtiter plate wells with a capture antibody overnight at 4°C. Wash the plate three times with wash buffer.
-
Antibody Binding: Add the specific anti-cannabinoid antibody to each well and incubate for 1-2 hours at room temperature. Wash the plate three times.
-
Competitive Reaction:
-
Add a series of dilutions of the standard cannabinoid or the test compound to the wells.
-
Immediately add a fixed concentration of the enzyme-conjugated cannabinoid to all wells.
-
Incubate for 1-2 hours at room temperature to allow for competition between the free cannabinoid (standard or test compound) and the enzyme-conjugated cannabinoid for binding to the antibody.
-
-
Washing: Wash the plate five times with wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the standard cannabinoid.
-
Determine the IC50 value for the standard and for each test compound from their respective dose-response curves.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
Visualizing the Competitive ELISA Workflow
The following diagram illustrates the key steps in a competitive ELISA for assessing antibody specificity.
Caption: Workflow of a competitive ELISA for determining antibody cross-reactivity.
Signaling Pathway of Competitive Inhibition in ELISA
The underlying principle of a competitive ELISA is the competition for a limited number of antibody binding sites. The following diagram illustrates this relationship.
Caption: Principle of competitive binding in an ELISA for analyte detection.
Conclusion
The specificity of antibodies is a critical parameter in the development and application of immunoassays for cannabinoids. The extensive structural similarity among these compounds necessitates a thorough evaluation of cross-reactivity to ensure accurate and reliable results. This guide provides a comparative overview of antibody specificity for a range of cannabinoids and a foundational experimental protocol for its assessment. As the landscape of cannabinoid research and use continues to evolve, a comprehensive understanding of immunoassay performance characteristics will be paramount for researchers, scientists, and drug development professionals. It is recommended that laboratories validate their cannabinoid assays with a panel of relevant and emerging cannabinoids to fully characterize the specificity of their testing methods.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Cross-Reactivity of Contemporary Cannabinoids with THC Direct Immunoassay (ELISA) in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cross-reactivity of cannabinoid analogs (delta-8-THC, delta-10-THC and CBD), their metabolites and chiral carboxy HHC metabolites in urine of six commercially available homogeneous immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinol (CBN) Cross-Reacts with Two Urine Immunoassays Designed to Detect Tetrahydrocannabinol (THC) Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Cannabisin D and Other Lignanamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the stability of Cannabisin D, a lignanamide found in Cannabis sativa. Due to the limited availability of direct stability studies on this compound, this document outlines a comprehensive experimental protocol for a forced degradation study. This approach is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1][2][3] Furthermore, this guide presents comparative data on the antioxidant activity of this compound and related lignanamides, offering insights into their chemical reactivity and potential stability.
Introduction to Lignanamide Stability
Lignanamides are a class of naturally occurring phenolic compounds that exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[4][5] The stability of these compounds is a critical factor for their development as therapeutic agents, as degradation can lead to a loss of efficacy and the formation of potentially harmful byproducts. Factors such as pH, temperature, light, and oxidative stress can all influence the stability of lignanamides.[1][6] Therefore, a thorough understanding of a compound's stability profile is paramount during the drug development process.
Comparative Antioxidant Activity of Lignanamides
While direct comparative stability data is scarce, the antioxidant activity of lignanamides can provide an indirect measure of their susceptibility to oxidative degradation. The following table summarizes the reported antioxidant activities of this compound and other selected lignanamides.
| Compound | Antioxidant Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | DPPH | 23.9 | Quercetin | 25.5 |
| ABTS | 0.5 | Quercetin | 0.4 | |
| ORAC | 73.0 | Quercetin | 9.2 | |
| Cannabisin A | DPPH | 32.9 | Quercetin | 25.5 |
| ABTS | 6.6 | Quercetin | 0.4 | |
| ORAC | 7.3 | Quercetin | 9.2 |
This data is derived from a study by Yan et al. (2015) characterizing lignanamides from hemp seed.[7]
Experimental Protocols: Forced Degradation Study of this compound
A forced degradation study is designed to accelerate the degradation of a drug substance under various stress conditions to predict its long-term stability and identify potential degradation products.[1][2][3]
Objective
To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions and to identify its primary degradation products.
Materials and Methods
Test Substance: this compound (isolated and purified, with purity >98%)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of degradation products[8]
-
pH meter
-
Photostability chamber
-
Oven
-
Acidic Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
Neutralize the samples with 0.1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protect from light for 24, 48, and 72 hours.
-
-
Thermal Degradation:
-
Store solid this compound in an oven at 80°C for 7 days.
-
Samples should be taken at 1, 3, 5, and 7 days for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Sample Analysis:
-
All samples will be analyzed by a stability-indicating HPLC method. The method should be validated to ensure it can separate this compound from its degradation products.
-
The percentage degradation of this compound will be calculated.
-
LC-MS will be used to determine the mass of the degradation products to aid in their structural elucidation.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the proposed forced degradation study of this compound.
Caption: Workflow for the forced degradation study of this compound.
Signaling Pathway
Lignanamides have been reported to modulate various signaling pathways, including the NF-κB pathway, which is crucial in inflammation and cancer.[9] The following diagram depicts a simplified representation of the NF-κB signaling pathway that could be influenced by lignanamides like this compound.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Lignanamides: sources, biosynthesis and potential health benefits - a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cannabidiol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Cannabidiol (CBD), a prominent cannabinoid, requires specific disposal procedures to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of CBD from a laboratory setting.
Regulatory Overview: Is CBD a Controlled Substance?
The disposal requirements for CBD are contingent on its classification, which can be influenced by its source, concentration, and the presence of other cannabinoids, notably Tetrahydrocannabinol (THC). CBD products containing less than 0.3% THC are generally not subject to the same stringent regulations as cannabis.[1] However, within a research context, institutional policies or the potential for CBD to degrade into controlled substances like Δ9-THC and Δ8-THC may necessitate handling it as a controlled substance.[2]
Core Disposal Pathways
There are three primary pathways for the disposal of CBD from a laboratory, each with its own set of procedures and regulatory considerations:
-
As a Controlled Substance: If your institution designates CBD as a controlled substance, or if it is mixed with other controlled substances, Drug Enforcement Administration (DEA) regulations must be followed.[3][4][5]
-
As a Hazardous Chemical Waste: Pure CBD or solutions containing CBD may be classified as hazardous chemical waste, subject to Environmental Protection Agency (EPA) regulations.[6][7][8]
-
As General Cannabis Waste: For CBD that does not fall under the above categories, general cannabis waste disposal guidelines may be applicable.[1][9][10]
The following table summarizes the key requirements for each disposal pathway:
| Disposal Pathway | Key Regulatory Body | Primary Requirement | Documentation | Disposal Methods |
| Controlled Substance | DEA | Render "non-retrievable" | DEA Form 41 | On-site chemical digestion (e.g., Rx Destroyer™), mixing with latex paint, or transfer to a reverse distributor.[3][4] |
| Hazardous Chemical Waste | EPA | Proper containment, labeling, and segregation | Hazardous waste manifests | Accumulation in a designated Satellite Accumulation Area (SAA) followed by pickup from a licensed hazardous waste vendor.[6][7] |
| General Cannabis Waste | State/Local | Render "unusable and unrecognizable" | Internal disposal logs | Grinding and mixing with at least 50% non-cannabis waste (e.g., soil, cat litter, coffee grounds).[1][9][11] |
Procedural Guidance: Step-by-Step Disposal of CBD
The following steps provide a logical workflow for the proper disposal of CBD in a laboratory setting.
Step 1: Characterization and Segregation
Properly characterize your CBD waste. Is it pure CBD, a dilute solution, or mixed with other chemicals? Segregate CBD waste from other waste streams at the point of generation to prevent cross-contamination and ensure proper disposal.
Step 2: Personal Protective Equipment (PPE)
At a minimum, standard laboratory PPE, including safety goggles, a lab coat, and nitrile gloves, should be worn when handling CBD waste.[12]
Step 3: On-Site Deactivation/Degradation (Optional but Recommended)
To further ensure that the CBD is rendered non-retrievable and to mitigate any potential for conversion to controlled substances, an on-site deactivation step can be implemented.
Experimental Protocol for CBD Degradation:
-
Objective: To degrade CBD into non-psychoactive and more easily disposable compounds.
-
Materials: CBD waste, appropriate solvent (e.g., ethanol), acidic or basic solution (e.g., hydrochloric acid or sodium hydroxide), fume hood, appropriate waste container.
-
Methodology:
-
Work within a certified chemical fume hood.
-
If the CBD waste is in a solid form, dissolve it in a minimal amount of a suitable solvent like ethanol.
-
Slowly add an acidic or basic solution to the CBD solution. Studies have shown that CBD degrades under acidic and basic conditions.[2][13]
-
Allow the mixture to react for a sufficient period to ensure degradation. The exact time may vary depending on the concentration and volume.
-
Neutralize the solution if necessary before proceeding with disposal.
-
Step 4: Final Disposal
Based on the characterization in Step 1 and your institution's policies, select the appropriate final disposal method from the table above.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of Cannabidiol in a laboratory setting.
Caption: Logical workflow for the disposal of Cannabidiol (CBD) in a laboratory setting.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of Cannabidiol, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and waste management protocols.
References
- 1. gaiaca.com [gaiaca.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Controlled Substances | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]
- 4. unthsc.edu [unthsc.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. open.alberta.ca [open.alberta.ca]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. omc.wv.gov [omc.wv.gov]
- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 13. waters.com [waters.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
